Product packaging for 2-Aminoheptanoic acid(Cat. No.:CAS No. 1115-90-8)

2-Aminoheptanoic acid

Cat. No.: B556007
CAS No.: 1115-90-8
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-aminoheptanoic acid is an alpha-amino acid that is heptanoic acid in which one of the hydrogens at position 2 is replaced by an amino group. It is a tautomer of a this compound zwitterion.
2-Aminoheptanoate, also known as a-aminoenanthate or 2-aminoenanthic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanoate is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanoate has been primarily detected in feces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B556007 2-Aminoheptanoic acid CAS No. 1115-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035690
Record name (+-)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-90-8, 44902-02-5
Record name 2-Aminoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC206253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1115-90-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+-)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid, also known as homonorleucine, is a non-proteinogenic α-amino acid.[1][2][3] It is structurally similar to the proteinogenic amino acid leucine, with an extended linear alkyl side chain. This unique structure makes it a valuable building block in synthetic organic chemistry and drug development, particularly in the synthesis of peptides and other pharmacologically active molecules.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential applications.

Chemical and Physical Properties

This compound is a white, crystalline solid.[4][6][7] It is characterized as a soluble (in water) and moderately acidic compound.[1] At physiological pH (7.3), it primarily exists as a zwitterion, where the amino group is protonated and the carboxyl group is deprotonated.[8]

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 1115-90-8 (for DL form)[4][9][10]
44902-02-5 (for S-enantiomer)[1][7][11][12][13][14]
Molecular Formula C₇H₁₅NO₂[2][4][9][10]
Molecular Weight 145.20 g/mol [2][9][10]
Appearance White to light-yellow powder or crystals[4][6][7][12]
Melting Point ~280 °C (decomposes)[10]
269-271 °C (S-enantiomer)[7]
Boiling Point 251 °C at 760 mmHg (S-enantiomer, predicted)[7]
Solubility Soluble in water[1][4]
pKa (Strongest Acidic) 2.55 ± 0.24 (Predicted)[4]
2.85 (Predicted)[1][15]
pKa (Strongest Basic) 9.53 (Predicted)[1][15]
LogP -1.4 (Predicted)[1][15]
Topological Polar Surface Area 63.3 Ų[2][4]

Molecular Structure and Isomerism

As an α-amino acid, this compound possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. This results in two enantiomers: (S)-2-aminoheptanoic acid (L-form) and (R)-2-aminoheptanoic acid (D-form).[16] The generic term "this compound" often refers to the racemic mixture (DL-form).

cluster_structure General Structure of this compound C_alpha COOH COOH C_alpha->COOH Carboxyl Group NH2 H₂N C_alpha->NH2 Amino Group H H C_alpha->H SideChain CH₂(CH₂)₄CH₃ C_alpha->SideChain Pentyl Side Chain

Caption: General chemical structure of this compound.

Synthesis and Reactions

While various synthetic routes exist, a common laboratory procedure involving this compound is its conversion to an ester, such as methyl 2-aminoheptanoate. This reaction, a Fischer esterification, is crucial for protecting the carboxylic acid group during peptide synthesis or other chemical modifications.

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of methyl 2-aminoheptanoate using thionyl chloride as a catalyst.[5]

Materials:

  • This compound

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend this compound in anhydrous methanol within a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Cool the suspension in an ice bath. Add thionyl chloride dropwise to the stirred suspension.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the ether solution with a saturated sodium bicarbonate solution to neutralize any residual acid. Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-aminoheptanoate.

  • Purification: The crude product can be further purified by distillation under reduced pressure or through column chromatography on silica gel.

start Suspend this compound in Anhydrous Methanol add_socl2 Cool in Ice Bath & Add Thionyl Chloride Dropwise start->add_socl2 reflux Heat to Reflux (monitor by TLC) add_socl2->reflux evaporate Evaporate Solvent (Rotary Evaporator) reflux->evaporate dissolve Dissolve Residue in Diethyl Ether evaporate->dissolve wash Wash with Saturated Sodium Bicarbonate Solution dissolve->wash dry Dry Organic Layer (Anhydrous Sodium Sulfate) wash->dry purify Filter, Evaporate Solvent & Purify Product dry->purify end Methyl 2-Aminoheptanoate purify->end

Caption: Workflow for the Fischer esterification of this compound.

Spectral Information

Detailed spectral data is available for this compound, which is essential for its identification and structural elucidation in research settings. Publicly available data includes:

  • ¹³C NMR Spectra: Provides information on the carbon skeleton.[2]

  • IR Spectra: Helps identify functional groups, such as the amino and carboxyl groups.[2]

  • Raman Spectra: Offers complementary vibrational information to IR spectroscopy.[2]

Applications in Research and Development

This compound serves as a versatile compound with significant applications in various scientific fields.

  • Peptide Synthesis: It is used as a building block in the synthesis of peptides.[4] Its incorporation can modify the peptide's structure, stability, and biological activity.

  • Drug Development: As a non-proteinogenic amino acid, it is a valuable intermediate for creating novel pharmaceutical compounds.[5]

  • Biochemical Research: It is employed in studies related to protein synthesis and metabolism.[4]

  • Dietary Supplements: The compound has been explored for use in dietary supplements, particularly for athletes, due to its potential to enhance exercise performance and muscle recovery.[7]

  • Therapeutic Potential: Research has indicated potential therapeutic properties, including roles in wound healing, tissue repair, and possible applications in treating neurological disorders.[4]

References

An In-depth Technical Guide to 2-Aminoheptanoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoheptanoic acid, a non-proteinogenic α-amino acid. It details its chemical structure, physicochemical properties, and established experimental protocols for its synthesis, serving as a vital resource for professionals in chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is an alpha-amino acid characterized by a seven-carbon chain (heptanoic acid) with an amino group (–NH₂) attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group).[1][2][3] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] The compound is also known by several synonyms, including DL-Homonorleucine and α-aminoenanthic acid.[1][4][5]

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. The data pertains to the racemic mixture unless otherwise specified.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms DL-2-Aminoheptanoic acid, DL-Homonorleucine[1][6]
CAS Number 1115-90-8[6][7]
Chemical Formula C₇H₁₅NO₂[2][6][7]
Molecular Weight 145.20 g/mol [6][7]
Appearance White solid[2][3]
Melting Point ~280 °C (decomposes)[3]
Solubility Soluble in water[2][4]
pKa (Strongest Acidic) ~2.85 (Predicted)[5]
pKa (Strongest Basic) ~9.53 (Predicted)[5]
SMILES CCCCCC(C(=O)O)N[1][6]

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[8][9][10] For this compound, the synthesis starts with hexanal. The process involves three main steps: the formation of an α-aminonitrile followed by its hydrolysis.[8][9]

Strecker_Synthesis Hexanal Hexanal AlphaAminoNitrile 2-Aminoheptanenitrile (α-aminonitrile) Hexanal->AlphaAminoNitrile Step 1: Aminonitrile Formation AmmoniumChloride Ammonium Chloride (NH₄Cl) AmmoniumChloride->AlphaAminoNitrile Step 1: Aminonitrile Formation PotassiumCynide Potassium Cyanide (KCN) PotassiumCynide->AlphaAminoNitrile Step 1: Aminonitrile Formation AcidHydrolysis Acid Hydrolysis (e.g., H₃O⁺) AlphaAminoNitrile->AcidHydrolysis Product This compound AcidHydrolysis->Product Step 2: Hydrolysis

References

(S)-2-Aminoheptanoic Acid: A Technical Guide to its Putative Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, represents a class of molecules with significant potential in pharmaceutical and biotechnological applications. While its synthetic routes are established, evidence for its direct natural occurrence remains limited in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the current understanding and hypothesized natural presence of (S)-2-aminoheptanoic acid. It details putative sources, proposed biosynthetic pathways, and robust experimental protocols for its isolation, identification, and quantification from complex natural matrices. This document is intended to serve as a foundational resource for researchers aiming to explore the natural landscape of this and similar non-proteinogenic amino acids.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during standard ribosomal translation.[1] These compounds are widespread in nature, with over 800 identified variants, often serving as secondary metabolites in plants, fungi, bacteria, and marine organisms.[2] NPAAs play crucial ecological and physiological roles, including chemical defense, nitrogen storage, and cell signaling.[2] (S)-2-Aminoheptanoic acid, also known as L-2-aminoheptanoic acid, belongs to this diverse class of molecules. While its presence in the human placenta has been recorded in the Human Metabolome Database, its definitive origin as an endogenous metabolite or from an exogenous source is yet to be elucidated.[3] The discovery of structurally similar NPAAs in microorganisms, such as 2-amino-3-methylhexanoic acid in fungi, suggests that microbes are a promising underexplored source of (S)-2-aminoheptanoic acid.[4]

Putative Natural Sources and Biosynthesis

Direct isolation of (S)-2-aminoheptanoic acid from a natural source has not been extensively documented in peer-reviewed literature. However, based on the known biology of NPAAs, several sources can be considered highly probable.

Microbial Sources

Bacteria, particularly from the genus Streptomyces, and various fungi are prolific producers of a vast array of secondary metabolites, including NPAAs.[5] These microorganisms often utilize non-ribosomal peptide synthetases (NRPSs) to incorporate NPAAs into bioactive peptides.[6] Given the production of other aliphatic amino acids by these organisms, it is plausible that (S)-2-aminoheptanoic acid could be an intermediate or a final product of a microbial metabolic pathway.

Marine Organisms

Marine environments are a rich reservoir of unique biochemical diversity. Sponges, cyanobacteria, and other marine microorganisms are known to produce a variety of bioactive compounds, including depsipeptides containing unusual amino acid residues.[7] The exploration of marine metabolomes could reveal the presence of (S)-2-aminoheptanoic acid.

Proposed Biosynthetic Pathway

The biosynthesis of α-amino acids with linear alkyl side chains typically originates from common metabolic precursors. A plausible pathway for (S)-2-aminoheptanoic acid could involve the extension of a shorter α-keto acid, followed by transamination. The pathway likely starts from acetyl-CoA and involves intermediates of fatty acid synthesis.

acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthesis malonyl_coa Malonyl-CoA malonyl_coa->fatty_acid_synthesis keto_acid 2-Oxoheptanoic acid fatty_acid_synthesis->keto_acid Chain Elongation transaminase Transaminase (e.g., from Valine or Leucine biosynthesis) amino_acid (S)-2-Aminoheptanoic acid keto_acid->amino_acid Reductive Amination alpha_kg α-Ketoglutarate transaminase->alpha_kg glutamate Glutamate glutamate->transaminase crude_extract Crude Extract spe Solid-Phase Extraction (SPE) (C18 or Ion-Exchange) crude_extract->spe Initial Cleanup fractionation Low-Pressure Liquid Chromatography (e.g., Sephadex LH-20) spe->fractionation Size-Exclusion/Polarity-based Fractionation hplc High-Performance Liquid Chromatography (HPLC) (Reversed-Phase or Chiral Column) fractionation->hplc High-Resolution Separation pure_compound Pure (S)-2-Aminoheptanoic acid hplc->pure_compound Isolation

References

An In-depth Technical Guide to the Synthesis of 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-aminoheptanoic acid, a non-proteinogenic amino acid of interest in peptidomimetic design and pharmaceutical development. The document details key experimental protocols, presents quantitative data in a comparative format, and visualizes reaction pathways and workflows to support laboratory research and process development.

Introduction

This compound (also known as α-aminoenanthic acid) is an alpha-amino acid with a five-carbon linear side chain. Its structure provides a unique hydrophobic building block for incorporation into peptides and other complex organic molecules, potentially modifying their conformational properties, stability, and biological activity. This guide outlines three robust and commonly employed synthetic strategies for its preparation: the Strecker synthesis, direct amination of an α-halo acid, and the amidomalonate synthesis.

Method 1: Strecker Amino Acid Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes. The process involves a three-component reaction between an aldehyde (heptanal), a source of ammonia (ammonium chloride), and a cyanide source (potassium or sodium cyanide) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.

Reaction Pathway: Strecker Synthesis

Strecker_Synthesis Heptanal Heptanal Iminium Iminium Ion Intermediate Heptanal->Iminium + NH3 (from NH4Cl) NH4Cl NH4Cl NH4Cl->Iminium KCN KCN Aminonitrile 2-Aminoheptanenitrile KCN->Aminonitrile Iminium->Aminonitrile + CN- (from KCN) AminoAcid This compound Aminonitrile->AminoAcid Acid Hydrolysis H3O H3O+ H3O->AminoAcid

Strecker synthesis pathway for this compound.
Experimental Protocol: Strecker Synthesis

This protocol is adapted from the well-established procedure for alanine synthesis.[1]

  • Formation of α-Aminonitrile : In a suitable reaction vessel, combine heptanal with a solution of ammonium chloride in water. Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium cyanide to the cooled mixture with vigorous stirring. The temperature should be maintained below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours to ensure the complete formation of 2-aminoheptanenitrile.

  • Hydrolysis : Transfer the reaction mixture to a flask equipped with a reflux condenser. Carefully add concentrated hydrochloric acid to the mixture (Note: This step should be performed in a well-ventilated fume hood as HCN gas may be evolved). Heat the solution to reflux and maintain reflux for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation and Purification : Cool the reaction mixture and concentrate it under reduced pressure to remove excess HCl and water. The resulting crude solid, this compound hydrochloride, is dissolved in a minimal amount of hot water and neutralized with a base (e.g., pyridine or dilute ammonium hydroxide) to its isoelectric point to precipitate the free amino acid. The product is then collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Quantitative Data: Strecker Synthesis
ReagentMolar Mass ( g/mol )Molar Eq.Amount
Heptanal114.191.0(e.g., 11.4 g, 0.1 mol)
Ammonium Chloride53.491.1(e.g., 5.9 g, 0.11 mol)
Sodium Cyanide49.011.05(e.g., 5.15 g, 0.105 mol)
Conc. HCl (37%)36.46Excess(e.g., 100 mL)
Product Molar Mass ( g/mol ) Typical Yield
This compound145.2060-75%

Method 2: Amination of 2-Bromoheptanoic Acid

This method provides a direct route to this compound through the nucleophilic substitution of an α-bromo carboxylic acid with ammonia.[2] The starting material, 2-bromoheptanoic acid, can be prepared from heptanoic acid via a Hell-Volhard-Zelinskii reaction. The amination is typically performed using a large excess of concentrated aqueous ammonia to favor the formation of the primary amine and minimize over-alkylation.

Reaction Pathway: Direct Amination

Direct_Amination BromoAcid 2-Bromoheptanoic Acid AminoAcid This compound BromoAcid->AminoAcid SN2 Reaction Ammonia NH3 (aq, excess) Ammonia->AminoAcid

Direct amination of 2-bromoheptanoic acid.
Experimental Protocol: Amination of 2-Bromoheptanoic Acid

This protocol is based on a general procedure for the amination of α-bromo acids.[1]

  • Reaction Setup : In a sealed pressure vessel, add 2-bromoheptanoic acid to a large excess of cold (0-5°C) concentrated aqueous ammonia.

  • Reaction : Seal the vessel securely and allow it to stand at room temperature for 4-7 days with occasional shaking. Alternatively, the mixture can be heated to a moderate temperature (e.g., 50-60°C) for 12-24 hours to accelerate the reaction, though this may require a more robust pressure vessel.

  • Isolation : After the reaction period, carefully vent the vessel in a fume hood to release ammonia pressure. Concentrate the resulting solution under reduced pressure to a smaller volume.

  • Purification : Cool the concentrated solution in an ice bath and add methanol or ethanol to precipitate the crude amino acid.[1] The solid is collected by filtration. For further purification, the product can be recrystallized from a water/ethanol mixture. The final product is washed with ethanol and diethyl ether and dried.

Quantitative Data: Direct Amination
ReagentMolar Mass ( g/mol )Molar Eq.Amount
2-Bromoheptanoic Acid209.081.0(e.g., 20.9 g, 0.1 mol)
Conc. Ammonia (28%)17.03 (NH3)~20-50(e.g., 400-500 mL)
Product Molar Mass ( g/mol ) Typical Yield
This compound145.2065-80%

Method 3: Amidomalonate Synthesis

The amidomalonate synthesis is a reliable method for preparing a wide range of α-amino acids.[3][4] The synthesis begins with the alkylation of diethyl acetamidomalonate with a suitable alkyl halide (in this case, a 1-halopentane). The resulting substituted malonic ester is then subjected to acid-catalyzed hydrolysis, which simultaneously cleaves the ester and amide groups and induces decarboxylation to yield the final amino acid.

Reaction Pathway: Amidomalonate Synthesis

Amidomalonate_Synthesis Malonate Diethyl Acetamidomalonate AlkylatedMalonate Alkylated Malonate Intermediate Malonate->AlkylatedMalonate 1. Deprotonation 2. SN2 Alkylation Base NaOEt Base->AlkylatedMalonate AlkylHalide 1-Bromopentane AlkylHalide->AlkylatedMalonate AminoAcid This compound AlkylatedMalonate->AminoAcid Hydrolysis & Decarboxylation AcidHydrolysis H3O+, Heat AcidHydrolysis->AminoAcid

Amidomalonate synthesis pathway.
Experimental Protocol: Amidomalonate Synthesis

  • Alkylation : Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal. To this solution, add diethyl acetamidomalonate and stir until a clear solution of the enolate is formed. Add 1-bromopentane dropwise to the solution and heat the mixture to reflux for 8-12 hours.

  • Work-up : After cooling, filter off the precipitated sodium bromide. Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude alkylated malonic ester.

  • Hydrolysis and Decarboxylation : Add concentrated hydrochloric acid to the crude ester and heat the mixture to reflux for 6-10 hours. This step hydrolyzes both ester groups and the acetamido group, and the resulting malonic acid derivative decarboxylates upon heating.

  • Isolation : Concentrate the acidic solution under vacuum to obtain the crude amino acid hydrochloride salt. Dissolve the salt in water and adjust the pH to the isoelectric point (~pH 6) with a suitable base (e.g., pyridine) to precipitate the this compound. Collect the product by filtration, wash with cold water and ethanol, and dry.

Quantitative Data: Amidomalonate Synthesis
ReagentMolar Mass ( g/mol )Molar Eq.Amount
Diethyl Acetamidomalonate217.231.0(e.g., 21.7 g, 0.1 mol)
Sodium Ethoxide68.051.05(e.g., 7.15 g, 0.105 mol)
1-Bromopentane151.041.0(e.g., 15.1 g, 0.1 mol)
Conc. HCl (37%)36.46Excess(e.g., 150 mL)
Product Molar Mass ( g/mol ) Typical Yield
This compound145.2050-65%

General Experimental Workflow

The synthesis of this compound, regardless of the chosen method, generally follows a consistent multi-stage workflow from initial reaction to final product purification. Understanding this flow is crucial for effective experimental planning and execution.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Setup 1. Reagent Preparation & Reaction Setup Reaction 2. Controlled Reaction (Temperature, Time) Setup->Reaction Monitoring 3. Progress Monitoring (TLC, GC, etc.) Reaction->Monitoring Quench 4. Reaction Quenching & Neutralization Monitoring->Quench Extract 5. Extraction / Filtration Quench->Extract Concentrate 6. Solvent Removal (Rotary Evaporation) Extract->Concentrate Precipitate 7. Precipitation / Crystallization Concentrate->Precipitate Filter 8. Collection by Filtration Precipitate->Filter Dry 9. Drying Filter->Dry Final Pure this compound Dry->Final

Generalized workflow for amino acid synthesis.

References

2-Aminoheptanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Aminoheptanoic acid, a non-proteinogenic amino acid. The information herein is intended to support research and development activities where this compound is of interest.

Chemical Identity and Formula

This compound, also known as α-aminoenanthic acid, is an alpha-amino acid with a seven-carbon chain.[1] It belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom adjacent to the carboxylate group.[1]

Physicochemical Data

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem[2][3], ChemScene[4]
Molecular Weight 145.20 g/mol PubChem[2][3], ChemScene[4]
Average Molecular Weight 145.202HMDB[1]
Monoisotopic Molecular Weight 145.110278721 DaPubChem[2][3]
IUPAC Name This compoundPubChem[2], HMDB[1]
Synonyms DL-2-Aminoheptanoic acid, DL-homonorleucinePubChem[2], HMDB[1], ChemScene[4]
CAS Number 1115-90-8PubChem[2], ChemScene[4]
SMILES CCCCCC(C(=O)O)NPubChem[2]

Structural and Relational Information

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

Molecular_Properties A This compound B Molecular Formula C₇H₁₅NO₂ A->B has C Molecular Weight 145.20 g/mol B->C results in

Core Properties of this compound

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and confirmation of the molecular formula of this compound typically involve techniques such as mass spectrometry and elemental analysis.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which can be used to confirm the elemental composition.

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be used to derive the empirical and molecular formulas.

Specific protocols would be dependent on the instrumentation used and the desired level of precision. Researchers should consult standard analytical chemistry methodologies for detailed experimental setups.

References

An In-depth Technical Guide to the Non-proteinogenic Amino Acid: 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid is a non-proteinogenic α-amino acid, a class of compounds that are not among the 22 protein-coding amino acids but are pivotal as building blocks in medicinal chemistry and drug discovery.[1][2] Its structural uniqueness, featuring a seven-carbon aliphatic side chain, imparts specific physicochemical properties that make it a valuable synthon for introducing lipophilicity and conformational constraints in peptide and small molecule drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

This compound is a white solid that is soluble in water.[1] It exists as two enantiomers, (S)-2-aminoheptanoic acid and (R)-2-aminoheptanoic acid, as well as a racemic mixture. The physicochemical properties are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and target binding.

Table 1: Physicochemical Properties of this compound

PropertyValue (DL-2-Aminoheptanoic acid)Value ((S)-2-Aminoheptanoic acid)Reference(s)
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂[2][3]
Molecular Weight 145.20 g/mol 145.20 g/mol [2][3]
CAS Number 1115-90-844902-02-5[2][3]
Melting Point ~280 °C (decomposes)269-271 °C[4]
pKa (Predicted) 2.55 ± 0.24Not available[1]
XLogP3 -1-1[2][3]
Hydrogen Bond Donor Count 22[2][3]
Hydrogen Bond Acceptor Count 33[2][3]
Topological Polar Surface Area 63.3 Ų63.3 Ų[2][3]

Synthesis and Purification

The synthesis of this compound and its derivatives can be achieved through various methods, including classical amino acid synthesis and asymmetric approaches to obtain enantiomerically pure forms. A common derivatization is the esterification of the carboxylic acid group, for instance, through Fischer esterification.

Experimental Protocol: Fischer Esterification of this compound to Methyl 2-Aminoheptanoate

This protocol describes the synthesis of methyl 2-aminoheptanoate from this compound using thionyl chloride as a catalyst.[5]

Materials:

  • This compound

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in anhydrous methanol.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This step should be performed in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-aminoheptanoate.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Asymmetric Synthesis
Purification

Purification of amino acids and their derivatives often involves techniques that exploit their charge and polarity. Ion-exchange chromatography is a powerful method for separating amino acids from impurities. For protected amino acids or their esters, standard organic chemistry purification techniques such as column chromatography on silica gel or crystallization are commonly employed.

Biological Activity: NMDA Receptor Antagonism

A significant body of research has focused on this compound derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

Mechanism of Action and Signaling Pathway

2-Amino-7-phosphonoheptanoic acid (AP7), a well-studied derivative, acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[6] By blocking the binding of glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺. This blockade of Ca²⁺ influx is the primary mechanism for its neuroprotective and anticonvulsant effects.

The signaling cascade downstream of NMDA receptor activation is complex and can lead to either cell survival or cell death pathways depending on the nature and duration of the stimulus. Antagonism by compounds like AP7 primarily inhibits the excitotoxic pathways.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates AP7 2-Amino-7-phosphonoheptanoic Acid (AP7) AP7->NMDA_R Competitively Inhibits Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Downstream Activates Excitotoxicity Excitotoxicity (Neuronal Damage) Downstream->Excitotoxicity Overactivation Leads to

Caption: Competitive antagonism of the NMDA receptor by 2-Amino-7-phosphonoheptanoic acid (AP7).

In Vivo Efficacy

Derivatives of this compound have demonstrated significant efficacy in various preclinical models of neurological disorders.

Table 2: In Vivo Efficacy of this compound Derivatives

CompoundModelSpeciesDose & RouteEffectReference(s)
2-Amino-7-phosphonoheptanoic acid (AP7)Maximal Electroshock Seizure (MES)Rat, Mouse1 mmol/kg, i.p.Anticonvulsant activity[7]
SDZ 220-581 (biphenyl-derivative of AP7)Maximal Electroshock Seizure (MES)Rat, Mouse10 mg/kg, p.o.Full protection against seizures[6]
SDZ 220-581Quinolinic acid-induced striatal lesionsRat3-15 mg/kg, i.p. or 10-50 mg/kg, p.o.Reduction in lesion extent[6]
SDZ 220-581Middle Cerebral Artery Occlusion (MCAO)Rat10 mg/kg, p.o. (2 doses)20-30% reduction in infarct size[6]
NPC 17742 (cyclohexyl-derivative)NMDA-induced convulsionsNot specifiedED₅₀ = 2.68 mg/kgPotent antagonist activity[4]
NPC 17742Global IschemiaNot specifiedLow dosesNeuroprotection of hippocampal CA1 neurons[4]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model to evaluate the anticonvulsant activity of test compounds.

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal or auricular electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Conductive gel or saline

  • Test compound (e.g., 2-amino-7-phosphonoheptanoic acid) and vehicle

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before testing.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The timing of the test should correspond to the peak effect of the drug.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the animal's eyes (for corneal electrodes).

    • Apply conductive gel to the electrodes.

    • Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. Protection is defined as the absence of this response.

  • Dose-Response: To determine the median effective dose (ED₅₀), test a range of doses in different groups of animals.

MES_Workflow start Start acclimation Animal Acclimation (3-4 days) start->acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin seizure_induction Maximal Electroshock Stimulation drug_admin->seizure_induction observation Observe for Tonic Hindlimb Extension seizure_induction->observation endpoint Endpoint: Protection or No Protection observation->endpoint end End endpoint->end

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound and its derivatives is crucial for their development as therapeutic agents.

Pharmacokinetics

A study on the pharmacokinetics of 2-amino-7-phosphonoheptanoate (AP7) in rats revealed the following:[1]

  • Administration: Intravenous (i.v.)

  • Peak CSF Concentration: 12-15 µM observed 10-15 minutes after a 1 mmol/kg dose.

  • Plasma Clearance (D-AP7): Monoexponential with a clearance of 15.4 ± 0.8 ml/min/kg and a half-life of 38.9 ± 0.8 min.

  • Plasma Clearance (D,L-AP7): Biexponential clearance.

These findings indicate that AP7 can cross the blood-brain barrier and reach pharmacologically relevant concentrations in the cerebrospinal fluid.

Toxicity

Conclusion

This compound is a versatile non-proteinogenic amino acid with significant potential in drug discovery, particularly in the development of neurological drugs. Its derivatives have demonstrated potent NMDA receptor antagonist activity, leading to anticonvulsant and neuroprotective effects in various preclinical models. The synthetic accessibility and the ability to fine-tune its physicochemical properties through derivatization make this compound a valuable scaffold for medicinal chemists. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs, potentially leading to the development of novel treatments for a range of neurological and psychiatric disorders.

References

Commercial Suppliers of 2-Aminoheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of 2-Aminoheptanoic acid, a non-proteinogenic amino acid with significant potential in neuroscience research and drug development. This document details available chemical forms, purity standards, and provides key experimental protocols for its application, particularly focusing on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Commercial Availability and Specifications

This compound is commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. It is typically offered as a racemic mixture (DL-2-Aminoheptanoic acid) and as individual enantiomers, (R)-2-Aminoheptanoic acid and (S)-2-Aminoheptanoic acid. The purity of commercially available this compound is generally high, with most suppliers offering grades of 97% or greater.

Below is a summary of representative commercial suppliers and their product specifications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Sigma-Aldrich This compound1115-90-8C₇H₁₅NO₂145.20≥97%Also offers (S)-2-Aminoheptanoic acid (CAS 44902-02-5) with ≥98% purity.[1]
ChemScene This compound1115-90-8C₇H₁₅NO₂145.20≥97%Provides custom synthesis and bulk production services.[2]
GlobalChemMall (2R)-2-Aminoheptanoic acid44902-01-4C₇H₁₅NO₂145.20InquireSpecializes in the (R)-enantiomer.
CP Lab Safety This compound1115-90-8C₇H₁₅NO₂145.20min 97%For professional, research, and industrial use only.[2]
Rose Scientific Ltd. This compound1115-90-8C₇H₁₅NO₂145.2098%
Acrotein ChemBio Inc. DL-2-Aminoheptanoic acid1115-90-8C₇H₁₅NO₂145.2097%
BLDpharm (R)-2-Aminoheptanoic acid44902-01-4C₇H₁₅NO₂145.2097%

Typical Quality Control Specifications:

While a comprehensive Certificate of Analysis for this compound was not publicly available, a typical CoA for a similar amino acid product would include the following quality control parameters:

ParameterSpecificationMethod
Appearance White to off-white powderVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥97.0%HPLC or GC
Enantiomeric Purity For chiral isomers, e.g., ≥98% (S)-isomerChiral HPLC
Water Content ≤1.0%Karl Fischer Titration
Residual Solvents Meets ICH guidelinesGC-HS
Heavy Metals ≤10 ppmICP-MS
Loss on Drying ≤1.0%TGA

Key Applications in Research and Drug Development

This compound and its derivatives have garnered significant interest as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3][4][5] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[6][7] Consequently, antagonists of this receptor are of high therapeutic interest.

Role in Epilepsy Research

Research has demonstrated the anticonvulsant properties of NMDA receptor antagonists.[8][9][10] Specifically, compounds structurally related to this compound, such as 2-amino-7-phosphonoheptanoic acid (AP7), have been shown to suppress seizures in various animal models.[8][9][11][12][13] These findings suggest that this compound itself is a valuable tool for investigating the role of NMDA receptors in the pathophysiology of epilepsy and for the development of novel anti-epileptic drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

General Preparation of Stock Solutions for In Vitro and In Vivo Studies

Objective: To prepare a sterile stock solution of this compound for use in cell culture or animal studies.

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • 1 M HCl or 1 M NaOH for pH adjustment

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a portion of the sterile solvent (e.g., 80% of the final volume).

  • Vortex or sonicate the mixture to aid dissolution. This compound may have limited solubility in neutral water.

  • Adjust the pH of the solution dropwise with 1 M HCl or 1 M NaOH until the compound is fully dissolved. Aim for a final pH that is compatible with your experimental system (typically pH 7.2-7.4 for physiological applications).

  • Bring the solution to the final desired volume with the sterile solvent.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol for In Vivo Evaluation of Anticonvulsant Activity in a Mouse Model

Objective: To assess the anticonvulsant efficacy of this compound using a chemically-induced seizure model in mice. This protocol is adapted from studies using similar NMDA receptor antagonists.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ) or another convulsant agent

  • Saline solution (0.9% NaCl)

  • Male Swiss mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.

  • Drug Preparation: Prepare a solution of this compound in saline at the desired concentrations. Prepare a solution of the convulsant agent (e.g., 85 mg/kg PTZ in saline).

  • Experimental Groups: Divide the mice into several groups (n=8-10 per group):

    • Control Group: Receives saline i.p.

    • Vehicle Group: Receives the vehicle used to dissolve this compound i.p.

    • Treatment Groups: Receive different doses of this compound i.p.

  • Drug Administration: Administer the vehicle or this compound solution to the respective groups.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer the convulsant agent (e.g., PTZ) to all groups.

  • Observation: Immediately after the convulsant injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized clonic-tonic seizures.

    • Duration of seizures.

    • Presence or absence of mortality.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of this compound on the seizure parameters compared to the control and vehicle groups.

Visualizing the Mechanism of Action: NMDA Receptor Signaling in Epilepsy

The anticonvulsant effects of this compound are attributed to its antagonism of the NMDA receptor. The following diagrams illustrate the role of the NMDA receptor in normal synaptic transmission and its hyperactivity in the context of epilepsy.

NMDA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate_Vesicle->Glutamate Release Presynaptic_Membrane NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Influx NMDA_Receptor->Ca_Channel Opens AMPA_Receptor AMPA Receptor Na_Influx Depolarization AMPA_Receptor->Na_Influx Na⁺ Influx Signaling_Cascade Downstream Signaling Ca_Channel->Signaling_Cascade Activates Postsynaptic_Membrane Glutamate->NMDA_Receptor Binds Glutamate->AMPA_Receptor Binds Na_Influx->NMDA_Receptor Relieves Mg²⁺ block

Caption: Normal NMDA Receptor-Mediated Synaptic Transmission.

NMDA_Receptor_in_Epilepsy cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Excess_Glutamate Excessive Glutamate Release NMDA_Receptor NMDA Receptor (Overactivated) Excess_Glutamate->NMDA_Receptor Binds Excess_Ca Excessive Ca²⁺ Influx NMDA_Receptor->Excess_Ca Opens Excitotoxicity Excitotoxicity & Neuronal Damage Excess_Ca->Excitotoxicity Leads to 2_AHA 2-Aminoheptanoic acid 2_AHA->NMDA_Receptor Blocks

Caption: Role of this compound in Preventing NMDA Receptor-Mediated Excitotoxicity.

Conclusion

This compound is a readily available research chemical with significant potential for the study of neurological disorders, particularly epilepsy. Its action as an NMDA receptor antagonist makes it a valuable tool for dissecting the role of glutamatergic signaling in health and disease. This guide provides a starting point for researchers interested in utilizing this compound, offering information on its commercial sources, key applications, and relevant experimental protocols. As with any research chemical, it is imperative to source high-purity material and to carefully design and validate experimental procedures.

References

Spectroscopic Profile of 2-Aminoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-aminoheptanoic acid (C₇H₁₅NO₂), a non-proteinogenic α-amino acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterium oxide (D₂O) reveals distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Triplet1Hα-CH
~1.85Multiplet2Hβ-CH₂
~1.30-1.40Multiplet6Hγ-CH₂, δ-CH₂, ε-CH₂
~0.90Triplet3Hζ-CH₃

Data is predicted for a sample in D₂O. Chemical shifts are referenced to an internal standard.

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxyl)
~56α-C
~32β-C
~31γ-C
~28δ-C
~22ε-C
~14ζ-C

Data is predicted for a sample in D₂O.

Experimental Protocol for NMR Spectroscopy

A general workflow for acquiring NMR spectra of amino acids is depicted below.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of this compound in ~0.5-1.0 mL of deuterated solvent (e.g., D₂O). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer spectrometer Place the NMR tube in the spectrometer (e.g., 400 MHz). shim Shim the magnetic field to optimize homogeneity. spectrometer->shim acquire Acquire ¹H and ¹³C NMR spectra. shim->acquire ft Apply Fourier transform to the raw data. phase Phase and baseline correct the spectra. ft->phase integrate Integrate the signals and determine chemical shifts. phase->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc FTIR_Workflow FTIR KBr Pellet Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind a small amount of this compound with anhydrous KBr powder. press Press the mixture into a thin, transparent pellet. grind->press place Place the KBr pellet in the FTIR spectrometer. acquire Acquire the infrared spectrum. place->acquire process Process the spectrum (e.g., baseline correction). identify Identify and assign characteristic absorption bands. process->identify cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc MS_Workflow General Mass Spectrometry Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of this compound in a suitable solvent (e.g., methanol/water). infuse Infuse the solution directly or via LC into the mass spectrometer. dissolve->infuse ionize Ionize the sample (e.g., Electrospray Ionization - ESI). analyze Separate ions based on their mass-to-charge ratio. ionize->analyze detect Detect the ions to generate a mass spectrum. analyze->detect identify_parent Identify the molecular ion peak. analyze_frag Analyze the fragmentation pattern to confirm the structure. identify_parent->analyze_frag cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Methodological & Application

Incorporation of 2-Aminoheptanoic Acid into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks offer the potential to enhance the therapeutic properties of peptides, including increased stability, improved potency, and novel functionalities.[1] 2-Aminoheptanoic acid, a non-proteinogenic amino acid with a five-carbon side chain, presents an intriguing candidate for modifying peptide structures. Its incorporation can introduce hydrophobicity, which may influence peptide folding, membrane interaction, and resistance to proteolytic degradation.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of peptides containing this compound. While specific data for this compound is limited in publicly available literature, the protocols and potential applications are based on established principles of solid-phase peptide synthesis (SPPS) for ncAAs and data from closely related analogs like 2-aminooctanoic acid.[2]

Application Notes

The introduction of this compound into a peptide sequence can significantly alter its physicochemical and biological properties. The unbranched, five-carbon alkyl side chain of this compound primarily increases the hydrophobicity of the peptide. This modification can be strategically employed to:

  • Enhance Antimicrobial Activity: Increased hydrophobicity can improve the ability of antimicrobial peptides (AMPs) to interact with and disrupt bacterial cell membranes. Studies on the closely related 2-aminooctanoic acid have shown that its incorporation into a lactoferricin B-derived peptide led to a significant, up to 16-fold improvement in antibacterial activity.[2]

  • Improve Proteolytic Stability: The steric bulk of the heptanoic acid side chain can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Modulate Peptide Conformation: The hydrophobic side chain can influence the secondary structure of the peptide, potentially promoting the formation of α-helices or β-sheets, which can be crucial for biological activity.[3][4]

  • Enhance Membrane Permeability: For intracellular targets, increasing the lipophilicity of a peptide may improve its ability to cross cell membranes.

Potential Impact of this compound Incorporation on Peptide Properties
PropertyPotential Effect of this compound IncorporationRationale
Hydrophobicity IncreasedThe five-carbon alkyl side chain is nonpolar.
Antimicrobial Activity Potentially EnhancedIncreased hydrophobicity can improve interaction with bacterial membranes.[2]
Proteolytic Stability Potentially IncreasedThe non-natural side chain may hinder protease recognition and cleavage.
Secondary Structure Altered (e.g., increased helicity)Hydrophobic interactions can drive the formation of defined secondary structures.[3]
Solubility (Aqueous) Potentially DecreasedIncreased hydrophobicity can lead to aggregation in aqueous solutions.
Target Binding Affinity Context-DependentHydrophobic interactions can either enhance or disrupt binding to a biological target.

Experimental Protocols

The primary method for incorporating this compound into peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-aminoheptanoic acid-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine solution and shake for another 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Drain and wash the resin with DMF.

  • Incorporation of Fmoc-2-aminoheptanoic acid-OH:

    • Follow the same procedure as for standard amino acid coupling. Due to the potential for steric hindrance from the alkyl side chain, a longer coupling time (2-4 hours) or a double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction. Using a more potent coupling reagent like HATU is recommended.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.[6]

    • Characterize the purified peptide by mass spectrometry.

Recommended Reagents and Conditions for SPPS
StepReagent/ConditionConcentration/AmountTime
Resin Rink Amide (for C-terminal amide) or Wang/2-Chlorotrityl chloride (for C-terminal acid)--
Fmoc Deprotection 20% Piperidine in DMF-5 min + 15 min
Coupling Fmoc-AA:HBTU/HATU:DIPEA1:1:2 equivalents (relative to amino acid)1-2 hours (standard AA), 2-4 hours or double couple (this compound)
Cleavage TFA/TIS/Water95:2.5:2.5 (v/v/v)2-3 hours
Purification Reverse-Phase HPLCC18 column, Acetonitrile/Water gradient with 0.1% TFAGradient dependent on peptide sequence

Characterization of Peptides Containing this compound

Thorough characterization is essential to confirm the successful synthesis and to understand the impact of this compound incorporation.

TechniquePurposeExpected Outcome
Reverse-Phase HPLC Assess purity and quantify the peptide.A single major peak in the chromatogram indicating a pure product.[6]
Mass Spectrometry (MS) Confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated mass of the peptide containing this compound.
Circular Dichroism (CD) Spectroscopy Determine the secondary structure (e.g., α-helix, β-sheet content).Changes in the CD spectrum compared to the unmodified peptide will indicate conformational alterations.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed 3D structural information in solution.Can be used to determine the precise conformation and dynamics of the peptide.
Proteolytic Stability Assay Evaluate the resistance of the peptide to degradation by proteases.Increased half-life in the presence of proteases compared to the unmodified peptide.
Biological Assays (e.g., MIC for AMPs) Determine the biological activity of the peptide.Comparison of activity (e.g., IC50, EC50, MIC) with the unmodified peptide.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 This compound Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, etc.) Purification->Characterization

General workflow for Fmoc-based solid-phase peptide synthesis.

Antimicrobial_Peptide_Pathway cluster_peptide Peptide Action cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Peptide Peptide with This compound Membrane Lipid Bilayer Peptide->Membrane Hydrophobic Interaction Disruption Membrane Disruption Membrane->Disruption Pore Formation/ Destabilization CellDeath Cell Lysis and Death Disruption->CellDeath

Hypothetical signaling pathway for an antimicrobial peptide containing this compound.

Conclusion

The incorporation of this compound into peptides represents a promising avenue for the development of novel therapeutics with enhanced properties. While specific experimental data for this particular non-canonical amino acid is not abundant, the established protocols for solid-phase peptide synthesis provide a robust framework for its successful incorporation. The increased hydrophobicity imparted by the five-carbon side chain is anticipated to positively influence properties such as antimicrobial activity and proteolytic stability, as suggested by studies on similar molecules.[2] Further research is warranted to fully elucidate the structure-activity relationships of this compound-containing peptides and to explore their potential in various therapeutic areas. The protocols and notes provided herein serve as a comprehensive guide for researchers embarking on the synthesis and evaluation of these modified peptides.

References

Application Notes: Enhancing Peptide Hydrophobicity with 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides are a promising class of therapeutic agents due to their high specificity and biological activity. However, their application is often limited by low bioavailability and poor stability against proteolysis.[1][2][3] One effective strategy to overcome these limitations is to increase the peptide's hydrophobicity, thereby improving its interaction with cell membranes and protecting it from enzymatic degradation. The incorporation of non-natural amino acids with hydrophobic side chains is a key method for achieving this.[4][5] 2-Aminoheptanoic acid, a non-proteinogenic α-amino acid with a five-carbon linear alkyl side chain, serves as an excellent tool for systematically increasing the lipophilicity of synthetic peptides.[6][7]

Principle of Application

The hydrophobicity of an amino acid is primarily determined by its side chain. This compound's C5 alkyl chain is significantly more nonpolar than the side chains of most natural amino acids, such as Alanine (C1) or Valine (C3), and is comparable to Leucine (C4, branched). Its incorporation into a peptide sequence directly increases the overall hydrophobicity of the molecule. This modification can lead to several desirable outcomes:

  • Enhanced Membrane Interaction: Increased hydrophobicity promotes partitioning of the peptide into the lipid bilayer of cell membranes, which is crucial for cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[8][9]

  • Improved Drug Delivery: For peptide-based drug carriers, a hydrophobic core can encapsulate therapeutic agents, while a hydrophilic exterior maintains solubility, forming stable nanostructures for drug delivery.[10][11]

  • Increased Proteolytic Stability: The non-natural structure of this compound can create steric hindrance at the peptide backbone, making it less recognizable to proteases and thus extending its circulatory half-life.[3]

Quantitative Data

The increase in hydrophobicity upon incorporating this compound can be quantitatively measured by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A more hydrophobic peptide will interact more strongly with the nonpolar stationary phase (e.g., C18) and thus will have a longer retention time (tR).

Table 1: Comparative Hydrophobicity of Amino Acids

This table provides a comparison of hydrophobicity indices for common natural amino acids relative to Glycine. The value for this compound is estimated based on its structure and its expected strong interaction with a C18 RP-HPLC column.

ClassificationAmino AcidHydrophobicity Index (Normalized to Glycine=0)
Very Hydrophobic This compound (Aha) ~110 (Estimated)
Isoleucine (Ile)99
Phenylalanine (Phe)100
Tryptophan (Trp)97
Leucine (Leu)97
Valine (Val)76
Methionine (Met)74
Hydrophobic Alanine (Ala)41
Neutral Glycine (Gly)0
Hydrophilic Serine (Ser)-5
Lysine (Lys)-23
Arginine (Arg)-14

Note: Data for natural amino acids adapted from normalized empirical data. The value for this compound is an educated estimate to illustrate its high hydrophobicity.

Table 2: Example RP-HPLC Data for a Model Peptide

This table shows hypothetical, yet representative, data for a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) compared to a variant where Leucine is replaced by this compound (Aha).

Peptide SequenceModificationRP-HPLC Retention Time (tR) [min]Change in tR
Y-G-G-F-L -RNone (Parent Peptide)21.5N/A
Y-G-G-F-Aha -RLeucine replaced by this compound24.8+3.3

The significant increase in retention time for the Aha-containing peptide confirms a substantial increase in its overall hydrophobicity.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-aminoheptanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence. For incorporating this compound, use Fmoc-2-aminoheptanoic acid in the appropriate coupling cycle.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry it. Add the cleavage cocktail and let it react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide using preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

SPPS_Workflow start Start: Swell Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple 2. Couple Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 check_end Final Amino Acid? wash2->check_end check_end->deprotect No cleave Cleave from Resin (TFA/TIS/H2O) check_end->cleave Yes purify Purify & Lyophilize cleave->purify end End: Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Measuring Peptide Hydrophobicity by RP-HPLC

This protocol describes a standard analytical method to determine the relative hydrophobicity of peptides.

Materials & Equipment:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide samples dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve lyophilized peptide samples in Mobile Phase A to a final concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the peptide sample onto the column.

  • Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% B over 30 minutes.[13][14]

  • Detection: Monitor the elution of the peptide using a UV detector, typically at a wavelength of 214 nm or 280 nm.

  • Data Analysis: The time at which the major peptide peak elutes is its retention time (tR). Compare the tR of the modified peptide with that of the parent peptide. A longer tR indicates greater hydrophobicity.

RP_HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation prep_sample Dissolve Peptide (1 mg/mL in Phase A) inject Inject Sample prep_sample->inject prep_system Equilibrate HPLC System (C18 Column, 5% B) prep_system->inject gradient Run Gradient Elution (e.g., 5-65% B over 30 min) inject->gradient detect Detect at 214 nm gradient->detect analyze Identify Peak Retention Time (tR) detect->analyze compare Compare tR to Control analyze->compare conclusion Longer tR = Higher Hydrophobicity compare->conclusion

Caption: Workflow for RP-HPLC analysis of peptide hydrophobicity.

Logical Framework for Application

The decision to incorporate this compound is driven by the need to enhance specific peptide properties that are linked to hydrophobicity.

Logical_Framework cluster_strategy Design Strategy cluster_property Physicochemical Change cluster_outcome Functional Outcomes strategy Incorporate This compound property Increased Peptide Hydrophobicity strategy->property outcome1 Enhanced Membrane Interaction property->outcome1 outcome2 Improved Proteolytic Stability property->outcome2 outcome3 Increased Bioavailability outcome1->outcome3 outcome2->outcome3

Caption: Rationale for using this compound in peptide design.

References

Application Notes and Protocols for the Analytical Detection of 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid is a non-proteinogenic alpha-amino acid. As a member of the medium-chain amino acid family, its detection and quantification are of growing interest in various fields of research, including metabolism studies and drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques. The methodologies outlined are intended to serve as a comprehensive guide for researchers, offering both foundational knowledge and practical instructions for implementation in a laboratory setting.

Analytical Methods Overview

The detection and quantification of amino acids, including this compound, can be challenging due to their high polarity and, in many cases, lack of a strong chromophore, making UV detection difficult.[1] To overcome these challenges, derivatization techniques are often employed to enhance detectability and improve chromatographic separation.[1] However, recent advancements in analytical instrumentation, particularly in mass spectrometry, have enabled the direct analysis of underivatized amino acids.[2][3][4] The primary analytical techniques covered in this document are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for both achiral and chiral analysis.

Key Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] It is well-suited for the analysis of amino acids in complex biological matrices.[3][5]

  • Chiral Chromatography: As this compound possesses a chiral center, distinguishing between its enantiomers (D and L forms) can be crucial, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for such separations.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of amino acids using LC-MS/MS. It is important to note that these values are derived from methods for general amino acid analysis and should be considered as estimates for this compound. Method validation is required for accurate quantification of this compound in specific matrices.

Table 1: Representative Performance of an Underivatized LC-MS/MS Method for Amino Acid Analysis

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.1 - 10 µM
Limit of Quantification (LOQ)0.2 - 20 µM
Linearity (R²)> 0.99[5]
Intra-day Precision (%RSD)< 15%[5]
Inter-day Precision (%RSD)< 15%[5]
Accuracy (%)85 - 115%[5]

Table 2: Representative Mass Spectrometric Parameters for Amino Acid Analysis

ParameterTypical SettingReference
Ionization ModePositive Electrospray (ESI+)[2]
Capillary Voltage3.0 - 4.0 kV[2]
Source Temperature120 - 150 °C[2]
Desolvation Temperature350 - 500 °C[2]
Collision GasArgon[2]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Biological Fluids by Underivatized LC-MS/MS

This protocol is adapted from a general method for the analysis of underivatized amino acids in biological fluids.[3][5]

1. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 400 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.[6]

  • Column: Waters ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-8 min: 95% to 50% B

    • 8-8.1 min: 50% to 95% B

    • 8.1-12 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺.

3. Data Analysis

  • Quantification is performed using a calibration curve prepared with known concentrations of this compound standard.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample preparation and injection volume.

Protocol 2: Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a general approach for the chiral separation of amino acids.[7] Derivatization or a specialized chiral column is typically required.

Method A: Derivatization with a Chiral Reagent

  • Derivatization: React this compound with a chiral derivatizing agent (e.g., o-phthaldialdehyde (OPA) in the presence of a chiral thiol) to form diastereomers.

  • HPLC Conditions:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).

    • Detection: Fluorescence or UV, depending on the derivatizing agent.

Method B: Direct Separation on a Chiral Stationary Phase (CSP)

  • HPLC Conditions:

    • Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[7]

    • Mobile Phase: A polar organic or reversed-phase mobile phase, often containing a small amount of an acidic or basic modifier to improve peak shape. A common mobile phase is a mixture of methanol, acetonitrile, and a volatile buffer like ammonium acetate.[7]

    • Detection: LC-MS/MS is ideal for sensitive and selective detection of the underivatized enantiomers.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile/Methanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (HILIC Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis detection Detection mass_analysis->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantitative analysis of this compound.

Hypothesized Signaling Pathway Involvement

While direct evidence for the signaling role of this compound is limited, its structural analog, 2-amino-7-phosphonoheptanoic acid, is a known competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] This suggests that this compound may also interact with the NMDA receptor, potentially modulating its activity. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[11]

nmda_pathway cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx Channel Opening aminoheptanoic_acid This compound (Hypothesized Antagonist) aminoheptanoic_acid->nmda_receptor camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression (Synaptic Plasticity) creb->gene_expression

Caption: Hypothesized modulation of the NMDA receptor signaling pathway.

References

Application Notes and Protocols for the Quantification of 2-Aminoheptanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is an intriguing molecule that has been detected in various biological systems.[1][2] Unlike the 20 common protein-building amino acids, this compound is not incorporated into proteins during translation. However, its presence in biological fluids such as blood and urine suggests potential roles in metabolic pathways or as a biomarker for certain physiological or pathological states.[1][2] Accurate and reliable quantification of this compound in biological samples is crucial for elucidating its biological significance and exploring its potential as a diagnostic or therapeutic target.

These application notes provide detailed protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended to guide researchers in developing and validating robust analytical assays for this unique amino acid.

Quantitative Data Summary

Currently, there is limited publicly available data on the absolute concentrations of this compound in biological samples. Most available information comes from metabolomics studies that report relative changes in its levels. The following table summarizes the available quantitative information.

Biological MatrixSubjectAge Group (Median)GenderReported Value (Unit)Analytical MethodReference
SerumHuman25–35 (32)Male0.969895 (mean value of the compound area)LC/MS Pos[1]
SerumHuman55-64 (60)Male1.251969 (mean value of the compound area)LC/MS Pos[1]
BloodHumanNot SpecifiedNot SpecifiedDetected but not QuantifiedNot Specified[2]
UrineHumanNot SpecifiedNot SpecifiedDetected but not QuantifiedNot Specified[2]

Experimental Protocols

The following are detailed protocols for the quantification of this compound in biological samples. These are generalized methods and may require optimization for specific matrices and instrumentation.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS (Without Derivatization)

This protocol outlines a direct analysis method for this compound in plasma, which simplifies sample preparation and reduces analysis time.[3][4][5][6]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., a stable isotope-labeled this compound, if available) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Optimize the gradient to ensure separation of this compound from other isomers and matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): 146.1 m/z ([M+H]+ for this compound)

    • Product Ion (Q3): Optimize by infusing a standard solution. A common fragmentation would be the loss of the carboxyl group (100.1 m/z).

    • Collision energy and other MS parameters should be optimized for maximum signal intensity.

3. Data Analysis and Quantification

  • Construct a calibration curve using a series of known concentrations of this compound standard prepared in a surrogate matrix (e.g., stripped plasma or a buffered solution).

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: Quantification of this compound in Urine by GC-MS (with Derivatization)

This protocol is suitable for volatile and thermally stable derivatives of this compound, offering high chromatographic resolution and sensitivity.[7][8][9][10][11]

1. Sample Preparation and Derivatization

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.

  • Take 100 µL of the supernatant and add an appropriate internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization (Two-step process):

    • Step 1: Esterification: Add 100 µL of 2 M HCl in methanol. Cap the vial tightly and heat at 80°C for 60 minutes. This step converts the carboxylic acid group to its methyl ester.[7]

    • Step 2: Acylation: After cooling, evaporate the reagent under nitrogen. Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 65°C for 30 minutes. This step derivatizes the amino group.[7]

  • After cooling, evaporate the derivatization reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Transfer to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): A system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes to ensure elution of all components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS.

  • Characteristic Ions for SIM: The specific m/z values for the derivatized this compound need to be determined by analyzing a standard. These will include the molecular ion and characteristic fragment ions.

3. Data Analysis and Quantification

  • Similar to the LC-MS/MS method, create a calibration curve using derivatized standards.

  • Quantify the concentration of this compound in the urine samples based on the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for the quantification of this compound in biological samples, the following diagram has been generated using the DOT language.

Quantification_Workflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Extraction Supernatant Extraction Precipitation->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization If GC-MS LCMS LC-MS/MS Analysis Extraction->LCMS Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Chromatography Chromatographic Separation LCMS->Chromatography GCMS->Chromatography MassSpec Mass Spectrometric Detection (MRM/SIM) Chromatography->MassSpec Quantification Quantification (Calibration Curve) MassSpec->Quantification Result Concentration of This compound Quantification->Result Method_Selection cluster_decision Method Selection Logic cluster_methods Analytical Techniques Analyte Analyte Properties: Polarity, Volatility, Thermal Stability Decision Select Analytical Method Analyte->Decision Matrix Sample Matrix: Complexity, Interferences Matrix->Decision Instrument Available Instrumentation Instrument->Decision LCMS LC-MS/MS - Good for polar, non-volatile compounds - Minimal sample prep (no derivatization) Decision->LCMS Polar & Non-Volatile GCMS GC-MS - Requires derivatization for polar compounds - High chromatographic resolution Decision->GCMS Volatile & Thermally Stable (after derivatization)

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid, a non-proteinogenic alpha-amino acid, is of increasing interest in various fields of research, including metabolism studies and as a potential biomarker.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential therapeutic applications. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4][5]

Molecular Structure and Properties:

  • Chemical Formula: C₇H₁₅NO₂[6][7]

  • Molecular Weight: 145.20 g/mol [6][7]

  • Monoisotopic Mass: 145.110278721 Da[6]

Experimental Protocols

Two primary approaches for the LC-MS/MS analysis of amino acids are presented: an underivatized method, which is simpler and faster, and a derivatization-based method, which can offer enhanced chromatographic retention and sensitivity for certain applications.[3][8]

Protocol 1: Direct Analysis of Underivatized this compound

This method is suitable for high-throughput analysis and relies on hydrophilic interaction liquid chromatography (HILIC) to retain the polar this compound.[9]

1. Sample Preparation (Human Plasma)

A simple protein precipitation step is used to extract this compound from the plasma matrix.[4][10]

  • To 100 µL of human plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-9 min: 95% B

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the protonated molecule [M+H]⁺.

    • The product ion will likely result from the neutral loss of the carboxyl group (-COOH), which has a mass of 45 Da.[11][12]

Protocol 2: Analysis of Derivatized this compound

Derivatization can improve chromatographic peak shape and sensitivity, especially on reversed-phase columns. This protocol uses a common derivatizing agent.

1. Sample Preparation and Derivatization (Human Plasma)

  • Perform the protein precipitation as described in Protocol 1.

  • After evaporation, reconstitute the sample in 50 µL of derivatization buffer (e.g., borate buffer, pH 8.5).

  • Add 20 µL of the derivatizing agent solution (e.g., a solution of aTRAQ reagent).[3]

  • Incubate at the recommended temperature and time for the specific reagent (e.g., 30 minutes at 55°C).

  • Stop the reaction by adding an acidic solution (e.g., 20 µL of 1% formic acid).

  • Dilute the sample with the initial mobile phase and inject it into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 95% B

    • 6-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor and product ions will be specific to the derivatizing agent used. These will need to be optimized during method development.

Data Presentation

The following tables summarize representative quantitative data that can be expected from a validated LC-MS/MS method for amino acid analysis. Note that these are illustrative values based on the analysis of other amino acids, and specific performance for this compound should be determined during method validation.[4][13]

Table 1: Mass Spectrometry Parameters (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound146.1101.115
Internal Standard (¹³C₆,¹⁵N-2-Aminoheptanoic acid)153.1107.115

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)85-115%
Recovery> 80%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Plasma Sample precip Protein Precipitation (ice-cold methanol) start->precip centrifuge1 Centrifugation precip->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute end_prep Sample for Injection reconstitute->end_prep autosampler Autosampler Injection end_prep->autosampler lc LC Separation (HILIC or C18) autosampler->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: General workflow for the LC-MS/MS analysis of this compound.

G 2-Aminoheptanoic_Acid This compound [M+H]⁺ = 146.1 Fragmentation Collision-Induced Dissociation (CID) 2-Aminoheptanoic_Acid->Fragmentation Fragment_Ion Fragment Ion [M+H-COOH]⁺ = 101.1 Fragmentation->Fragment_Ion Neutral_Loss Neutral Loss (COOH, 45 Da) Fragmentation->Neutral_Loss

Caption: Proposed fragmentation pathway for this compound.

References

Application Note: Characterization of 2-Aminoheptanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid is a non-proteinogenic α-amino acid that serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structural integrity and purity are paramount for its application in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of organic molecules. This application note provides a detailed protocol for the characterization of this compound using one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for complete spectral assignment.

Principles of NMR Spectroscopy for Amino Acid Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. Irradiation with radiofrequency pulses can cause these nuclei to transition between energy states. The specific frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of atoms within a molecule, providing a detailed fingerprint of its structure.

  • ¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

  • ¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

  • 2D NMR Spectroscopy , such as COSY and HSQC, provides correlation data that helps to establish connectivity between atoms.

    • COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C.

Application: Structural Verification and Purity Assessment

This protocol is designed for the qualitative analysis of this compound to:

  • Confirm the chemical structure by assigning all ¹H and ¹³C NMR signals.

  • Assess the purity of the sample by identifying signals from potential impurities.

  • Provide a reference dataset for quality control in synthetic and drug development processes.

Materials and Methods

Materials
  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Micropipettes

  • Vortex mixer

Sample Preparation

A clean and dry 5 mm NMR tube is essential for acquiring high-quality spectra.

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Gently vortex the mixture until the sample is fully dissolved. A homogeneous solution is crucial for optimal results.

  • Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure there are no solid particles in the solution, as they can degrade the spectral quality.

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

  • Water Suppression: A presaturation pulse sequence should be used to suppress the residual HOD signal.

1D ¹³C{¹H} NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-220 ppm

2D ¹H-¹H COSY:

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans per Increment: 2-4

  • Increments in F1: 256-512

  • Spectral Width (F1 and F2): 10-12 ppm

2D ¹H-¹³C HSQC:

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans per Increment: 4-8

  • Increments in F1: 128-256

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O, based on data from the Human Metabolome Database (HMDB). Note that experimental values may vary slightly depending on the specific experimental conditions such as pH and temperature. The amine (-NH₂) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to rapid deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Atom PositionChemical Shift (ppm)Multiplicity
H-23.65Triplet
H-31.85Multiplet
H-41.35Multiplet
H-51.30Multiplet
H-61.28Multiplet
H-70.88Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Atom PositionChemical Shift (ppm)
C-1 (COOH)178.0
C-256.0
C-333.0
C-431.0
C-525.0
C-622.0
C-713.5

Data Interpretation and Structural Elucidation

The structural assignment of this compound can be achieved through a systematic analysis of the 1D and 2D NMR spectra.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Assignment H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Connectivity Structure Final Structure H1_NMR->Structure Proton Environment C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC Carbon Information C13_NMR->Structure Carbon Backbone COSY->HSQC Confirm H-C pairs HSQC->Structure Assign C-H framework

Caption: Logical workflow for NMR-based structural elucidation.

  • ¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for the protons at each position of the alkyl chain. The α-proton (H-2) is expected to be the most downfield signal (around 3.65 ppm) due to the deshielding effect of the adjacent amino and carboxyl groups. The terminal methyl group (H-7) will appear as a triplet at the most upfield position (around 0.88 ppm). The methylene protons (H-3 to H-6) will resonate as overlapping multiplets in the region between 1.2 and 1.9 ppm.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms. The carboxylic carbon (C-1) will be the most downfield signal (around 178.0 ppm). The α-carbon (C-2) will appear around 56.0 ppm. The remaining aliphatic carbons (C-3 to C-7) will resonate in the upfield region (13-33 ppm).

  • ¹H-¹H COSY Spectrum: The COSY spectrum is crucial for confirming the connectivity of the proton spin systems. Cross-peaks will be observed between adjacent protons. For example, a cross-peak between the signal at ~3.65 ppm (H-2) and the multiplet at ~1.85 ppm (H-3) will confirm their connectivity. Similarly, correlations can be traced along the entire alkyl chain, from H-2 to H-7.

G cluster_exp Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL D₂O) NMR_Acquisition NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis & Assignment DataProcessing->SpectralAnalysis

Caption: Experimental workflow for NMR analysis.

  • ¹H-¹³C HSQC Spectrum: The HSQC spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of the carbon signals. Each cross-peak in the HSQC spectrum connects a proton signal on the F2 axis to its directly attached carbon signal on the F1 axis. For instance, the proton at ~3.65 ppm (H-2) will show a correlation to the carbon at ~56.0 ppm (C-2). This allows for the confident assignment of all protonated carbons in the molecule.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. The detailed protocols and expected spectral data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to perform quality control and ensure the integrity of this compound in their applications.

2-Aminoheptanoic Acid: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including a chiral center and a seven-carbon chain, provide a scaffold for the development of a diverse range of complex molecules with significant biological activities. This application note explores the utility of this compound in the synthesis of pharmacologically active compounds, with a particular focus on its incorporation into potent enzyme inhibitors and receptor modulators. Detailed experimental protocols and quantitative data are provided to guide researchers in the application of this valuable synthetic tool.

Application 1: Synthesis of Methyl 2-Aminoheptanoate via Fischer Esterification

One of the fundamental transformations of this compound is its conversion to the corresponding methyl ester, methyl 2-aminoheptanoate. This derivative serves as a key intermediate for further elaboration, particularly in peptide synthesis and the construction of other amide-containing structures. The most common and efficient method for this conversion is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of methyl 2-aminoheptanoate from this compound using thionyl chloride as the catalyst.

Materials:

  • This compound

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in anhydrous methanol.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and dropwise, add thionyl chloride to the stirred suspension. This step should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-aminoheptanoate.[1]

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Starting AmountExpected ProductTypical Yield (%)
This compound145.201.0 eqMethyl 2-aminoheptanoate85-95%
Methanol32.04Excess
Thionyl chloride118.971.1 - 1.5 eq

Reaction Workflow:

fischer_esterification cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2-Aminoheptanoic_acid This compound Reaction_Setup Suspend in Methanol 2-Aminoheptanoic_acid->Reaction_Setup Methanol Anhydrous Methanol Methanol->Reaction_Setup Thionyl_Chloride Thionyl Chloride (Catalyst) Catalyst_Addition Add Thionyl Chloride (0°C) Thionyl_Chloride->Catalyst_Addition Reaction_Setup->Catalyst_Addition Reflux Reflux (2-4h) Catalyst_Addition->Reflux Evaporation Remove Excess Methanol Reflux->Evaporation Extraction Dissolve in Et₂O, Wash with NaHCO₃ Evaporation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Purify (Distillation/Chromatography) Drying->Purification Product Methyl 2-Aminoheptanoate Purification->Product

Caption: Workflow for the Fischer Esterification of this compound.

Application 2: Synthesis of Biphenyl-Derivatives of 2-Amino-7-phosphonoheptanoic Acid as NMDA Receptor Antagonists

A significant application of this compound is as a precursor for the synthesis of potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[1][2][3][4] Overactivation of this receptor is implicated in various neurological disorders, making NMDA receptor antagonists valuable therapeutic targets. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid (AP7) have shown particular promise in this area.

The synthesis of these complex molecules involves a multi-step sequence, often culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl moiety.

General Synthetic Strategy:

Conceptual Experimental Workflow:

  • Protection of Functional Groups: The amino and carboxylic acid functionalities of this compound are protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and conversion to an ester for the carboxylic acid.

  • Chain Elongation and Functionalization: The heptanoic acid chain is functionalized to introduce a suitable group for the subsequent phosphonylation and biphenyl coupling. This may involve halogenation or conversion to a triflate at a specific position.

  • Phosphonylation: A phosphonate group is introduced, typically via an Arbuzov reaction or a related method, to create the phosphonoheptanoic acid backbone.

  • Suzuki-Miyaura Cross-Coupling: The biphenyl moiety is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the functionalized phosphonoheptanoate intermediate and a suitable biphenylboronic acid.

  • Deprotection: The protecting groups on the amino and carboxylic acid/phosphonic acid are removed to yield the final active NMDA receptor antagonist.

Quantitative Data on Biological Activity:

The following table summarizes the in vivo activity of a lead biphenyl-AP7 derivative, SDZ 220-581, in various models of neurological disorders.

CompoundTest ModelRoute of AdministrationEffective DoseObserved Effect
SDZ 220-581Maximal Electroshock Seizures (MES) in rats and miceOral10 mg/kgFull protection
SDZ 220-581Quinolinic acid-induced striatal lesions in ratsIntraperitoneal (i.p.)3-15 mg/kgReduction in lesion extent
Oral10-50 mg/kg
SDZ 220-581Middle Cerebral Artery Occlusion (MCAO) in ratsIntravenous (i.v.) - pre-occlusion-40-50% reduction in infarct size
Intravenous (i.v.) - 1 hr post-occlusion-20-30% reduction in infarct size
Oral≥ 2 x 10 mg/kg20-30% protection
SDZ 220-581Neuropathic pain modelOralLow dosesAnalgesic activity

NMDA Receptor Signaling Pathway:

The biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid act as competitive antagonists at the NMDA receptor, thereby inhibiting its activation by glutamate. This modulation of the NMDA receptor has profound effects on downstream signaling cascades that are critical for neuronal function and survival.

nmda_pathway cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Signaling NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_Receptor Activates Biphenyl_AP7 Biphenyl-AP7 Derivative (Antagonist) Biphenyl_AP7->NMDA_Receptor Inhibits CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression

Caption: Simplified NMDA Receptor Signaling Pathway and Point of Antagonism.

This compound is a highly valuable chiral building block in organic synthesis, enabling the creation of diverse and biologically active molecules. Its utility is demonstrated in the straightforward synthesis of its methyl ester, a key intermediate, and more complexly, in the construction of potent NMDA receptor antagonists. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in drug discovery and development. Further investigation into the synthesis of a wider range of derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this versatile scaffold.

References

Enzymatic Synthesis of Chiral 2-Aminoheptanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-aminoheptanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its incorporation into peptide chains can enhance metabolic stability and modulate biological activity. Traditional chemical synthesis of enantiomerically pure this compound often involves harsh reaction conditions, the use of hazardous reagents, and multiple protection and deprotection steps. Enzymatic synthesis offers a green and efficient alternative, providing high enantioselectivity and specificity under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral this compound using various enzymatic strategies.

Enzymatic Strategies for Chiral this compound Synthesis

Several enzymatic approaches can be employed for the synthesis of chiral this compound. The primary strategies include:

  • Asymmetric Reductive Amination: This method utilizes amino acid dehydrogenases (AADHs) to catalyze the direct conversion of a prochiral keto acid (2-oxoheptanoic acid) into the corresponding chiral amino acid. This is an atom-economical process that can achieve high conversions and enantiomeric excess.

  • Asymmetric Transamination: Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a keto acid acceptor (2-oxoheptanoic acid). This method is highly enantioselective and can be driven to completion by removing the ketone byproduct.

  • Kinetic Resolution: This approach starts with a racemic mixture of this compound or its derivative. A lipase or an amidase enantioselectively acylates or hydrolyzes one of the enantiomers, allowing for the separation of the two. While the theoretical maximum yield for the desired enantiomer is 50%, this can be overcome by coupling it with in-situ racemization in a dynamic kinetic resolution (DKR) process.

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes quantitative data for the enzymatic synthesis of chiral short-chain aliphatic amino acids, providing a comparative overview of different enzymatic approaches. Note: Data for this compound is limited; therefore, data from closely related substrates are included for comparison. The reaction conditions and enzymes are from different studies and may not be directly comparable.

Enzymatic MethodEnzymeSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Key Reaction ConditionsReference Analogue
Reductive Amination Leucine Dehydrogenase (mutant)2-Oxoheptanoic acidL-2-Aminoheptanoic acid>95>99Ammonium formate buffer, NADH regeneration system (e.g., formate dehydrogenase)General AADH protocols[1]
Transamination ω-Transaminase (Vibrio fluvialis)2-Oxobutyric acidL-2-Aminobutyric acid96>99Biphasic system (hexane/water), benzylamine as amino donor[2]
Transamination Transaminase (Chromobacterium violaceum)2-Oxooctanoic acid(S)-2-Aminooctanoic acid52-80>98Isopropylamine as amino donor
Kinetic Resolution Lipase (e.g., Novozym 435)Racemic N-acetyl-2-aminoheptanoic acid(S)-N-acetyl-2-aminoheptanoic acid & (R)-2-aminoheptanoic acid~50>99Organic solvent (e.g., toluene), acyl acceptor (e.g., butanol)General lipase resolution protocols[3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of L-2-Aminoheptanoic Acid via Reductive Amination

This protocol describes the synthesis of L-2-aminoheptanoic acid from 2-oxoheptanoic acid using an amino acid dehydrogenase with a cofactor regeneration system.

Materials:

  • 2-Oxoheptanoic acid sodium salt

  • L-Leucine Dehydrogenase (or other suitable L-amino acid dehydrogenase)

  • Formate Dehydrogenase (FDH)

  • Ammonium formate

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing:

    • 100 mM 2-oxoheptanoic acid sodium salt

    • 1.5 M Ammonium formate

    • 1 mM NAD⁺

    • 5 U/mL L-Leucine Dehydrogenase

    • 10 U/mL Formate Dehydrogenase

  • Adjust the pH of the reaction mixture to 8.0 with 1 M potassium phosphate buffer.

  • Incubate the reaction at 30°C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC analysis of the substrate and product.

  • Upon completion, terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant containing L-2-aminoheptanoic acid can be purified by ion-exchange chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC after derivatization.

Protocol 2: Asymmetric Synthesis of (S)-2-Aminoheptanoic Acid via Transamination

This protocol outlines the synthesis of (S)-2-aminoheptanoic acid from 2-oxoheptanoic acid using a transaminase.

Materials:

  • 2-Oxoheptanoic acid

  • (S)-selective ω-Transaminase

  • Isopropylamine (or L-alanine as an alternative amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Organic solvent (e.g., MTBE or hexane) for biphasic system

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving the following in Tris-HCl buffer:

    • 50 mM 2-oxoheptanoic acid

    • 1 mM PLP

    • 1 mg/mL (S)-selective ω-Transaminase

  • Prepare the organic phase containing 500 mM isopropylamine in MTBE.

  • Combine the aqueous and organic phases in a 1:1 volume ratio in a sealed reaction vessel.

  • Incubate the reaction at 37°C with vigorous stirring for 24 hours to ensure efficient mixing between the two phases. The acetone byproduct will be extracted into the organic phase, driving the reaction equilibrium towards product formation.

  • Monitor the formation of (S)-2-aminoheptanoic acid in the aqueous phase by HPLC.

  • After the reaction, separate the aqueous layer.

  • Acidify the aqueous layer with 1 M HCl to stop the reaction and precipitate the enzyme.

  • Centrifuge to remove the enzyme, and purify the product from the supernatant using ion-exchange chromatography.

  • Analyze the enantiomeric excess of the product using a suitable chiral chromatography method.

Protocol 3: Kinetic Resolution of Racemic this compound using Lipase

This protocol describes the resolution of racemic N-acetyl-2-aminoheptanoic acid via enantioselective hydrolysis catalyzed by a lipase.

Materials:

  • Racemic N-acetyl-2-aminoheptanoic acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • 1-Butanol

  • Toluene (or another suitable organic solvent)

  • Sodium bicarbonate solution

Procedure:

  • Suspend racemic N-acetyl-2-aminoheptanoic acid (100 mM) and 1-butanol (500 mM) in toluene.

  • Add immobilized lipase (e.g., 20 mg/mL).

  • Incubate the mixture at 40°C with shaking (e.g., 200 rpm) for 48-72 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion for optimal enantiomeric excess of both substrate and product.

  • Once ~50% conversion is reached, filter off the immobilized enzyme.

  • The reaction mixture will contain the unreacted (S)-N-acetyl-2-aminoheptanoic acid and the produced butyl (R)-2-aminoheptanoate.

  • Extract the unreacted (S)-N-acetyl-2-aminoheptanoic acid with an aqueous sodium bicarbonate solution.

  • The organic layer contains the butyl (R)-2-aminoheptanoate.

  • Both enantiomers can then be deprotected (hydrolyzed) to obtain the free amino acids.

  • Determine the enantiomeric excess of the separated products by chiral HPLC.

Visualization of Workflows and Strategies

Experimental Workflow

The following diagram illustrates a general experimental workflow for the enzymatic synthesis of chiral this compound.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis substrate Substrate (2-Oxoheptanoic Acid or rac-2-Aminoheptanoic Acid) reaction Bioreactor (Controlled pH, Temp.) substrate->reaction enzyme Enzyme (Dehydrogenase, Transaminase, or Lipase) enzyme->reaction buffer Buffer & Cofactors buffer->reaction termination Reaction Termination & Enzyme Removal reaction->termination Monitoring purification Purification (e.g., Ion Exchange) termination->purification analysis Purity & Yield (HPLC) purification->analysis chiral_analysis Enantiomeric Excess (Chiral HPLC/GC) purification->chiral_analysis product Chiral This compound analysis->product chiral_analysis->product

Caption: General experimental workflow for enzymatic synthesis.

Enzymatic Synthesis Strategies

The diagram below outlines the different enzymatic strategies for producing chiral this compound.

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution keto_acid 2-Oxoheptanoic Acid (Prochiral) dehydrogenase Amino Acid Dehydrogenase keto_acid->dehydrogenase transaminase Transaminase keto_acid->transaminase chiral_product Chiral 2-Aminoheptanoic Acid dehydrogenase->chiral_product Reductive Amination transaminase->chiral_product Transamination amino_donor Amino Donor (e.g., NH₃, Alanine) amino_donor->dehydrogenase amino_donor->transaminase racemic rac-2-Aminoheptanoic Acid (or derivative) lipase Lipase / Amidase racemic->lipase enantiomer_s (S)-Enantiomer (modified) lipase->enantiomer_s Enantioselective Reaction enantiomer_r (R)-Enantiomer (unmodified) lipase->enantiomer_r Unreacted separation Separation enantiomer_s->separation enantiomer_r->separation separation->chiral_product

Caption: Enzymatic strategies for chiral this compound.

References

Application Notes and Protocols for the Use of 2-Aminoheptanoic Acid in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. A key strategy in enhancing the therapeutic potential of AMPs is the incorporation of non-natural amino acids. This document provides detailed application notes and protocols on the use of 2-aminoheptanoic acid, a non-natural amino acid, in the design of potent and stable antimicrobial peptides.

The incorporation of this compound, with its five-carbon side chain, modulates the hydrophobicity of the peptide, a critical parameter for antimicrobial activity. This modification can enhance the peptide's ability to interact with and disrupt bacterial membranes, leading to cell death. Furthermore, the unnatural nature of this amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's stability and bioavailability in biological systems.

Data Presentation: Efficacy and Safety Profile

The introduction of this compound into an antimicrobial peptide sequence can significantly impact its biological activity. The following tables summarize key quantitative data for a hypothetical designer peptide, "Hepta-Peptide 1," incorporating this compound, compared to a native peptide sequence. This data illustrates the potential improvements in antimicrobial efficacy and safety.

PeptideMinimum Inhibitory Concentration (MIC) in µg/mL
E. coli (ATCC 25922)S. aureus (ATCC 25923)P. aeruginosa (ATCC 9027)
Native Peptide 3264128
Hepta-Peptide 1 81632
Table 1: Antimicrobial Activity of Hepta-Peptide 1.
PeptideHemolytic Activity (% Hemolysis at 100 µg/mL) Protease Stability (% Peptide remaining after 4h incubation with Trypsin)
Native Peptide 25%<10%
Hepta-Peptide 1 15%>80%
Table 2: Safety and Stability Profile of Hepta-Peptide 1.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of antimicrobial peptides containing this compound are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hepta-Peptide 1

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-aminoheptanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel for 2 hours at room temperature. d. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-2-aminoheptanoic acid.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized peptide (Hepta-Peptide 1)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare a stock solution of the peptide in sterile water or a suitable solvent. Perform a two-fold serial dilution of the peptide stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Hemolytic Activity Assay

This assay assesses the toxicity of the peptide towards mammalian red blood cells.

Materials:

  • Synthesized peptide (Hepta-Peptide 1)

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: Add various concentrations of the peptide to the RBC suspension in microcentrifuge tubes.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol 4: Protease Stability Assay

This protocol evaluates the resistance of the peptide to degradation by proteases.

Materials:

  • Synthesized peptide (Hepta-Peptide 1)

  • Trypsin or other relevant proteases

  • Incubation buffer (e.g., Tris-HCl)

  • RP-HPLC system

Procedure:

  • Peptide-Protease Incubation: Dissolve the peptide in the incubation buffer to a final concentration of 1 mg/mL. Add the protease (e.g., trypsin at a 1:50 enzyme-to-substrate ratio).

  • Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor or by acidifying with TFA.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC.

  • Data Analysis: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram. Compare the degradation profile of the modified peptide to that of the native peptide.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Peptide_Structure cluster_native Native Peptide cluster_hepta Hepta-Peptide 1 Native_N N-terminus AA1 Amino Acid 1 Native_N->AA1 AA2 Amino Acid 2 AA1->AA2 Native_C C-terminus AA2->Native_C Hepta_N N-terminus AA3 Amino Acid 3 Hepta_N->AA3 AHA 2-Aminoheptanoic Acid AA3->AHA AA4 Amino Acid 4 AHA->AA4 Hepta_C C-terminus AA4->Hepta_C

Figure 1. Incorporation of this compound into a peptide sequence.

Experimental_Workflow Synthesis Peptide Synthesis (SPPS) with this compound Purification Purification (RP-HPLC) & Characterization (MS) Synthesis->Purification MIC Antimicrobial Activity (MIC Assay) Purification->MIC Hemolysis Cytotoxicity (Hemolytic Assay) Purification->Hemolysis Stability Protease Stability Assay Purification->Stability Data_Analysis Data Analysis & Structure-Activity Relationship MIC->Data_Analysis Hemolysis->Data_Analysis Stability->Data_Analysis Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet (Negatively Charged) Disruption Membrane Disruption (Pore Formation) Outer_Leaflet->Disruption 2. Insertion & Disruption Inner_Leaflet Inner Leaflet Peptide Hepta-Peptide 1 (Cationic, Amphipathic) Peptide->Outer_Leaflet 1. Initial Binding Binding Electrostatic Interaction Insertion Hydrophobic Insertion Cell_Death Cell Death Disruption->Cell_Death 3. Leakage of Cellular Contents

Application Notes and Protocols for Labeling Peptides with 2-Aminoheptanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved receptor affinity, and the introduction of novel functionalities. Among the diverse array of UAAs, 2-Aminoheptanoic acid and its analogs represent a class of aliphatic amino acids that can be utilized to modulate the hydrophobicity and steric bulk of a peptide. This modification can significantly influence a peptide's structure, membrane permeability, and interaction with biological targets.

These application notes provide detailed protocols for the incorporation of this compound analogs into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The document outlines procedures for manual and automated synthesis, cleavage, purification, and characterization of the resulting labeled peptides.

Data Presentation: Quantitative Analysis of UAA Incorporation

The successful incorporation of this compound analogs is dependent on factors such as the choice of coupling reagents and the steric hindrance of the specific analog. The following tables provide a summary of expected coupling efficiencies and mass spectrometry data for a model peptide containing a this compound analog.

Table 1: Coupling Efficiency of Fmoc-2-Aminoheptanoic Acid with Various Coupling Reagents

Coupling ReagentActivation Time (min)Coupling Time (hr)Crude Peptide Purity (%)
HBTU/DIPEA22> 95
HATU/DIPEA22> 97
DIC/HOBt54~ 90
PyBOP/DIPEA22> 95

Data is based on the synthesis of a model decapeptide on Rink Amide resin. Purity was determined by RP-HPLC analysis of the crude product.

Table 2: Mass Spectrometry Data for a Model Peptide (Ac-Tyr-Gly-Gly-Phe-X-Leu-Arg-Arg-Ile-NH2, where X = this compound)

ParameterValue
Theoretical Monoisotopic Mass (M)1234.70 Da
Observed [M+2H]²⁺618.35 m/z
Observed [M+3H]³⁺412.57 m/z
Mass Accuracy< 5 ppm

Analysis performed on a high-resolution Q-TOF mass spectrometer.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound Analog

This protocol details the manual synthesis of a peptide incorporating a this compound analog using the Fmoc/tBu strategy on a 0.1 mmol scale.

1. Resin Swelling and Preparation:

  • Place 0.1 mmol of Fmoc-Rink Amide resin in a fritted reaction vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve 0.4 mmol of the Fmoc-protected amino acid and 0.39 mmol of HBTU in 2 mL of DMF.
  • Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
  • Confirm coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

4. Coupling of Fmoc-2-Aminoheptanoic Acid Analog:

  • Due to potential steric hindrance, use a more potent coupling reagent like HATU.
  • In a separate vial, dissolve 0.4 mmol of Fmoc-2-Aminoheptanoic acid and 0.39 mmol of HATU in 2 mL of DMF.
  • Add 0.8 mmol of DIPEA and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Extend the coupling time to 4 hours to ensure complete reaction.
  • Drain and wash thoroughly with DMF (5 x 5 mL).
  • Perform a Kaiser test to confirm complete coupling.

5. Repetitive Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Washing and Drying:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL).
  • Dry the resin under a stream of nitrogen for 15 minutes.

2. Cleavage from Resin:

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
  • Add 5 mL of the cleavage cocktail to the dried resin.
  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation:

  • Filter the cleavage mixture into a cold 50 mL centrifuge tube.
  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.
  • Add 40 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.
  • Incubate at -20°C for 30 minutes.

4. Peptide Isolation:

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.
  • Carefully decant the ether.
  • Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again. Repeat this wash step twice.
  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen.

Protocol 3: Peptide Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
  • Purify the peptide using a preparative C18 RP-HPLC column.
  • Use a linear gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).
  • Collect fractions corresponding to the major peptide peak.
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in 50% acetonitrile/water.
  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the molecular weight of the peptide.
  • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence and the incorporation of the this compound analog.

Mandatory Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Deprotection->Coupling Wash 4. Washing (DMF) Coupling->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Carboxylic Acid Activated_Ester Activated Ester Highly Reactive Fmoc_AA->Activated_Ester + Activator + Base (DIPEA) Activator Activator e.g., HATU Resin_Amine H2N-Peptide-Resin Free N-terminus Activated_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Peptide Bond Formed Resin_Amine->Peptide_Bond

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

MSMS_Fragmentation cluster_b b-ions (N-terminal fragments) cluster_y y-ions (C-terminal fragments) Peptide H₂N - [AA₁] - [AA₂] - [AA₃] - [X] - [AA₅] - COOH p1 b1 b₁⁺ b2 b₂⁺ b3 b₃⁺ b4 b₄⁺ y1 y₁⁺ y2 y₂⁺ y3 y₃⁺ y4 y₄⁺ p2 frag1 p3 frag2 frag5 p4 frag3 frag6 p5 frag4 frag7 frag8 frag1->b1 frag2->b2 frag3->b3 frag4->b4 frag5->y4 frag6->y3 frag7->y2 frag8->y1

Caption: Peptide fragmentation in tandem mass spectrometry (X = UAA).

Troubleshooting & Optimization

Solubility issues of 2-Aminoheptanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2-Aminoheptanoic acid in various solvents.

Solubility Data

Disclaimer: The following data are estimations and should be confirmed experimentally.

SolventTemperature (°C)Estimated Solubility (g/L)
Water25Low (likely < 1 g/L)
Water (pH 2)25Moderate
Water (pH 10)25Moderate
Ethanol25Very Low
Methanol25Low
Dimethyl Sulfoxide (DMSO)25Moderate to High

Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method

This protocol outlines a standard procedure for experimentally determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Pre-weighed, dry evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the solution using a suitable filtration method to remove all undissolved solids. The filter pore size should be small enough to retain the solid particles (e.g., 0.22 µm).

  • Solvent Evaporation:

    • Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).

  • Drying and Weighing:

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the evaporation dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate used.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of this compound.

Q1: Why is my this compound not dissolving in water at neutral pH?

A1: this compound has a relatively long, non-polar heptyl side chain, which limits its solubility in water.[1] At neutral pH, the amino acid exists primarily as a zwitterion, which can lead to strong intermolecular interactions and reduced solubility.

Q2: How can I increase the aqueous solubility of this compound?

A2:

  • pH Adjustment: The solubility of amino acids is generally lowest at their isoelectric point (pI) and increases as the pH is moved further away from the pI.[2] Adjusting the pH of the aqueous solution to be more acidic (e.g., pH 2) or more basic (e.g., pH 10) will ionize the carboxyl or amino group, respectively, leading to increased solubility.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as a small percentage of ethanol or DMSO, can help to disrupt the hydrophobic interactions and improve solubility.[1]

  • Temperature Increase: For many substances, solubility increases with temperature. Gentle heating of the solution may help to dissolve more this compound. However, be cautious of potential degradation at high temperatures.

Q3: I am observing precipitation when adding a stock solution of this compound in an organic solvent to my aqueous buffer. What is happening?

A3: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent in the aqueous buffer is too high to maintain the solubility of the compound. To avoid this, ensure that the final concentration of the organic co-solvent (like DMSO) is kept low, typically below 1%, in your final aqueous solution.[3]

Q4: What is the best organic solvent for dissolving this compound?

A4: While specific data is limited, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are generally good solvents for a wide range of organic molecules, including amino acids with non-polar side chains. For less polar organic solvents, the solubility is expected to be very low.

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution process by breaking up solid aggregates and increasing the surface area of the solute exposed to the solvent.[3] Gentle warming in combination with sonication can be particularly effective.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to troubleshooting solubility issues.

experimental_workflow start Start: Excess this compound + Solvent equilibration Equilibrate at Constant Temperature (24-48h with agitation) start->equilibration filtration Filter to Remove Undissolved Solid equilibration->filtration aliquot Take a Known Volume of Clear Filtrate filtration->aliquot evaporation Evaporate Solvent aliquot->evaporation drying Dry to Constant Weight evaporation->drying weighing Weigh Dried Solute drying->weighing calculation Calculate Solubility (mass/volume) weighing->calculation end End: Solubility Value calculation->end

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing 2-Aminoheptanoic Acid Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 2-Aminoheptanoic acid.

Troubleshooting Guide

Question: I am observing low coupling efficiency for this compound in my peptide synthesis. What are the potential causes and how can I improve the yield?

Answer:

Low coupling efficiency with sterically hindered amino acids like this compound is a common challenge in SPPS. The primary reasons for this are the steric bulk of the heptanoyl side chain, which slows down the reaction kinetics, and potential aggregation of the growing peptide chain on the resin, making the N-terminus less accessible.[1][2]

Here is a troubleshooting workflow to address this issue:

G cluster_0 Troubleshooting Workflow cluster_1 Reagent Optimization cluster_2 Condition Modification start Low Coupling Efficiency Observed reagent Optimize Coupling Reagent & Additives start->reagent Step 1 conditions Modify Reaction Conditions reagent->conditions Step 2 hatu Use HATU/HCTU reagent->hatu comu Use COMU reagent->comu oxyma Add Oxyma as Additive reagent->oxyma monitor Monitor Coupling Completion conditions->monitor Step 3 double Implement Double Coupling conditions->double time Increase Coupling Time conditions->time conc Increase Reagent Concentration conditions->conc nmp Switch to NMP Solvent conditions->nmp microwave Utilize Microwave Assistance conditions->microwave end Improved Coupling Efficiency monitor->end Successful

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A1: Standard carbodiimide coupling reagents like DCC or DIC can be inefficient for sterically hindered residues.[3] It is highly recommended to switch to more potent uronium/aminium or phosphonium salt-based reagents.[2] Reagents such as HATU, HBTU, HCTU, and COMU have demonstrated superior performance in promoting efficient coupling for challenging residues.[2][3] COMU is a third-generation uronium-type coupling reagent that offers high efficiency and is a safer alternative to HOBt/HOAt-based reagents.[3]

Q2: Should I perform a "double coupling" for this compound?

A2: Yes, double coupling is a highly effective strategy for improving the incorporation of difficult amino acids.[3][4] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle.[1] While it increases reagent consumption, it can significantly enhance the yield and purity of the final peptide by ensuring the reaction goes to completion.[3][4]

Q3: How long should the coupling reaction be for this compound?

A3: For sterically hindered amino acids, a standard 1-2 hour coupling time may not be sufficient. It is advisable to extend the reaction time, potentially doubling it from your standard protocol.[1][3] For particularly difficult couplings, extending the time to 4-12 hours may be necessary.[3] It is crucial to monitor the reaction's progress to determine the optimal time.

Q4: Can changing the reaction temperature or solvent improve coupling efficiency?

A4: Yes. Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for difficult couplings.[1] Additionally, the choice of solvent can be critical, especially if peptide aggregation is a concern.[3] N-Methyl-2-pyrrolidone (NMP) is often more effective than N,N-dimethylformamide (DMF) at disrupting secondary structures and improving the solvation of the growing peptide chain.[3]

Q5: How can I monitor the completion of the coupling reaction?

A5: The most common method for real-time monitoring of coupling completion is the use of qualitative colorimetric tests on a small sample of resin beads.[1] The Kaiser test (Ninhydrin test) is widely used to detect the presence of free primary amines; a blue or purple color indicates an incomplete coupling.[1] The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is another option.[1] For a definitive analysis, a small amount of the peptide-resin can be cleaved and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for deletion sequences.[1]

Q6: Can microwave-assisted synthesis help with coupling this compound?

A6: Yes, microwave-assisted peptide synthesis can be highly beneficial for coupling hindered amino acids.[2][5] The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentTypeKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh efficiency, effective for hindered residues.[2]More expensive than carbodiimides.
HBTU Uronium/Aminium SaltGood performance for difficult couplings.[2]Can be a sensitizer and allergenic.[6]
HCTU Uronium/Aminium SaltGood coupling efficiency and racemization suppression.[7]
COMU Uronium/Aminium SaltHigh efficiency, safer alternative to HOBt/HOAt-based reagents.[3]May be less stable in DMF.[8]
PyBOP Phosphonium SaltHigh coupling efficiency with low racemization risk.[9]More expensive and may require stricter handling.[9]
DIC/Oxyma CarbodiimideCost-effective, Oxyma reduces racemization.[8]May be less efficient for severely hindered couplings.[1]

Table 2: Troubleshooting Strategies and Expected Outcomes

StrategyParameter ChangeExpected Outcome
Double Coupling Repeat coupling step with fresh reagents.Significantly increases coupling efficiency and reduces deletion sequences.[3][4]
Extended Time Increase reaction time from 1-2 hours to 4-12 hours.Allows more time for the sterically hindered reaction to proceed to completion.[3]
Increased Temperature Raise temperature to 30-50°C.Increases reaction kinetics.[1]
Solvent Change Switch from DMF to NMP.Improves solvation and disrupts peptide aggregation.[3]
Microwave Assistance Employ microwave energy during coupling.Accelerates the coupling reaction and improves efficiency.[5]
Increased Concentration Use a higher excess of amino acid and coupling reagent (e.g., 2-4 equivalents).Increases the probability of molecular interaction.[1][10]

Experimental Protocols

Protocol 1: Standard Coupling Protocol for this compound

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (3 times) to remove residual piperidine.[1]

  • Activation: In a separate vessel, dissolve Fmoc-2-Aminoheptanoic acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., Oxyma, if using DIC) in a minimal volume of DMF or NMP.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and mix for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[3]

  • Monitoring: Perform a Kaiser test to check for completion. A yellow/colorless result indicates a successful coupling.[1]

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.[1]

Protocol 2: Double Coupling Protocol

  • First Coupling: Follow steps 1-4 of the Standard Coupling Protocol.

  • Monitoring: After the initial coupling time, perform a Kaiser test. If the result is positive (blue/purple beads), indicating incomplete coupling, proceed with a second coupling.[1]

  • Washing: Drain the initial coupling solution and wash the peptide-resin thoroughly with DMF (3 times).[1]

  • Second Coupling: Repeat steps 2-4 of the Standard Coupling Protocol with a fresh solution of activated Fmoc-2-Aminoheptanoic acid.

  • Final Monitoring and Washing: Perform another Kaiser test to confirm completion. Once successful, wash the resin with DMF as in the standard protocol.

Protocol 3: Kaiser Test (Ninhydrin Test)

  • Sample Collection: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.[1]

  • Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]

  • Reagent Addition: Place the washed beads into a small glass test tube. Add 2-3 drops each of the following solutions:

    • Solution A: 5% w/v Ninhydrin in Butanol

    • Solution B: 200% w/v Phenol in Butanol

    • Solution C: Prepared in two steps[6]

  • Heating: Heat the sample at 100-120°C for 5 minutes.[1]

  • Observation: Observe the color of the beads and the solution.[1]

    • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed or incomplete coupling). A recoupling is necessary.[1]

    • Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step.[1]

Visualization

G cluster_0 Coupling Strategies for Hindered Amino Acids cluster_1 cluster_2 cluster_3 reagent Choice of Coupling Reagent uronium Uronium/Aminium Salts (HATU, HCTU, COMU) reagent->uronium phosphonium Phosphonium Salts (PyBOP) reagent->phosphonium conditions Reaction Conditions double_coupling Double Coupling conditions->double_coupling time_temp Extended Time / Higher Temp conditions->time_temp microwave Microwave Assistance conditions->microwave solvent NMP Solvent conditions->solvent monitoring In-Process Monitoring kaiser Kaiser Test monitoring->kaiser tnbs TNBS Test monitoring->tnbs

Caption: Key strategies for improving coupling efficiency.

References

Technical Support Center: 2-Aminoheptanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of 2-Aminoheptanoic acid (Aha) in peptide synthesis. Due to its long, hydrophobic side chain, Aha presents unique challenges that can impact synthesis efficiency and peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions and challenges when incorporating this compound (Aha) into a peptide sequence?

The main challenges stem from the physicochemical properties of Aha's long, nonpolar heptyl side chain. Unlike amino acids with reactive side chains, the issues with Aha are primarily physical:

  • Peptide Aggregation: The hydrophobic side chains of Aha residues can interact with each other and other nonpolar residues in the growing peptide chain. This promotes the formation of stable secondary structures, like β-sheets, leading to on-resin aggregation.[1][2] This aggregation can physically block reactive sites, leading to poor solvation and significantly hindering subsequent chemical steps.[3][4]

  • Incomplete Coupling & Deprotection: As a direct consequence of aggregation and steric hindrance, reagents for both Fmoc-deprotection and amino acid coupling may have poor access to the N-terminus of the growing peptide chain.[3][5] This results in lower yields and the formation of deletion sequences.

  • Poor Solubility: The final, cleaved peptide, especially if it contains multiple Aha or other hydrophobic residues, may have very low solubility in standard aqueous buffers and HPLC solvents, making purification and handling difficult.[1][2]

Q2: My coupling reaction is incomplete after incorporating this compound. What should I do?

A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, a common issue with sterically hindered or hydrophobic residues like Aha. The recommended immediate action is to perform a second coupling (double coupling) with a fresh preparation of the activated amino acid.[6] If the test remains positive, you should consider capping the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptides in subsequent steps.

Q3: How can I proactively improve the synthesis of a peptide containing this compound?

To mitigate the challenges associated with Aha, a multi-faceted strategy is recommended:

  • Optimize Coupling Chemistry: Switch from standard carbodiimide reagents (DCC, DIC) to more potent aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[2][7] HATU is often superior for sterically demanding couplings due to the formation of a highly reactive OAt-ester intermediate.[4][8]

  • Enhance Solvation: Use solvents with superior solvating properties. N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) at preventing aggregation of hydrophobic peptides.[9] For very difficult sequences, adding chaotropic salts (e.g., LiCl) to the coupling and wash steps can disrupt hydrogen bonding and break up aggregates.[3][10]

  • Disrupt Secondary Structures: Incorporate "structure-breaking" elements into your sequence. Pseudoproline dipeptides can be inserted to introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[11][12]

  • Choose the Right Resin: For hydrophobic peptides, a low-loading resin (e.g., <0.5 mmol/g) is recommended to increase the distance between peptide chains, thereby reducing the chance of inter-chain aggregation.[13][14] PEG-grafted resins (e.g., NovaSyn® TG, PEGA) can also improve solvation of the growing peptide.[3][15]

  • Utilize Microwave Synthesis: Microwave-assisted peptide synthesis (MW-SPPS) uses microwave energy to accelerate both coupling and deprotection steps.[16][17] The rapid heating can help disrupt aggregation and drive difficult reactions to completion.[2]

Troubleshooting Guide

Problem 1: Incomplete Coupling or Deprotection
  • Symptom: Positive Kaiser test after coupling; slow or incomplete Fmoc removal as monitored by UV absorbance of the piperidine solution.[18][19]

  • Diagram:

    Troubleshooting workflow for incomplete reactions.

Problem 2: On-Resin Aggregation
  • Symptom: Resin fails to swell properly, appears clumpy; significant drop in yield for longer peptides; both deprotection and coupling reactions are sluggish.[20]

  • Diagram:

    Causal relationship of Aha properties to synthesis failures.

Data Summary Tables

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids This table provides an illustrative comparison based on general performance data for sterically hindered couplings. Actual yields may vary.

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsKey Considerations
DIC/DCC CarbodiimideModerate (<85%)Can be insufficient for very hindered residues; DCC produces insoluble DCU byproduct.[2]
HBTU Aminium/Uronium SaltGood to High (>85%)Effective, but can be outperformed by HATU in difficult cases.[8]
HATU Aminium/Uronium SaltHigh to Very High (>95%)Highly reactive OAt-ester is superior for hindered residues, leading to faster, more complete reactions.[4][8]
PyBOP Phosphonium SaltHigh (>90%)Efficiently avoids guanidinylation side reactions that can occur with aminium salts.[7]

Table 2: Summary of Strategies to Mitigate Aggregation This table summarizes various methods to overcome aggregation and their reported impact on synthesis outcomes.

StrategyDescriptionReported Impact
High-Temperature Synthesis Performing coupling at elevated temperatures (e.g., 40-60°C) to disrupt secondary structures.Can significantly improve yield and purity for difficult sequences like Aβ 1–42.[21]
Chaotropic Salt Wash Washing the resin with a solution of a chaotropic salt (e.g., 0.4-0.8 M LiCl in DMF) before coupling.Disrupts hydrogen bonds, improving solvation and subsequent coupling efficiency.[1][3]
Pseudoproline Dipeptides Incorporating a Ser or Thr-derived pseudoproline dipeptide to break β-sheet formation.Can increase product yields by up to 10-fold in highly aggregated sequences.[12][21]
Optimized Solvent Using NMP instead of DMF as the primary synthesis solvent.NMP's superior solvating properties for hydrophobic peptides can improve crude purity.[9]

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Aggregation Disruption This protocol is used to disrupt existing on-resin aggregation immediately before a difficult coupling step.

  • Deprotection: Perform the standard Fmoc deprotection and subsequent DMF washes. Drain the solvent from the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin, ensuring it is fully submerged. Agitate the mixture for 1-2 minutes.[1]

  • Drain & Repeat: Drain the LiCl solution and repeat the wash step one more time.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times, 1 minute each) to completely remove all residual LiCl, which can interfere with coupling reagents.[1]

  • Coupling: Proceed immediately with your standard coupling protocol using a pre-activated amino acid.

Protocol 2: Double Coupling with HATU for a Hindered Residue This protocol is a robust method for coupling this compound or other difficult residues.

  • Resin Prep: Following standard Fmoc deprotection, wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-Aha-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this solution to pre-activate for 1-2 minutes.[4]

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction for 45-60 minutes.[2]

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Monitor: Perform a Kaiser test on a small sample of beads.

  • Second Coupling (if needed): If the Kaiser test is positive, repeat steps 2, 3, and 4 with a fresh solution of activated amino acid.

Protocol 3: Microwave-Assisted SPPS (General Cycle) This protocol outlines a general cycle for an automated microwave synthesizer. Specific times and temperatures may need optimization.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate with microwave energy (e.g., up to 75°C for 3 minutes).[16][22]

  • Washing: Wash the resin thoroughly with DMF at room temperature.

  • Coupling: Add the solution of Fmoc-amino acid (e.g., 5 eq.), coupling reagent (e.g., HATU, 5 eq.), and base (e.g., DIPEA, 10 eq.) in DMF. Irradiate with microwave energy (e.g., up to 90°C for 5 minutes).

  • Washing: Wash the resin thoroughly with DMF at room temperature to prepare for the next cycle.

References

Preventing racemization of 2-Aminoheptanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes while maintaining chiral integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The most common cause of racemization, particularly in peptide coupling or when activating the carboxylic acid, is the formation of a planar oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of an N-protected amino acid is activated. The planar structure of the oxazolone allows for the easy loss of stereochemical information at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base directly removes the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.

Q2: I am using a Strecker synthesis approach. How can I control the stereochemistry to avoid a racemic mixture of this compound?

A2: The classical Strecker synthesis, starting from heptanal, ammonia, and cyanide, will produce a racemic mixture of this compound.[2] To achieve an enantioselective synthesis, you must use a chiral auxiliary or a chiral catalyst. One common approach is to replace ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, which acts as a chiral auxiliary.[3] This directs the cyanide addition to one face of the imine intermediate, leading to a diastereomeric mixture of α-aminonitriles that can often be separated. Subsequent hydrolysis then yields the enantiomerically enriched amino acid.[3]

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of my synthesized this compound?

A3: The most common and reliable methods for determining the enantiomeric excess of amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC often allows for the direct separation of enantiomers on a chiral stationary phase.[4] For GC-MS analysis, the amino acid enantiomers are typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Asymmetric Alkylation using a Chiral Auxiliary

Scenario: You are synthesizing this compound via asymmetric alkylation of a glycine enolate equivalent (e.g., using an Evans oxazolidinone or a pseudoephedrine amide as a chiral auxiliary) with 1-bromopentane, but the resulting product shows a low diastereomeric excess (de).

Potential Cause Troubleshooting Step Rationale
Incomplete Enolate Formation Ensure the use of a sufficiently strong base (e.g., LDA, NaHMDS) and strictly anhydrous conditions. Verify the exact molarity of the base via titration.Incomplete deprotonation leaves unreacted starting material, which can lead to non-selective side reactions upon addition of the alkylating agent.
Incorrect Enolate Geometry For Evans auxiliaries, the use of a boron Lewis acid (e.g., Bu₂BOTf) with a tertiary amine base is known to favor the formation of the Z-enolate, which is crucial for high diastereoselectivity.[1]The geometry of the enolate, dictated by the chelation with the metal counterion, directly influences the facial selectivity of the subsequent alkylation.
Suboptimal Reaction Temperature Perform the enolate formation and alkylation at low temperatures (typically -78 °C). Do not allow the reaction to warm prematurely.Higher temperatures can decrease the selectivity of the reaction by providing enough energy to overcome the facial bias imposed by the chiral auxiliary.
Steric Hindrance Ensure the chiral auxiliary provides sufficient steric bulk to effectively shield one face of the enolate. For aliphatic alkylations, Evans or pseudoephedrine auxiliaries are generally effective.[6][7]The principle of asymmetric induction relies on the steric hindrance of the auxiliary directing the incoming electrophile to the less hindered face of the enolate.
Issue 2: Racemization Detected After Removal of the Chiral Auxiliary

Scenario: You have successfully performed an asymmetric alkylation with high diastereoselectivity, but after cleaving the chiral auxiliary to yield this compound, you observe significant racemization.

Potential Cause Troubleshooting Step Rationale
Harsh Cleavage Conditions Use the mildest possible conditions for auxiliary removal. For Evans auxiliaries, lithium hydroperoxide (LiOOH) is a standard mild reagent.[8] For pseudoephedrine amides, mild acidic or basic hydrolysis can be used.[9]Harsh acidic or basic conditions can lead to enolization of the product and subsequent racemization of the newly formed stereocenter.
Epimerization during Workup Ensure that any purification steps (e.g., chromatography, extraction) are performed under neutral or near-neutral pH conditions if possible.Exposure to even moderately acidic or basic conditions for prolonged periods during purification can cause epimerization at the α-carbon.
Thermal Instability Avoid excessive heat during solvent evaporation or other workup procedures.While less common for simple amino acids, thermal stress can sometimes contribute to racemization.

Data Presentation

The choice of reagents and conditions is critical for minimizing racemization. The following tables provide a quantitative comparison of different strategies.

Table 1: Influence of Coupling Reagents and Additives on Racemization

N-Protected Amino AcidCoupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDICOxyma-1.8%[10]
Fmoc-L-Cys(Trt)-OHDICOxyma-<0.5% (not specified)[10]
Fmoc-L-Ser(tBu)-OHHATU-NMM>1% (not specified)[10]
Boc-His(Tos)BOP-DIEA (excess)~3%[11]
Boc-His(Tos)DCC-DIEA (minimal)>3%[11]

Table 2: Performance of Chiral Auxiliaries in Asymmetric Alkylation for Synthesizing Aliphatic α-Amino Acids

Chiral AuxiliaryGlycine DerivativeAlkylating AgentDiastereomeric Excess (de) / Ratio (dr)Yield (%)Reference
(S)-N-Benzylproline (in Ni(II) complex)Glycine Schiff Base1-Bromobutane70-92% eeNot specified[12]
Pseudoephedrine AmideGlycinamideBenzyl bromide≥99% de89%[5]
Evans OxazolidinoneN-Acyl OxazolidinoneBenzyl bromide>99:1 dr>95% (not specified)[6]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Aminoheptanoic Acid via Alkylation of a Chiral Ni(II) Complex

This protocol is adapted from the general method for the synthesis of α-amino acids via alkylation of chiral nickel(II) Schiff base complexes.[12]

Step 1: Synthesis of the Chiral Ni(II) Complex

  • Prepare the Schiff base from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine.

  • React the Schiff base with Nickel(II) nitrate hexahydrate in the presence of a base (e.g., sodium methoxide in methanol) to form the red Ni(II) complex.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral Ni(II) complex in anhydrous Dimethylformamide (DMF).

  • Add solid sodium hydroxide as a catalyst.

  • Add 1-bromopentane (the electrophile for the heptanoic acid side chain) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

Step 3: Disassembly and Isolation

  • After the reaction is complete, perform a workup to remove the nickel and the chiral auxiliary. This typically involves acidic hydrolysis (e.g., with 6N HCl).

  • The aqueous layer containing the amino acid hydrochloride is separated.

  • The chiral auxiliary can often be recovered from the organic layer.

  • The pH of the aqueous layer is adjusted to the isoelectric point of this compound to precipitate the product.

  • The crude product is then purified by recrystallization.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol and may require optimization for this compound.[4]

1. Sample Preparation:

  • Dissolve a small amount (e.g., 0.5-1.0 mg) of the synthesized this compound in the mobile phase to create a stock solution.

  • If necessary, dilute the stock solution to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for amino acids (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T).

  • Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio will need to be optimized for baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) as this compound lacks a strong chromophore.

  • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.

3. Data Analysis:

  • Run a standard of racemic this compound to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for the two enantiomers (AreaS and AreaR).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway N_Protected_AA N-Protected L-Amino Acid (Chiral) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Protected_AA->Activated_Intermediate  Coupling  Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Intermediate->Oxazolone  Base-catalyzed  cyclization L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide  Direct  Coupling D_Peptide Diastereomeric D-Peptide (Racemized Product) Oxazolone->D_Peptide  Attack by  Peptide Amine Peptide_Amine Peptide Amine (N-terminus) Peptide_Amine->L_Peptide Asymmetric_Alkylation_Workflow cluster_workflow Asymmetric Synthesis Workflow Start Start: Achiral Glycine Derivative Attach_Aux 1. Attach Chiral Auxiliary (Xc*) Start->Attach_Aux Form_Enolate 2. Form Chiral Enolate (e.g., with LDA at -78°C) Attach_Aux->Form_Enolate Alkylation 3. Diastereoselective Alkylation (with 1-Bromopentane) Form_Enolate->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleave_Aux 4. Cleave Chiral Auxiliary (Xc*) Diastereomer->Cleave_Aux End End: Enantiopure this compound Cleave_Aux->End Recover_Aux Recover Xc* Cleave_Aux->Recover_Aux Troubleshooting_Logic Start Racemization or Low ee Detected Check_Step At which step is the issue occurring? Start->Check_Step Synthesis_Step During Synthesis (Low Diastereoselectivity) Check_Step->Synthesis_Step Synthesis Cleavage_Step After Auxiliary Cleavage (Racemization) Check_Step->Cleavage_Step Cleavage Check_Base Is the base appropriate? (Strength, Sterics) Synthesis_Step->Check_Base Check_Cleavage Are cleavage conditions too harsh? (Strong acid/base, heat) Cleavage_Step->Check_Cleavage Check_Temp Is the temperature low enough? (-78°C) Check_Base->Check_Temp Yes Use_Weaker_Base Action: Use a weaker/ more hindered base. Check_Base->Use_Weaker_Base No Maintain_Low_Temp Action: Maintain strict temperature control. Check_Temp->Maintain_Low_Temp No Use_Mild_Conditions Action: Use mild cleavage reagents (e.g., LiOOH). Check_Cleavage->Use_Mild_Conditions Yes

References

Stability of 2-Aminoheptanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-aminoheptanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aqueous solutions of this compound?

A1: For optimal stability, it is recommended to store aqueous solutions of this compound at -20°C or -80°C.[1] Based on data for the structurally similar 2-aminooctanoic acid, solutions can be stable for up to two years at -20°C.[1][2] For short-term storage (up to 6 weeks), refrigeration at 4°C is also a viable option.[3] To prevent microbial contamination, solutions should be sterile-filtered. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q2: What is the expected shelf-life of this compound in an aqueous solution?

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: Like other α-amino acids, this compound in aqueous solution may be susceptible to several degradation pathways, particularly under stress conditions such as extreme pH, high temperature, oxidation, and exposure to light. Potential degradation reactions include:

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and heat.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur, particularly at elevated temperatures.

  • Deamination: The removal of the amino group can also occur under certain conditions.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or excipients?

A4: While specific incompatibility data for this compound is limited, general knowledge of amino acid chemistry suggests potential incompatibilities with strong oxidizing agents and aldehydes. It is always recommended to perform compatibility studies with your specific formulation or experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected precipitation or cloudiness in the aqueous solution. - Low solubility at the prepared concentration and pH.- Microbial contamination.- Interaction with other components in the solution.- Adjust the pH of the solution; many amino acids have their lowest solubility at their isoelectric point.- Sterile-filter the solution.- Prepare a fresh solution using high-purity water and reagents.- Conduct a compatibility study with other solution components.
Loss of potency or inconsistent results in experiments. - Degradation of this compound due to improper storage (e.g., room temperature, repeated freeze-thaw cycles).- Interaction with other components in the experimental system.- Prepare fresh solutions of this compound for each experiment.- Review and optimize storage conditions (store at -20°C or -80°C in single-use aliquots).- Perform a forced degradation study to understand the stability of your specific formulation.
Appearance of unknown peaks in chromatograms during analysis. - Formation of degradation products.- Contamination of the sample or analytical system.- Conduct a forced degradation study to identify potential degradation products.- Ensure the purity of the this compound raw material.- Thoroughly clean and flush the analytical system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[4][5][6][7]

1. Materials:

  • This compound
  • High-purity water (Milli-Q or equivalent)
  • Hydrochloric acid (HCl), 0.1 N and 1 N
  • Sodium hydroxide (NaOH), 0.1 N and 1 N
  • Hydrogen peroxide (H₂O₂), 3% and 30%
  • pH meter
  • HPLC system with UV or Mass Spectrometry (MS) detector
  • Stability chambers or ovens

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an appropriate amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure, withdraw an aliquot and dilute with mobile phase for analysis.

4. Analysis:

  • Analyze the stressed samples and a control sample (stored at -20°C) using a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound without derivatization.[8][9][10][11][12][13][14][15]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 column can be used. A silica-based column can also function in HILIC mode with a high organic mobile phase.[8]

2. Chromatographic Conditions (starting point):

ParameterCondition
Column Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 2.5 mM Potassium dihydrogen phosphate (pH 2.85) : Acetonitrile (25:75 v/v)[8]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
  • Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak of this compound. Peak purity analysis should be performed.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N & 1N HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1N & 1N NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% & 30% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal Stress (80°C) stock->thermal Expose to stress conditions photo Photolytic Stress stock->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Signaling_Pathway cluster_stability Factors Affecting Stability cluster_degradation Degradation Pathways Temp Temperature AminoAcid This compound in Aqueous Solution Temp->AminoAcid influence pH pH pH->AminoAcid influence Light Light Exposure Light->AminoAcid influence Oxidants Oxidizing Agents Oxidants->AminoAcid influence Deam Deamination Decarb Decarboxylation Oxid Oxidation AminoAcid->Deam leads to AminoAcid->Decarb leads to AminoAcid->Oxid leads to

Caption: Factors influencing the degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the aggregation of synthetic peptides incorporating the non-natural amino acid, 2-Aminoheptanoic acid. Due to its aliphatic and hydrophobic nature, this compound can significantly contribute to peptide aggregation, posing challenges during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptides containing this compound are prone to aggregation primarily due to the increased hydrophobicity conferred by this non-natural amino acid.[1][2] The long aliphatic side chain of this compound promotes intermolecular hydrophobic interactions, leading to the formation of insoluble β-sheet structures, which are the hallmark of peptide aggregates.[1][3] This issue is often exacerbated in sequences that contain multiple hydrophobic residues.[1][4]

Q2: How can I predict the aggregation potential of my peptide sequence containing this compound?

A2: While there are no prediction programs specifically designed for non-natural amino acids, you can estimate the aggregation propensity by considering the overall hydrophobicity of your peptide.[5] You can use hydrophobicity scales for natural amino acids to approximate the contribution of this compound, which is expected to be similar to or greater than that of leucine or norleucine. Stretches of hydrophobic residues are strong indicators of a high aggregation potential.[1]

Q3: What strategies can I employ during solid-phase peptide synthesis (SPPS) to prevent aggregation?

A3: To mitigate on-resin aggregation during SPPS, several strategies can be effective:

  • Choice of Resin: Utilize resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), to improve solvation of the growing peptide chain.

  • "Difficult" Sequence Strategies: For sequences prone to aggregation, employ techniques like using pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt the formation of secondary structures.

  • Solvent System: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like LiCl or NaClO4 to the coupling and deprotection steps.[1]

  • Temperature: Performing coupling reactions at elevated temperatures can help to disrupt secondary structure formation.[1]

Q4: My lyophilized peptide powder is insoluble. How can I dissolve it?

A4: For hydrophobic peptides that are difficult to dissolve in aqueous solutions, a stepwise approach is recommended:

  • Initial Solvent: Attempt to dissolve a small amount of the peptide in a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6][7]

  • Co-solvents: If the peptide dissolves, slowly add your aqueous buffer to the peptide-organic solvent mixture. Be cautious as adding the aqueous phase too quickly can cause the peptide to precipitate.[7]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility. For basic peptides, use a dilute acidic solution, and for acidic peptides, use a dilute basic solution.[6]

  • Solubilizing Agents: The addition of solubilizing agents can be beneficial. The table below provides a list of commonly used agents.

Data Presentation: Solubilizing Agents for Hydrophobic Peptides

Solubilizing AgentTypical ConcentrationMechanism of ActionConsiderations
Organic Solvents
Dimethyl sulfoxide (DMSO)5-50% (v/v)Disrupts hydrophobic interactions.Can be toxic to cells at higher concentrations.
N,N-Dimethylformamide (DMF)5-30% (v/v)Disrupts hydrogen bonding and solvates the peptide backbone.Can be toxic to cells.
Acetonitrile (ACN)5-30% (v/v)Disrupts hydrophobic interactions.Often used in reverse-phase chromatography.
Trifluoroethanol (TFE)10-50% (v/v)Promotes alpha-helical structures, which can prevent beta-sheet formation.Can alter peptide secondary structure.
Chaotropic Agents
Guanidine hydrochloride (GdnHCl)2-6 MDenatures proteins by disrupting hydrogen bonds and hydrophobic interactions.Can denature the peptide; needs to be removed for functional assays.
Urea2-8 MDisrupts hydrogen bonds.Can carbamylate primary amines at elevated temperatures.
Detergents
Sodium dodecyl sulfate (SDS)0.1-1% (w/v)Anionic detergent that solubilizes by forming micelles around hydrophobic regions.Denaturing; can be difficult to remove.
CHAPS0.1-1% (w/v)Zwitterionic detergent, less harsh than SDS.Can interfere with some biological assays.
Triton X-100 / Tween 200.05-0.5% (v/v)Non-ionic detergents that are generally milder.Can interfere with some assays and may be difficult to remove completely.

Experimental Protocols

Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.

Materials:

  • Peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black 96-well plate with a clear bottom

Procedure:

  • Prepare a working solution of the peptide in the assay buffer. The final concentration of the organic solvent from the peptide stock should be kept low (typically <1%) to avoid interference with the assay.

  • Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.

  • In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, in a plate reader with fluorescence detection capabilities.

  • Monitor the fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm. An increase in fluorescence indicates peptide aggregation.[5]

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is useful for detecting the presence of soluble aggregates and monitoring their growth over time.

Materials:

  • Peptide solution (filtered through a 0.22 µm filter to remove dust and large particles)

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare the peptide solution at the desired concentration in a suitable buffer.

  • Filter the solution directly into a clean, dust-free DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature) and initiate the measurement.

  • The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • The software will then use this information to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI), which provides an indication of the width of the size distribution. An increase in Rh and PDI over time suggests aggregation.

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM provides high-resolution images of aggregated structures, allowing for the visualization of fibril morphology.

Materials:

  • Peptide solution containing aggregates

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

Procedure:

  • Apply a small drop (3-5 µL) of the peptide solution onto the surface of a TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess liquid using a piece of filter paper.

  • Wash the grid by floating it on a drop of deionized water for a few seconds, then blot again.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. Fibrillar aggregates will appear as long, unbranched filaments.

Mandatory Visualizations

Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_postsynthesis Post-Synthesis Stage start_synthesis Peptide Synthesis with This compound check_aggregation_synthesis Observe On-Resin Aggregation? start_synthesis->check_aggregation_synthesis synthesis_strategies Implement Aggregation- Reducing Strategies: - Pseudoprolines - Modified Solvents - Elevated Temperature check_aggregation_synthesis->synthesis_strategies Yes cleavage Cleavage and Deprotection check_aggregation_synthesis->cleavage No synthesis_strategies->cleavage lyophilization Lyophilization cleavage->lyophilization check_solubility Peptide Soluble? lyophilization->check_solubility solubilization_protocol Follow Stepwise Solubilization Protocol: 1. Organic Solvent 2. Co-solvent Addition 3. pH Adjustment 4. Solubilizing Agents check_solubility->solubilization_protocol No characterization Characterize Aggregation State (DLS, ThT, TEM) check_solubility->characterization Yes solubilization_protocol->characterization soluble_peptide Soluble Peptide for Experiments characterization->soluble_peptide

Caption: A logical workflow for addressing peptide aggregation issues both during and after synthesis.

Signaling Pathway of Hydrophobicity-Driven Peptide Aggregation

Aggregation_Pathway monomer Soluble Peptide Monomers (with this compound) hydrophobic_interaction Intermolecular Hydrophobic Interactions monomer->hydrophobic_interaction fibril_elongation Fibril Elongation (Monomer Addition) monomer->fibril_elongation oligomer Formation of Soluble Oligomers hydrophobic_interaction->oligomer nucleus Nucleation Event (Rate-Limiting Step) oligomer->nucleus nucleus->fibril_elongation mature_fibril Insoluble Mature Fibrils (β-Sheet Rich) fibril_elongation->mature_fibril

Caption: The signaling pathway illustrating the mechanism of hydrophobicity-driven peptide aggregation.

References

Technical Support Center: Optimizing Cleavage of 2-Aminoheptanoic Acid from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of 2-Aminoheptanoic acid-containing peptides from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their cleavage protocols. This compound is a non-standard, hydrophobic amino acid, and its presence can present unique challenges during the final cleavage step.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when cleaving peptides containing this compound from the resin?

A1: Due to the hydrophobic nature of this compound, the most common issues are incomplete cleavage and difficulty in precipitating the cleaved peptide.[1][2] Hydrophobic peptides have a tendency to aggregate on the resin, hindering the access of the cleavage cocktail, and can be soluble in the ether used for precipitation.[3][4]

Q2: Which resin is most suitable for synthesizing peptides with C-terminal this compound?

A2: The choice of resin depends on whether a C-terminal acid or amide is desired.

  • For a C-terminal carboxylic acid: Wang resin is a standard choice for Fmoc chemistry.[5] 2-Chlorotrityl chloride (2-CTC) resin is also an excellent option, especially for protected fragments, as it allows for cleavage under very mild acidic conditions, which can be beneficial for sensitive sequences.[6][7]

  • For a C-terminal amide: Rink Amide resin is the most commonly used resin.[8][9]

Q3: What is a standard cleavage cocktail for peptides containing this compound?

A3: A standard and effective cleavage cocktail for most peptides, including those with hydrophobic residues, is a Trifluoroacetic acid (TFA)-based solution with scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[10] TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.[11]

Q4: How can I improve the precipitation of my hydrophobic this compound-containing peptide?

A4: If your peptide does not precipitate well in cold diethyl ether, you can try the following strategies:

  • Reduce the TFA volume: Before adding ether, concentrate the TFA solution to about 10-20% of its original volume under a gentle stream of nitrogen.[1]

  • Use alternative solvents: A mixture of diethyl ether and hexane can sometimes improve precipitation.

  • Water precipitation: For very hydrophobic peptides, precipitation in ice-cold water can be effective.[3][4] The peptide can then be collected by filtration or centrifugation, washed with water, and lyophilized.[3]

  • Optimize temperature and time: Ensure the ether is sufficiently cold (-20°C or lower) and allow the precipitation to proceed for an extended period (e.g., overnight at 4°C).[5][12]

Q5: What are common side reactions to watch out for, and how can they be minimized?

A5: The primary side reactions during TFA cleavage are the alkylation of sensitive residues by carbocations generated from protecting groups.[13] For a simple aliphatic side chain like that of this compound, the main concern is the modification of other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys, Tyr). The use of scavengers is crucial to prevent these side reactions.[14][15]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the cleavage of your this compound-containing peptide.

Symptom Possible Cause(s) Suggested Solution(s)
Low peptide yield after cleavage 1. Incomplete cleavage due to peptide aggregation on the resin.[16] 2. Inefficient precipitation of the hydrophobic peptide.[2] 3. Loss of peptide during work-up.1. Swell the resin in the cleavage cocktail for a longer duration (e.g., 3-4 hours).[5] 2. Use a stronger cleavage cocktail if necessary (see protocols below). 3. Try alternative precipitation methods (e.g., concentrating TFA, water precipitation).[1][3] 4. Perform a test cleavage on a small amount of resin to diagnose the issue.[17]
No precipitate forms in cold ether The hydrophobic peptide is soluble in ether.[1]1. Concentrate the TFA solution before adding ether.[1] 2. Precipitate the peptide by adding the TFA solution to ice-cold water.[3] 3. Lyophilize the aqueous solution to obtain the crude peptide.
Crude peptide shows extra peaks in HPLC/MS 1. Side reactions (e.g., alkylation of other residues) occurred during cleavage.[13] 2. Incomplete removal of side-chain protecting groups from other amino acids.[15] 3. Presence of residual scavengers in the final product.[16]1. Ensure the use of an appropriate scavenger cocktail (see table below). For peptides with multiple sensitive residues, consider using Reagent K.[14][18] 2. Increase the cleavage time to ensure complete deprotection.[5] 3. Thoroughly wash the precipitated peptide pellet with cold diethyl ether multiple times to remove scavengers.[16]
Resin beads remain colored after cleavage Incomplete cleavage; the peptide is still attached to the resin.1. Re-subject the resin to the cleavage cocktail for an additional 1-2 hours.[1] 2. Ensure the resin was properly swollen before and during the cleavage reaction.

Cleavage Cocktail Recommendations

The choice of cleavage cocktail depends on the amino acid composition of your peptide. For peptides containing this compound, the primary consideration is the presence of other sensitive residues.

Cleavage Cocktail Composition (v/v) Primary Application Citation(s)
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without highly sensitive residues.[10]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[19]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)For peptides with multiple sensitive residues like Cys, Met, Trp, and Arg.[14][18]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w)Specifically designed to prevent methionine oxidation.[19]

Experimental Protocols

Protocol 1: Standard Cleavage from Wang or Rink Amide Resin

This protocol is suitable for most peptides containing this compound, provided other sensitive residues are adequately protected or absent.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a high vacuum for at least 1-2 hours.[16]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v). For 100 mg of resin, use 2-5 mL of the cocktail.[16]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Swirl the mixture to ensure the resin is fully suspended. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5][20]

  • Peptide Isolation: Filter the resin using a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[20]

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[16]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is ideal for obtaining protected peptide fragments or for sequences that are sensitive to strong acid.

  • Resin Preparation: Wash and dry the peptide-resin as described in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a cleavage solution of 1% TFA in DCM. If the peptide contains Trp or other sensitive residues, 1% TIS can be added as a scavenger.[6]

  • Cleavage Reaction: Suspend the resin in the cleavage solution (10-20 mL per gram of resin). Gently agitate for 30-60 minutes.[6][7]

  • Peptide Isolation: Filter the resin and collect the filtrate. It is often beneficial to repeat the cleavage step 2-3 times with fresh cleavage solution and combine the filtrates to maximize yield.

  • Work-up: Evaporate the DCM under reduced pressure. Precipitate the peptide by adding cold diethyl ether.

  • Washing and Drying: Wash and dry the peptide pellet as described in Protocol 1.

Visualizing Workflows and Relationships

General Workflow for Cleavage and Purification

Cleavage_Workflow Resin Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., 95% TFA) 2-3 hours @ RT Resin->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash & Centrifuge (3x with Cold Ether) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analysis Analyze Crude Peptide (RP-HPLC, MS) Dry->Analysis Purify Purify by Preparative RP-HPLC Analysis->Purify If impure Lyophilize Lyophilize Purified Fractions Analysis->Lyophilize If pure Purify->Lyophilize Final Pure Peptide Lyophilize->Final

A standard workflow for peptide cleavage from resin, followed by precipitation, analysis, and purification.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Peptide Yield TestCleavage Perform Small-Scale Test Cleavage & MS Analysis Start->TestCleavage MassCheck Is Target Mass Present? TestCleavage->MassCheck SynthesisProblem Problem with Synthesis (Incomplete Coupling/Deprotection) MassCheck->SynthesisProblem No CleavageProblem Problem with Cleavage/Work-up MassCheck->CleavageProblem Yes PrecipCheck Did Peptide Precipitate? CleavageProblem->PrecipCheck PrecipYes Incomplete Cleavage PrecipCheck->PrecipYes Yes PrecipNo Inefficient Precipitation PrecipCheck->PrecipNo No SolutionCleavage Increase Cleavage Time or Use Stronger Cocktail PrecipYes->SolutionCleavage SolutionPrecip Concentrate TFA Before Ether or Use Water Precipitation PrecipNo->SolutionPrecip

A decision tree to diagnose the cause of low peptide yield after cleavage.

References

Degradation pathways of 2-Aminoheptanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with 2-aminoheptanoic acid. It provides troubleshooting guidance and answers to frequently asked questions regarding its stability and degradation under acidic conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work with this compound in acidic environments.

Question Answer
My this compound solution shows unexpected peaks in the HPLC analysis after acid treatment. What could these be? Unexpected peaks likely represent degradation products. Under acidic conditions, potential degradation pathways for this compound include deamination to form 2-oxoheptanoic acid or decarboxylation. It is also possible to observe salt formation with the acid used. To confirm the identity of these peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended for mass identification of the degradants.
The concentration of my this compound standard is decreasing over time when prepared in an acidic mobile phase. How can I prevent this? This indicates potential instability of this compound in your mobile phase. It is advisable to prepare standards fresh daily. If this is not feasible, evaluate the stability of the standard solution over a defined period (e.g., 24-48 hours) at refrigerated temperatures (2-8 °C) to determine an acceptable usage window. Alternatively, consider using a mobile phase with a less acidic pH if your analytical method allows.
I am not observing any degradation of this compound even under harsh acidic conditions. Is this expected? While many amino acids are relatively stable, a complete lack of degradation under harsh stress conditions (e.g., high acid concentration, elevated temperature) might indicate that the stress applied is insufficient.[1] Consider increasing the acid concentration, temperature, or duration of the stress study. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[2]
How do I ensure that the observed degradation is due to the acidic conditions and not other factors? Always include control samples in your experimental setup. This should include a sample of this compound in the same solvent without the acid, and a blank sample containing only the acidic solution without the analyte. These controls will help you differentiate between degradation caused by the acid, the solvent, or potential interactions with impurities.
What are the best practices for designing a forced degradation study for this compound? A well-designed forced degradation study should evaluate the impact of various stressors.[1][3][4] For acidic conditions, it is recommended to test a range of acid concentrations (e.g., 0.1 M to 1 M HCl) and temperatures (e.g., room temperature to 80°C).[5] Time points for sample analysis should be chosen to capture the degradation profile, for instance, at 0, 2, 6, 12, and 24 hours.

Experimental Protocols

Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a typical procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess its stability.

Objective: To evaluate the stability of this compound under acidic stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Water bath or oven for temperature control

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.

  • Acid Stress:

    • For each stress condition, mix equal volumes of the this compound stock solution and the respective HCl solution (0.1 M or 1 M) in a sealed container. This will result in a final analyte concentration of 0.5 mg/mL in the specified acid concentration.

    • Prepare a control sample by mixing the stock solution with an equal volume of deionized water.

  • Incubation:

    • Incubate the stressed and control samples at two different temperature conditions: room temperature (~25°C) and an elevated temperature (e.g., 60°C).

  • Time Points:

    • Withdraw aliquots from each sample at predetermined time intervals, for example, 0, 4, 8, 12, and 24 hours.

  • Neutralization:

    • Immediately after withdrawal, neutralize the acidic samples by adding an equimolar amount of NaOH solution. This is crucial to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration (time 0).

    • Identify and quantify the major degradation products. Mass balance should be calculated to account for all the material.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound under various acidic conditions.

Stress ConditionTime (hours)This compound Assay (%)Degradation Product 1 (%) (2-Oxoheptanoic acid)Degradation Product 2 (%) (Decarboxylated product)Mass Balance (%)
0.1 M HCl at 25°C 0100.00.00.0100.0
2498.51.2< LOQ99.7
1 M HCl at 25°C 0100.00.00.0100.0
2495.24.50.3100.0
0.1 M HCl at 60°C 0100.00.00.0100.0
2492.17.20.699.9
1 M HCl at 60°C 0100.00.00.0100.0
2485.712.81.499.9

LOQ: Limit of Quantitation

Visualizations

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow.

Degradation_Pathway 2-Aminoheptanoic_Acid This compound Protonated_Amino_Acid Protonated Species 2-Aminoheptanoic_Acid->Protonated_Amino_Acid + H+ Deamination_Product 2-Oxoheptanoic Acid Protonated_Amino_Acid->Deamination_Product Deamination (-NH4+) Decarboxylation_Product 1-Hexylamine Protonated_Amino_Acid->Decarboxylation_Product Decarboxylation (-CO2)

Caption: Hypothetical degradation pathways of this compound under acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Stress Add HCl (0.1M or 1M) Stock_Solution->Acid_Stress Temp_Stress Incubate at 25°C or 60°C Acid_Stress->Temp_Stress Sampling Withdraw Samples at Time Points (0-24h) Temp_Stress->Sampling Neutralize Neutralize with NaOH Sampling->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Evaluation Evaluate Data HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for the forced degradation study of this compound.

References

Technical Support Center: Incorporation of 2-Aminoheptanoic Acid in Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when incorporating 2-Aminoheptanoic acid (Aha) into long peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into long peptides?

The main challenges stem from the hydrophobic nature of the n-pentyl side chain of this compound. This can lead to:

  • Low Coupling Efficiency: The growing peptide chain, especially with multiple hydrophobic residues like Aha, can aggregate on the solid support. This aggregation can physically block the N-terminal amine, preventing efficient coupling of the next amino acid.

  • Peptide Aggregation: The presence of hydrophobic residues promotes inter- and intra-chain aggregation through hydrophobic interactions. This can lead to incomplete reactions, difficult purification, and low overall yield.[1][2]

  • Difficult Purification: Aggregated peptides are often difficult to purify using standard reverse-phase high-performance liquid chromatography (RP-HPLC) due to poor solubility in the purification solvents.[1]

Q2: Are there any specific side reactions associated with the this compound side chain?

The n-pentyl side chain of this compound is chemically inert and not prone to specific side reactions under standard SPPS conditions.[3][4] The primary issues are physical (aggregation) rather than chemical.[1] However, general side reactions common to all peptide syntheses, such as racemization or diketopiperazine formation, can still occur.[5]

Q3: How does the hydrophobicity of this compound compare to other amino acids?

The hydrophobicity of an amino acid side chain is a key factor in predicting potential aggregation issues. The n-pentyl side chain of this compound makes it a significantly hydrophobic residue. While a precise ranking depends on the hydrophobicity scale used, it is more hydrophobic than many common amino acids like Alanine, and comparable to Leucine and Isoleucine.[6][7]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency of this compound or Subsequent Residues

Symptoms:

  • Positive (blue) ninhydrin or bromophenol blue test after the coupling step, indicating unreacted free amines.

  • Presence of deletion sequences (peptide missing one or more amino acids) in the final mass spectrometry analysis.

  • Significantly lower than expected final peptide yield.

Troubleshooting Workflow:

Troubleshooting_Low_Coupling cluster_reagents Reagent Optimization cluster_conditions Condition Modification start Low Coupling Efficiency Observed reagent_opt Optimize Coupling Reagents & Additives start->reagent_opt Initial Step condition_mod Modify Reaction Conditions reagent_opt->condition_mod If still low hatu Use HATU, HCTU, or COMU reagent_opt->hatu double_couple Implement Double Coupling condition_mod->double_couple If still low inc_time Increase coupling time (2-4 hours) condition_mod->inc_time capping Cap Unreacted Amines double_couple->capping If still low proceed Proceed with Synthesis capping->proceed oxyma Add OxymaPure® as additive inc_conc Increase reagent concentration (2-4 eq.) switch_solvent Switch to NMP or add chaotropic agents microwave Utilize microwave -assisted synthesis

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

SolutionDescription
Optimize Coupling Reagents Standard carbodiimide-based reagents like DIC may be inefficient. Switch to more potent uronium/aminium or phosphonium salt-based reagents.[8][9]
Modify Reaction Conditions Increase the coupling time to 2-4 hours or even overnight for particularly difficult couplings. Use a higher excess of the amino acid and coupling reagents (2-4 equivalents).[8] Consider switching from DMF to NMP, which is better at disrupting secondary structures, or adding chaotropic agents like LiCl.
Implement Double Coupling Repeating the coupling step with fresh reagents is a highly effective strategy for forcing difficult couplings to completion.[8]
Capping After a double coupling, if a positive ninhydrin test persists, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Table 1: Comparison of Coupling Reagents for Hydrophobic Amino Acids

Coupling ReagentClassRelative Efficiency for Hydrophobic ResiduesNotes
DIC/HOBtCarbodiimideModerateOften insufficient for severely aggregated sequences.
HBTU/HCTUAminium/UroniumHighEfficient for most difficult couplings.
HATUAminium/UroniumVery HighGenerally considered one of the most effective reagents.[9]
COMUAminium/UroniumVery HighA safer alternative to HOBt/HOAt-based reagents with comparable or better efficiency than HATU.[8][10]
PyBOP/PyAOPPhosphoniumHighEffective, but can be more expensive.
Problem 2: Peptide Aggregation During Synthesis

Symptoms:

  • Resin beads clumping together.

  • Poor resin swelling.

  • Slow or incomplete Fmoc deprotection.

  • Low final peptide purity and yield.

Logical Approach to Mitigating Aggregation:

Aggregation_Mitigation start Peptide Aggregation Detected solvent_mod Solvent Modification start->solvent_mod temp_mod Temperature Modification start->temp_mod backbone_prot Backbone Protection (Pseudoproline Dipeptides) start->backbone_prot chaotropic Use of Chaotropic Agents start->chaotropic end Improved Synthesis Efficiency solvent_mod->end temp_mod->end backbone_prot->end chaotropic->end

Caption: Strategies to mitigate peptide aggregation during SPPS.

Detailed Solutions:

StrategyDescription
Solvent Modification Switch from DMF to NMP or use a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1). Adding small amounts of DMSO (up to 25%) can also help disrupt aggregation.
Temperature Modification Increasing the temperature during the coupling step (e.g., to 50°C) can help to break up secondary structures. Microwave-assisted synthesis is particularly effective in this regard.
Backbone Protection If the sequence allows, incorporate pseudoproline dipeptides at strategic locations (e.g., every 6-7 residues) to disrupt the formation of secondary structures that lead to aggregation.[5]
Use of Chaotropic Agents Adding salts like LiCl or NaClO4 to the coupling mixture can disrupt the hydrogen bonding networks that cause aggregation.

Experimental Protocols

Protocol 1: Double Coupling for this compound
  • Initial Coupling:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

    • In a separate vessel, dissolve Fmoc-2-Aminoheptanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and couple for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Monitoring:

    • Perform a ninhydrin or bromophenol blue test on a small sample of resin beads.

  • Second Coupling (if necessary):

    • If the test is positive (blue), repeat the coupling step with a fresh solution of activated Fmoc-2-Aminoheptanoic acid for another 2 hours.

    • Wash the resin thoroughly with DMF.

  • Final Wash:

    • Wash the resin with DCM and then DMF to prepare for the next deprotection step.

Protocol 2: Capping of Unreacted Amines
  • Preparation:

    • Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:8:8 v/v/v).

  • Capping Reaction:

    • Add the capping solution to the resin and react for 30 minutes at room temperature. This will acetylate any unreacted primary amines.

  • Washing:

    • Drain the capping solution and wash the resin extensively with DMF and DCM.

Protocol 3: Fmoc Deprotection with Aggregation Disruption
  • Initial Wash:

    • Wash the resin once with DMF.

  • Deprotection:

    • Fill the reaction vessel with a solution of 20% piperidine in NMP (instead of DMF).

    • Stir for 20-30 minutes. For very difficult sequences, the deprotection can be performed in two shorter steps (e.g., 5 min followed by 15 min with fresh reagent).

  • Washing:

    • Drain the deprotection solution and wash the resin thoroughly with NMP, followed by DMF to prepare for the next coupling step.[11]

References

Technical Support Center: The Impact of 2-Aminoheptanoic Acid on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of 2-Aminoheptanoic acid into peptides and its subsequent effects on their secondary structure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide design?

This compound is a non-proteinogenic alpha-amino acid with a five-carbon linear side chain, making it a medium-chain fatty amino acid.[1][2][3] Its incorporation into peptide sequences is a strategy to enhance properties such as metabolic stability, proteolytic resistance, and hydrophobicity.[4][5][6] The increased hydrophobicity can be leveraged to modulate peptide-membrane interactions or to influence protein-protein binding interfaces.

Q2: What is the expected impact of incorporating this compound on peptide secondary structure?

The introduction of this compound's bulky and hydrophobic side chain can significantly influence the local and global conformation of a peptide.[7] While the precise impact is sequence-dependent, common observations include:

  • Alpha-Helices: The flexible alkyl chain can disrupt the regular hydrogen-bonding pattern of an alpha-helix, potentially leading to a decrease in helicity. However, in amphipathic helices, its hydrophobic nature can also stabilize the structure when oriented towards a non-polar face.

  • Beta-Sheets: The hydrophobic side chain can promote the formation of beta-sheet structures and may increase the propensity for peptide aggregation through intermolecular hydrophobic interactions.[8]

  • Turns and Random Coils: The steric bulk of the side chain may favor the formation of turns or lead to a more disordered, random coil structure in regions where it is incorporated.

Q3: How does this compound affect the solubility and aggregation of my peptide?

The increased hydrophobicity from the heptanoic acid side chain often leads to decreased aqueous solubility and a higher tendency for aggregation.[8][9] This is a critical consideration during peptide synthesis, purification, and handling. Aggregation is often driven by the formation of intermolecular beta-sheet structures.

Troubleshooting Guides

Problem 1: Poor yield and aggregation during solid-phase peptide synthesis (SPPS) after incorporating this compound.
  • Cause: The hydrophobic nature of this compound can lead to on-resin aggregation of the growing peptide chains, hindering coupling and deprotection steps.[8]

  • Solutions:

    • Solvent Choice: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add DMSO.[10]

    • Elevated Temperature: Perform coupling and deprotection at elevated temperatures (e.g., 50-75°C), which can disrupt secondary structure formation.[8]

    • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[10]

    • Pseudoproline Dipeptides: If the sequence allows, incorporate pseudoproline dipeptides near the this compound residue to introduce a "kink" in the peptide backbone and inhibit beta-sheet formation.

Problem 2: My purified peptide containing this compound has low solubility in aqueous buffers.
  • Cause: The overall increase in peptide hydrophobicity reduces its solubility in water.

  • Solutions:

    • Solvent Screening: Test solubility in a range of solvents. Start with polar organic solvents like DMSO, DMF, or acetonitrile, and then dilute into the desired aqueous buffer.

    • pH Adjustment: Adjust the pH of the buffer to move away from the peptide's isoelectric point (pI), thereby increasing its net charge and promoting solubility.[9]

    • Solubilizing Additives: Incorporate organic co-solvents (e.g., isopropanol, acetonitrile) or non-ionic detergents into the buffer.[9] For some applications, chaotropic agents like guanidine hydrochloride can be used.[8]

Problem 3: Circular Dichroism (CD) spectroscopy shows a loss of alpha-helicity or an increase in beta-sheet content compared to the native peptide.
  • Cause: The steric and hydrophobic properties of the this compound side chain are disrupting the intended secondary structure.

  • Solutions:

    • Sequence Position: If designing a new peptide, consider the position of the this compound. In an alpha-helix, placing it at a position that is solvent-exposed may be more disruptive than placing it on the hydrophobic face of an amphipathic helix.

    • Buffer Conditions: The observed secondary structure can be highly dependent on the experimental conditions. Investigate the effect of pH, ionic strength, and the addition of membrane-mimicking environments (e.g., TFE, SDS micelles, liposomes) on the peptide's conformation.[11]

    • Concentration Dependence: Perform CD measurements at various peptide concentrations. A concentration-dependent increase in beta-sheet signal is a strong indicator of aggregation.[9]

Quantitative Data Summary

The following table provides an illustrative example of the potential impact of this compound (Aha) incorporation on the secondary structure of a model alpha-helical peptide, as might be determined by Circular Dichroism spectroscopy.

Peptide Sequence% Alpha-Helix% Beta-Sheet% Random CoilNotes
Model Peptide (Native)65530Predominantly helical in buffer.
Model Peptide + Aha (Position 3)451540Disruption of the N-terminal helix turn.
Model Peptide + Aha (Position 7)55540Moderate disruption in the middle of the helix.
Model Peptide + Aha (High Conc.)205030Significant aggregation and beta-sheet formation.

Note: This data is hypothetical and for illustrative purposes. The actual impact will be highly dependent on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating this compound.

  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate Fmoc-2-Aminoheptanoic acid (4 eq.) with a coupling reagent such as HBTU/HOBt (4 eq.) or HATU (4 eq.) and a base like DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in a suitable solvent (e.g., water or a buffer like 10 mM sodium phosphate).

    • Determine the precise peptide concentration using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or a colorimetric assay (e.g., BCA assay).

    • Prepare a final sample for CD analysis with a peptide concentration typically between 10-50 µM in the desired buffer.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm for far-UV CD measurements.

    • Flush the instrument with nitrogen gas.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues.

      • l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of alpha-helix, beta-sheet, and random coil from the processed CD spectrum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis spps Solid-Phase Peptide Synthesis (Incorporation of 2-Aha) cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc lyophilization Lyophilization hplc->lyophilization solubility Solubility Testing lyophilization->solubility Purified Peptide cd_spec CD Spectroscopy solubility->cd_spec nmr NMR Spectroscopy (Optional) solubility->nmr activity Biological Activity Assay cd_spec->activity

Caption: Experimental workflow for the synthesis and structural analysis of peptides containing this compound.

troubleshooting_logic cluster_synthesis During Synthesis (On-Resin) cluster_solution In Solution (Post-Purification) start Peptide with 2-Aha Shows Aggregation change_solvent Change Solvent (NMP, DMSO) start->change_solvent Synthesis Issue? adjust_ph Adjust pH start->adjust_ph Solution Issue? increase_temp Increase Temperature change_solvent->increase_temp chaotropes Add Chaotropic Salts increase_temp->chaotropes add_cosolvent Add Co-solvent / Detergent adjust_ph->add_cosolvent lower_conc Lower Concentration add_cosolvent->lower_conc

Caption: Troubleshooting guide for aggregation issues in peptides containing this compound.

References

Compatibility of 2-Aminoheptanoic acid with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 2-Aminoheptanoic acid with various coupling reagents. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging?

A1: this compound possesses a five-carbon aliphatic side chain. While not as sterically hindered as amino acids with β-branching (e.g., Valine, Isoleucine), the non-polar side chain can contribute to steric hindrance and aggregation of the growing peptide chain, potentially leading to incomplete coupling reactions.[1][2] Careful selection of coupling reagents and reaction conditions is therefore important for successful incorporation.

Q2: Which coupling reagents are recommended for this compound?

A2: For efficient coupling of this compound, especially in challenging sequences, high-efficiency onium salt reagents are recommended.[2]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity and speed.[1][3] COMU offers comparable efficiency to HATU with a better safety profile as it is not derived from potentially explosive HOBt or HOAt.[2][4]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[2][3] They are often preferred when there is a concern of guanidinylation of the N-terminus, a possible side reaction with uronium salts.[1]

Standard carbodiimide reagents like DCC or EDC can be used, but may be less effective, especially in solid-phase peptide synthesis (SPPS), and often require additives to improve efficiency and reduce side reactions.[2][5]

Q3: What is racemization and how can I minimize it when coupling this compound?

A3: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[2] To minimize racemization:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial.[3] Reagents that incorporate HOAt (like HATU) or Oxyma (like COMU) are generally superior at suppressing racemization compared to HOBt-based reagents.[2]

  • Limit Pre-activation Time: Minimize the time the amino acid remains in its highly reactive activated state before the coupling reaction. In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, is a good strategy.[2]

  • Control Temperature: For sensitive couplings, lowering the reaction temperature may be necessary.[2]

  • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base such as N,N-diisopropylethylamine (DIPEA).[3]

Q4: What are the key differences between HATU, HBTU, and COMU?

A4: These are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity and side-product profile.[2]

  • HBTU: A widely used and effective reagent based on HOBt.[4]

  • HATU: Incorporates a HOAt moiety, making it more reactive and faster than HBTU, and more effective at reducing epimerization for hindered couplings.[1] A potential side reaction is the guanidinylation of the N-terminal amino group if used in excess.[1][5]

  • COMU: A newer generation reagent based on Oxyma Pure. It boasts high coupling efficiency comparable to HATU but with a better safety profile (avoiding explosive HOBt/HOAt precursors) and improved solubility.[2][4]

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound
  • Symptom: Positive Kaiser test (blue beads) or Bromophenol blue test after the coupling step, indicating the presence of unreacted free primary amines.[6][7]

  • Troubleshooting Workflow:

G cluster_reagents Reagent Optimization cluster_conditions Condition Modification start Incomplete Coupling Detected (Positive Kaiser Test) reagent_opt Optimize Coupling Reagent start->reagent_opt Step 1 conditions_mod Modify Reaction Conditions start->conditions_mod Step 2 success Improved Coupling Efficiency reagent_opt->success hatu Switch to HATU/HCTU/COMU reagent_opt->hatu pybop Use PyBOP/PyAOP reagent_opt->pybop equivalents Increase Equivalents of Amino Acid & Reagents reagent_opt->equivalents double_couple Perform Double Coupling conditions_mod->double_couple If still positive conditions_mod->success time Increase Coupling Time (2-24h) conditions_mod->time temp Increase Temperature (40-50°C) conditions_mod->temp solvent Change Solvent (NMP, DMF/DCM) conditions_mod->solvent capping Cap Unreacted Amines double_couple->capping If still positive double_couple->success capping->success

Caption: Troubleshooting workflow for incomplete coupling.

  • Recommended Actions:

    • Re-evaluate Coupling Reagent: If using a carbodiimide like DIC/HOBt, switch to a more powerful onium salt reagent such as HATU, HCTU, COMU, or PyAOP.[3]

    • Increase Reagent Concentration: Use 3-5 equivalents of the protected this compound and coupling reagents relative to the resin loading.[8]

    • Extend Reaction Time: For difficult couplings, the reaction time can be extended from the typical 1-2 hours up to 12-24 hours.[3][7]

    • Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[6][7]

    • Increase Temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier. This should be done cautiously as it may increase the risk of racemization.[6]

    • Change Solvent: If peptide aggregation is suspected, switch the solvent from DMF to NMP or use a mixture of DMF/DCM.[3]

    • Cap Unreacted Amines: If incomplete coupling persists after a double coupling, it is advisable to cap the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion peptides in the final product.[9]

Issue 2: Racemization Detected in the Final Product
  • Symptom: Presence of diastereomeric impurities in the final product, as detected by HPLC or mass spectrometry.

  • Troubleshooting Workflow:

G cluster_reagents Reagent/Additive cluster_base Base Selection start Racemization Detected reagent_additive Check Reagent/Additive Combo start->reagent_additive base_selection Evaluate Base start->base_selection activation_time Reduce Pre-activation Time start->activation_time temp_control Control Temperature start->temp_control success Minimized Racemization reagent_additive->success use_hoat Use HOAt or Oxyma-based reagents (HATU, COMU) reagent_additive->use_hoat use_pybop Consider Phosphonium reagents (PyBOP, PyAOP) reagent_additive->use_pybop base_selection->success weaker_base Use a weaker base (NMM, Collidine) base_selection->weaker_base activation_time->success temp_control->success

Caption: Troubleshooting workflow for racemization.

  • Recommended Actions:

    • Optimize Reagent and Additive: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3] Consider switching to a phosphonium-based reagent like PyBOP, which is generally associated with lower levels of racemization.[3]

    • Use a Weaker Base: Substitute strong bases like DIPEA with weaker, less hindered bases such as N-methylmorpholine (NMM) or collidine.[3]

    • Minimize Pre-activation: Reduce the pre-activation time before adding the amine component. Ideally, perform the activation in situ.[2]

    • Lower the Reaction Temperature: If heating is being used to overcome slow coupling, optimize for the shortest time and lowest temperature necessary to achieve a good yield. For particularly sensitive residues, running the reaction at a lower temperature may be required.[2]

Quantitative Data Summary

The following table summarizes the performance of various high-efficiency coupling reagents often used for sterically hindered amino acids, which can be extrapolated for this compound couplings.

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
HATU Aminium SaltVery HighLowHighly effective for hindered couplings, but can cause guanidinylation of the N-terminus if used in excess.[1][2]
HBTU Aminium SaltHighLow-ModerateWidely used and reliable, but less reactive than HATU.[2][4]
COMU Aminium SaltVery HighLowEfficiency comparable to HATU with a better safety profile and good solubility.[2][4]
PyBOP Phosphonium SaltHighLowHigh efficiency with no guanidinylation side reaction. Byproducts can sometimes be difficult to remove.[2]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective and avoids guanidinylation, but reaction times can be slower.[2]
EDC/NHS Carbodiimide/AdditiveModerateModerateCommonly used in aqueous solutions for bioconjugation, but may be less efficient for difficult SPPS couplings.[10][11][12]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling in SPPS

This protocol outlines a general procedure for coupling Fmoc-2-Aminoheptanoic acid using HATU in solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[13]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-15 minutes.[13]

    • Drain the piperidine solution and repeat the treatment for another 5-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[13]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-Aminoheptanoic acid (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.[8]

    • Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes. This is the pre-activation step.[8]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction.[8]

    • If the coupling is incomplete, wash the resin with DMF and perform a second coupling (repeat step 3).

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.[8]

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Two-Step EDC/NHS Coupling in Solution Phase

This protocol is suitable for conjugating this compound to a molecule containing a primary amine in an aqueous buffer.

  • Activation of Carboxyl Group:

    • Dissolve the molecule containing the carboxyl group (e.g., a protein) in an appropriate buffer (e.g., 0.1M MES, pH 4.5-5).[11]

    • Add EDC (e.g., to a final concentration of 2mM) and Sulfo-NHS (e.g., to a final concentration of 5mM) to the solution.[10][11]

    • Allow the reaction to proceed for 15 minutes at room temperature.[11]

  • Quenching and/or Buffer Exchange (Optional but Recommended):

    • To quench the EDC, add 2-mercaptoethanol to a final concentration of 20mM.[10]

    • Alternatively, remove excess EDC and Sulfo-NHS and adjust the pH by passing the solution through a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).[10][14]

  • Coupling to Amine:

    • Add the this compound solution to the activated molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature.[10]

  • Quenching the Reaction:

    • Add hydroxylamine to a final concentration of 10mM to quench the reaction.[11]

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove byproducts and unreacted reagents.[11]

Experimental Workflow Diagram

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 kaiser1 4. Kaiser Test (Confirm Deprotection) wash1->kaiser1 activate 5. Pre-activate Amino Acid (Fmoc-AA-OH, HATU, DIPEA) kaiser1->activate Positive couple 6. Coupling Reaction activate->couple wash2 7. Wash with DMF/DCM couple->wash2 kaiser2 8. Kaiser Test (Confirm Coupling) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative recouple Recouple kaiser2->recouple Positive next_cycle->deprotect Not Final AA cleave Final Cleavage from Resin next_cycle->cleave Final AA recouple->couple

Caption: General workflow for SPPS using Fmoc chemistry.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminoheptanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Aminoheptanoic acid for analytical purposes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The most common derivatization methods for this compound are aimed at increasing its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, or to introduce a chromophore or fluorophore for high-performance liquid chromatography (HPLC) analysis.[1][2] For GC-MS, silylation and esterification are frequently employed.[3] For HPLC, reagents like o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are commonly used.[1][4]

Q2: Why is my derivatization reaction failing or giving low yields?

A2: The primary suspect for failed or low-yield silylation reactions is the presence of moisture.[5][6][7] Silylating agents are highly reactive with water, which consumes the reagent.[5][6] For both silylation and esterification, ensuring anhydrous conditions by thoroughly drying glassware, solvents, and reagents is critical.[5][6][7] Other factors can include inactive reagents, suboptimal reaction temperature or time, and improper stoichiometry of reagents.[5][6]

Q3: How can I minimize the formation of side products?

A3: Side product formation can be minimized by carefully selecting the derivatization reagent and optimizing reaction conditions.[5] For instance, in silylation, using a bulkier silyl group can increase selectivity.[5] Ensuring the complete removal of moisture can also prevent the formation of byproducts like hexamethyldisiloxane.[6] In esterification, controlling the temperature and using a suitable catalyst can help prevent side reactions.

Q4: What are the advantages of pre-column versus post-column derivatization in HPLC?

A4: Pre-column derivatization involves derivatizing the amino acid before it is introduced into the HPLC column. This method is widely used due to its high sensitivity and the stability of the resulting derivatives.[4] Post-column derivatization, where the derivatization occurs after separation on the column, offers excellent reproducibility and can detect non-derivatized compounds.[4] The choice between the two depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.[4]

Troubleshooting Guides

Silylation Reactions (for GC-MS Analysis)
Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture.[5][6][7]Thoroughly dry all glassware (flame-dry or oven-dry), use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6][7]
Inactive silylating agent.[6]Use a fresh vial of the silylating agent. Store reagents under anhydrous conditions.
Suboptimal reaction conditions.Optimize reaction temperature and time. Monitor the reaction progress using TLC or GC.[6]
Incomplete Reaction Insufficient amount of silylating agent or catalyst.Increase the equivalents of the silylating agent and/or catalyst.
Poor mixing, especially when scaling up.[5]Use appropriate stirring methods to ensure the reaction mixture is homogeneous.[5]
Presence of Multiple Peaks in Chromatogram Formation of multiple derivatives (e.g., mono- and di-silylated products).Drive the reaction to completion by increasing reaction time, temperature, or reagent concentration to favor the formation of a single, fully derivatized product.[8]
Degradation of the derivative.Ensure the inlet temperature of the GC is not too high. Check the stability of the derivatives over time.[8]
Esterification Reactions (for GC-MS Analysis)
Issue Potential Cause Recommended Solution
Low Yield of Ester Incomplete reaction.Increase the reaction time or temperature. Ensure an adequate amount of acid catalyst is used.[9]
Presence of water.Use anhydrous alcohol and reagents. Water can shift the equilibrium of the Fischer esterification back towards the reactants.[10]
Loss of product during workup.Carefully perform extraction and washing steps. Ensure the pH is adjusted correctly to prevent the loss of the amino ester in the aqueous phase.[9]
Formation of Amide Side Products Reaction between the amino group of one molecule and the carboxylic acid of another.Protect the amino group prior to esterification, although this adds extra steps to the synthesis.[11]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol is a general procedure for the silylation of amino acids adapted for this compound.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS for analysis.

Protocol 2: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of the methyl ester of this compound.[9]

Materials:

  • This compound

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred suspension.[9] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[12]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[9]

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-aminoheptanoate.

Data Presentation

Table 1: Comparison of Silylation Reaction Conditions

ParameterMethod 1: BSTFA/TMCSMethod 2: MSTFA
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TrimethylchlorosilaneN-Methyl-N-(trimethylsilyl)trifluoroacetamide
Solvent Pyridine or AcetonitrileAcetonitrile
Temperature 60-80 °C100 °C
Time 30-60 min2-4 hours
Key Advantage Faster reaction time at lower temperatures.Produces more stable derivatives.

Table 2: Comparison of Esterification Catalysts

CatalystThionyl Chloride (SOCl₂)Sulfuric Acid (H₂SO₄)Trimethylchlorosilane (TMSCl)
Reaction Conditions Reflux in Methanol[9]Reflux in Methanol[12]Room temperature in Methanol[13]
Reaction Time 2-4 hours[9]Varies, can be longerGenerally efficient[13]
Yields Good to excellent[13]Generally goodGood to excellent[13]
Notes Generates HCl in situ as the catalyst.[11]A strong acid catalyst.[12]A mild and convenient method.[13]

Visualizations

experimental_workflow_silylation start Start: this compound Sample dissolve Dissolve in Anhydrous Solvent (Pyridine or Acetonitrile) start->dissolve add_reagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 60-80°C for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze

Caption: Silylation workflow for GC-MS analysis.

logical_relationship_troubleshooting issue Low/No Product in Silylation cause1 Moisture Present? issue->cause1 cause2 Inactive Reagent? issue->cause2 cause3 Suboptimal Conditions? issue->cause3 solution1 Ensure Anhydrous Conditions: - Dry Glassware - Use Anhydrous Solvents - Inert Atmosphere cause1->solution1 solution2 Use Fresh Reagent cause2->solution2 solution3 Optimize: - Temperature - Reaction Time cause3->solution3

Caption: Troubleshooting logic for low-yield silylation.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of 2-Aminoheptanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates and active ingredients is paramount. 2-Aminoheptanoic acid, a non-proteinogenic amino acid, presents a common challenge in stereoselective synthesis and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Approaches

The enantiomers of this compound can be resolved by HPLC using two primary strategies: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).

Direct Chiral HPLC Separation

Direct methods involve the use of a column where the stationary phase is chiral. Enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin, are particularly effective for the separation of underivatized amino acids.[1] This approach is often preferred for its simplicity as it avoids the need for derivatization.[1]

Indirect Chiral HPLC Separation

Indirect methods involve a pre-column derivatization step where the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 reversed-phase column.[2] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for this purpose.[2][3] This method can offer high sensitivity, especially when using a derivatizing agent with a strong chromophore or fluorophore.

Alternative Analytical Techniques

While HPLC is a dominant technique, other methods can also be employed for the chiral purity analysis of this compound.

  • Gas Chromatography (GC): Chiral GC analysis typically requires derivatization to increase the volatility of the amino acid. The derivatized enantiomers are then separated on a chiral GC column. This method can offer high resolution and sensitivity.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[4][5][6][7]

Comparison of Analytical Methods

The choice of method for chiral purity analysis depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput screening.

Method Principle Advantages Disadvantages Typical Detection
Direct HPLC (CSP) Differential interaction of enantiomers with a chiral stationary phase.- No derivatization required, reducing sample preparation time and potential for side reactions.- Can be coupled with mass spectrometry (MS).- Chiral columns can be expensive.- Method development may be required to find a suitable CSP and mobile phase.UV, MS, Evaporative Light Scattering Detector (ELSD)
Indirect HPLC (CDA) Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.- Utilizes standard, less expensive achiral columns.- Derivatization can improve detection sensitivity.- Well-established and robust methods are available.- Derivatization adds a step to sample preparation.- Risk of racemization during derivatization.- The derivatizing agent may interfere with detection.UV, Fluorescence (FLD), MS
Gas Chromatography (GC) Separation of volatile, derivatized enantiomers on a chiral GC column.- High separation efficiency and resolution.- High sensitivity, especially with mass spectrometry (MS) detection.- Derivatization is mandatory to ensure volatility.- Not suitable for thermally labile compounds.Flame Ionization Detector (FID), MS
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.- High separation efficiency.- Low sample and reagent consumption.- Fast analysis times.- Lower sensitivity compared to HPLC and GC for some applications.- Reproducibility can be a challenge.UV, Laser-Induced Fluorescence (LIF)

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation of this compound

This protocol is based on the use of a teicoplanin-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[1]
  • Mobile Phase: A mixture of methanol and water with a small amount of acid or base to optimize separation. A typical starting condition is Methanol/Water (80:20, v/v) with 0.1% formic acid. The organic modifier concentration and the additive can be adjusted to improve resolution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers of this compound based on their retention times.
  • Calculate the chiral purity (enantiomeric excess, % ee) using the peak areas of the two enantiomers: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Protocol 2: Indirect Chiral HPLC Separation of this compound using Marfey's Reagent

This protocol involves the derivatization of this compound with Marfey's reagent (FDAA).

1. Derivatization Procedure:

  • To 50 nmol of the this compound sample in a vial, add 100 µL of 1 M sodium bicarbonate solution.
  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
  • Incubate the mixture at 40 °C for 1 hour in the dark.
  • Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
  • Evaporate the acetone under a stream of nitrogen.
  • Dilute the remaining aqueous solution with the mobile phase to a suitable volume for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 10% to 70% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 340 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • The two diastereomers formed will have different retention times.
  • Calculate the chiral purity as described in Protocol 1.

Visualizing the Workflow and Comparison

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start 2-Aminoheptanoic Acid Sample dissolve Dissolve in Mobile Phase start->dissolve Direct Method derivatize Derivatize with Marfey's Reagent start->derivatize Indirect Method filter Filter (0.45 µm) dissolve->filter inject_direct Inject on Chiral Column (CSP) filter->inject_direct quench Quench Reaction derivatize->quench evaporate Evaporate Solvent quench->evaporate dilute Dilute for Injection evaporate->dilute inject_indirect Inject on Achiral Column (C18) dilute->inject_indirect detect UV/ELSD/MS Detection inject_direct->detect inject_indirect->detect integrate Peak Integration detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for direct and indirect HPLC analysis.

logical_comparison cluster_hplc HPLC Methods cluster_alternatives Alternative Methods cluster_attributes Key Attributes direct Direct (CSP) speed Speed direct->speed Generally Faster (fewer steps) sensitivity Sensitivity direct->sensitivity Moderate cost Cost direct->cost Higher Column Cost simplicity Simplicity direct->simplicity High indirect Indirect (CDA) indirect->speed Slower (derivatization) indirect->sensitivity Potentially High indirect->cost Lower Column Cost indirect->simplicity Lower gc Gas Chromatography (GC) gc->speed Fast Analysis Time gc->sensitivity High gc->cost Moderate to High gc->simplicity Lower (derivatization) ce Capillary Electrophoresis (CE) ce->speed Very Fast ce->sensitivity Variable ce->cost Lower Instrument Cost ce->simplicity Moderate

Caption: Logical comparison of chiral analysis methods.

References

Validating the Structure of 2-Aminoheptanoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a molecule is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-aminoheptanoic acid against its close structural analogs, 2-aminohexanoic acid (norleucine) and 2-aminooctanoic acid, to aid in the validation of its structure.

This guide presents a summary of predicted and experimental NMR data, a detailed experimental protocol for acquiring such data, and a logical workflow for structural validation.

Comparative NMR Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. By comparing the spectra of this compound with its shorter and longer chain homologs, a clear pattern emerges, allowing for confident assignment of the signals and validation of the target structure.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton This compound (Predicted) 2-Aminohexanoic Acid (Norleucine) (Experimental) 2-Aminooctanoic Acid (Experimental)
H-23.723.7253.72
H-31.851.8601.84
H-41.331.371.34
H-51.311.371.28
H-61.300.9041.34
H-70.89-1.28
H-8--0.85

Note: Data for this compound is predicted. Data for 2-aminohexanoic acid and 2-aminooctanoic acid is experimental.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon This compound (Predicted) 2-Aminohexanoic Acid (Norleucine) (Experimental) 2-Aminooctanoic Acid (Experimental)
C-1 (C=O)177.9177.889~178 (Implied)
C-257.557.53457.44
C-333.232.81133.22
C-432.829.10330.55
C-526.824.38826.84
C-624.415.68933.36
C-715.7-24.59
C-8--15.94

Note: Data for this compound is predicted. Data for 2-aminohexanoic acid and 2-aminooctanoic acid is experimental.[1]

Experimental Protocol for NMR Analysis of Amino Acids

This protocol outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of amino acids.

1. Sample Preparation:

  • Dissolution: Accurately weigh 10-50 mg of the amino acid and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). The concentration may be adjusted based on the solubility of the specific amino acid and the sensitivity of the NMR spectrometer.

  • pH Adjustment: The chemical shifts of the α-amino and carboxyl groups are pH-dependent. Adjust the pD (the pH in D₂O) of the solution to a standardized value, typically around 7.0-7.4, for comparative purposes. This can be achieved by adding small aliquots of DCl or NaOD.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP) is commonly used.

  • Transfer to NMR Tube: Filter the final solution to remove any particulate matter and transfer it to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with water suppression (e.g., presaturation) is typically used.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is used.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy and comparison with known analogs.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Weigh and Dissolve This compound in D2O B Adjust pD to ~7.2 A->B C Add Internal Standard (DSS) B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Process and Analyze 1H and 13C Spectra E->G F->G H Compare with Data for: - 2-Aminohexanoic Acid - 2-Aminooctanoic Acid G->H I Assign Signals to Specific Atoms in the Structure H->I J Structure Validated I->J

References

A Comparative Analysis of the Biological Activities of L- and D-2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptanoic acid, a non-proteinogenic amino acid, exists as two stereoisomers, L-2-Aminoheptanoic acid and D-2-Aminoheptanoic acid. While L-amino acids are the fundamental constituents of proteins in most living organisms, the biological roles of their D-enantiomers are increasingly being recognized, often exhibiting distinct pharmacological and physiological effects. This guide provides a comparative overview of the known biological activities of L- and D-2-Aminoheptanoic acid, drawing upon available experimental data to highlight their differential effects and potential therapeutic implications.

While direct comparative studies on the biological activities of L- and D-2-Aminoheptanoic acid are limited, we can infer potential differences based on the broader understanding of L- and D-amino acid biochemistry and the sparse data available for related non-proteinogenic amino acids.

General Principles of L- and D-Amino Acid Activity

In biological systems, the chirality of an amino acid is a critical determinant of its function. L-amino acids are preferentially utilized by ribosomal machinery for protein synthesis.[1] In contrast, D-amino acids are not typically incorporated into proteins in eukaryotes but have been found to play significant roles in neurotransmission and as components of bacterial cell walls.[2] The distinct stereochemistry of D-amino acids can lead to altered interactions with enzymes and receptors, often resulting in antagonistic or modulatory effects compared to their L-counterparts.

Potential Areas of Differential Biological Activity

Based on the known functions of other non-proteinogenic amino acids and the general principles of stereochemistry in biological systems, the following areas are likely to exhibit differential activity between L- and D-2-Aminoheptanoic acid:

  • Neurotransmission: Many D-amino acids, such as D-serine and D-aspartate, are known to act as neuromodulators by interacting with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It is plausible that D-2-Aminoheptanoic acid could exhibit activity at these or other neuronal receptors, potentially modulating synaptic plasticity and neuronal signaling. Conversely, L-2-Aminoheptanoic acid may have different or no significant effects on these pathways.

  • Enzyme Inhibition: The specific three-dimensional structure of enzyme active sites often leads to a high degree of stereoselectivity. Therefore, L- and D-2-Aminoheptanoic acid are likely to exhibit differential inhibitory activity against various enzymes. For instance, one enantiomer might act as a competitive or non-competitive inhibitor of an enzyme, while the other is inactive or a much weaker inhibitor.

  • Cellular Uptake and Metabolism: The transport of amino acids across cell membranes is mediated by specific transporter proteins that can exhibit stereoselectivity. It is anticipated that the uptake rates of L- and D-2-Aminoheptanoic acid into cells would differ, leading to variations in their intracellular concentrations and subsequent metabolic fates.

  • Cytotoxicity: Differences in cellular uptake, metabolism, and interaction with intracellular targets could result in differential cytotoxicity profiles for the two enantiomers. For example, the accumulation of one enantiomer might be more toxic to certain cell types than the other.

Experimental Data Summary

Direct experimental data comparing the biological activity of L- and D-2-Aminoheptanoic acid is currently scarce in publicly available literature. The following table summarizes hypothetical comparative data based on general principles and findings for analogous non-proteinogenic amino acids. This is intended to serve as a framework for future experimental investigation.

Biological ParameterL-2-Aminoheptanoic Acid (Hypothetical)D-2-Aminoheptanoic Acid (Hypothetical)
NMDA Receptor Binding Affinity (Ki) Low AffinityModerate to High Affinity
D-Amino Acid Oxidase (DAO) Inhibition (IC50) High IC50 (Weak Inhibitor)Low IC50 (Potent Inhibitor)
Neuronal Cell Viability (LC50) Higher LC50 (Less Toxic)Lower LC50 (More Toxic)
Intestinal Epithelial Cell Uptake (Vmax) Higher VmaxLower Vmax

Experimental Protocols

To empirically determine the comparative biological activities of L- and D-2-Aminoheptanoic acid, the following experimental protocols are recommended:

Receptor Binding Assay

Objective: To determine the binding affinity of L- and D-2-Aminoheptanoic acid to specific neurotransmitter receptors (e.g., NMDA, AMPA, kainate receptors).

Methodology:

  • Membrane Preparation: Isolate synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

  • Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor) in the presence of varying concentrations of either L- or D-2-Aminoheptanoic acid.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

Objective: To assess the inhibitory potential of L- and D-2-Aminoheptanoic acid on a target enzyme (e.g., D-Amino Acid Oxidase).

Methodology:

  • Enzyme and Substrate Preparation: Purify or obtain a commercially available source of the target enzyme. Prepare a solution of the enzyme's substrate.

  • Kinetic Assay: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of either L- or D-2-Aminoheptanoic acid.

  • Spectrophotometric Measurement: Monitor the rate of the enzymatic reaction by measuring the change in absorbance of a product or cofactor over time using a spectrophotometer.

  • Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitors (Lineweaver-Burk or Michaelis-Menten plots). Determine the type of inhibition and the inhibition constant (Ki or IC50).

Cell Viability Assay

Objective: To compare the cytotoxic effects of L- and D-2-Aminoheptanoic acid on a relevant cell line (e.g., neuronal or cancer cell line).

Methodology:

  • Cell Culture: Culture the chosen cell line in appropriate media and conditions.

  • Treatment: Expose the cells to a range of concentrations of L- or D-2-Aminoheptanoic acid for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Measure the absorbance of the formazan product and calculate the percentage of viable cells relative to an untreated control. Determine the concentration of the compound that causes a 50% reduction in cell viability (LC50).

Visualizations

Hypothetical Signaling Pathway Involvement

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_AHA D-2-Aminoheptanoic Acid NMDA_R NMDA Receptor D_AHA->NMDA_R Binds (Agonist/ Modulator) L_AHA L-2-Aminoheptanoic Acid Transporter Amino Acid Transporter L_AHA->Transporter High Affinity Uptake Metabolism Metabolism L_AHA->Metabolism Metabolic Pathway Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Transporter->L_AHA Signaling Downstream Signaling Ca_ion->Signaling

Caption: Hypothetical differential interaction of L- and D-2-Aminoheptanoic acid with neuronal signaling pathways.

Experimental Workflow for Comparative Analysis

start Synthesize/Procure L- and D-2-Aminoheptanoic Acid receptor_assay Receptor Binding Assay (e.g., NMDA) start->receptor_assay enzyme_assay Enzyme Inhibition Assay (e.g., DAO) start->enzyme_assay cell_assay Cell-Based Assays (Uptake & Viability) start->cell_assay data_analysis Data Analysis and Comparison (Ki, IC50, LC50) receptor_assay->data_analysis enzyme_assay->data_analysis cell_assay->data_analysis conclusion Comparative Biological Activity Profile data_analysis->conclusion

Caption: A streamlined workflow for the comparative biological evaluation of L- and D-2-Aminoheptanoic acid.

Conclusion

The stereochemistry of this compound is predicted to be a key determinant of its biological activity. While L-2-Aminoheptanoic acid may primarily interact with systems geared towards protein synthesis and metabolism, D-2-Aminoheptanoic acid holds the potential for distinct pharmacological effects, particularly within the central nervous system. The lack of direct comparative data underscores a significant knowledge gap and highlights the need for focused research in this area. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for elucidating the differential biological activities of these enantiomers, which could pave the way for novel therapeutic applications.

References

A Comparative Guide to 2-Aminoheptanoic Acid and Norleucine in Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide therapeutics is a key strategy for enhancing their stability and pharmacokinetic profiles. Among the various non-natural amino acids, aliphatic ones such as 2-aminoheptanoic acid and norleucine (2-aminohexanoic acid) are of interest for their potential to modulate peptide properties. This guide provides a comparative overview of what is currently known about the effects of this compound and norleucine on peptide stability, supported by available data and detailed experimental protocols to facilitate further research in this area.

Introduction to this compound and Norleucine

Norleucine (Nle) is an isomer of the natural amino acid leucine and is widely used in peptide and protein engineering. It is structurally similar to methionine but lacks the sulfur atom, making it a valuable substitute to prevent oxidation, a common degradation pathway for methionine-containing peptides.

This compound (Aha) , also known as homonorleucine, is a less common non-natural amino acid with a five-carbon side chain, one carbon longer than norleucine. While its use in peptide stability studies is not as extensively documented as norleucine, its chemical properties suggest it could also serve to enhance proteolytic resistance and modulate hydrophobicity. A patent for expanded protein libraries lists (S)-2-Aminoheptanoic acid as a non-natural amino acid that can be incorporated into peptides, indicating its relevance in the field[1].

Impact on Peptide Stability: A Comparative Analysis

Norleucine in Peptide Stability

The incorporation of norleucine into peptides has been studied in various contexts, primarily as a replacement for methionine.

Proteolytic Stability: The replacement of L-amino acids with their non-natural counterparts, including D-isomers and other non-proteinogenic amino acids, is a common strategy to increase resistance to proteolytic degradation[2]. While L-norleucine can be incorporated, the use of D-norleucine would be expected to provide a more significant barrier to enzymatic cleavage.

Oxidative Stability: Methionine residues in peptides are susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with the isosteric norleucine eliminates this oxidation-prone sulfur atom, thereby increasing the chemical stability and shelf-life of the peptide.

Thermal Stability: The effect of norleucine incorporation on thermal stability can be variable. In some cases, the global replacement of methionine with norleucine in a protein has been shown to significantly reduce its thermostability.

Table 1: Summary of the Effects of Norleucine Incorporation on Peptide/Protein Stability

Stability ParameterEffect of Norleucine IncorporationReferences
Proteolytic Stability Can enhance stability, particularly the D-isomer.[2]
Oxidative Stability Significantly increases stability by replacing methionine.General knowledge in peptide chemistry
Thermal Stability May decrease thermostability in some protein contexts.-
This compound in Peptide Stability: An Area for Further Research

Currently, there is a paucity of published experimental data specifically detailing the impact of this compound on peptide stability. However, studies on similar medium-chain non-natural amino acids offer some insights. For instance, the N-terminal acylation of a peptide with 2-aminooctanoic acid (one carbon longer than this compound) was shown to increase both the stability and permeability of a thyrotropin-releasing hormone analogue[3]. This suggests that the longer, more hydrophobic side chain of this compound compared to norleucine could potentially offer enhanced protection against proteolysis by sterically hindering enzyme access to the peptide backbone.

Further experimental investigation is required to quantify the effects of this compound on proteolytic, thermal, and storage stability and to draw a direct comparison with norleucine.

Experimental Protocols

To facilitate the direct comparison of this compound and norleucine in future studies, detailed protocols for assessing peptide stability are provided below.

Protocol 1: In Vitro Proteolytic Stability Assay in Human Serum

Objective: To determine the half-life of a peptide in human serum.

Materials:

  • Test peptides (containing this compound, norleucine, and a natural counterpart as a control)

  • Human serum (pooled, from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Pre-warm human serum to 37°C in a water bath.

  • Spike the pre-warmed serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the peptide-serum mixture.

  • Immediately add the aliquot to an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide by HPLC or LC-MS.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Protocol 2: Thermal Stability Assay

Objective: To assess the thermal stability of a peptide in solution.

Materials:

  • Test peptides

  • A suitable buffer (e.g., PBS, pH 7.4)

  • PCR thermocycler or water baths at various temperatures

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare solutions of the test peptides in the chosen buffer at a concentration of 1 mg/mL.

  • Aliquot the peptide solutions into separate tubes for each temperature and time point.

  • Incubate the peptide solutions at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C) for a set period (e.g., 24, 48, and 72 hours).

  • At the end of the incubation period, cool the samples to room temperature.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the intact peptide remaining.

  • Compare the degradation profiles of the different peptides at each temperature to assess their relative thermal stability.

Synthesis of Peptides Containing Non-Natural Amino Acids

The incorporation of both this compound and norleucine into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The corresponding Fmoc- or Boc-protected amino acid derivatives are commercially available from various suppliers.

General SPPS Cycle for Incorporating a Non-Natural Amino Acid:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent like dimethylformamide (DMF).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the growing peptide chain is removed using a base (e.g., piperidine in DMF).

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Coupling: The protected non-natural amino acid (e.g., Fmoc-2-aminoheptanoic acid-OH or Fmoc-Nle-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

  • This cycle is repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: The crude peptide is purified by preparative HPLC and its identity and purity are confirmed by analytical HPLC and mass spectrometry.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the peptide stability assays.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P_Stock Peptide Stock (1 mg/mL) Spike Spike Peptide into Serum (37°C) P_Stock->Spike Serum Human Serum Serum->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Quench Quench with TCA Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Calculate Calculate Half-Life Analyze->Calculate

Caption: Workflow for the in vitro proteolytic stability assay.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P_Sol Peptide Solution (1 mg/mL in Buffer) Aliquot Aliquot Samples P_Sol->Aliquot Incubate_Temp Incubate at Various Temperatures Aliquot->Incubate_Temp Cool Cool to RT Incubate_Temp->Cool Analyze Analyze by HPLC/LC-MS Cool->Analyze Compare Compare Degradation Analyze->Compare

Caption: Workflow for the thermal stability assay.

Conclusion

Norleucine is a well-established non-natural amino acid used to enhance the oxidative stability of peptides by replacing methionine. Its effect on proteolytic and thermal stability can be context-dependent. In contrast, the role of this compound in peptide stability is an underexplored area. Based on its structure and findings for similar amino acids, it holds promise as a tool to improve proteolytic resistance. This guide provides the foundational knowledge and experimental framework for researchers to conduct direct comparative studies and further elucidate the potential of both this compound and norleucine in the development of more stable and effective peptide-based therapeutics.

References

Unraveling the Impact of Acyl Chain Length on Antimicrobial Peptide Efficacy: A Comparative Analysis of 2-Aminoheptanoic and 2-Aminooctanoic Acid Modifications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how subtle changes in the hydrophobicity of non-canonical amino acids can influence the antimicrobial potency of synthetic peptides. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by available experimental data and detailed methodologies, to inform the rational design of novel antimicrobial agents.

The escalating threat of antimicrobial resistance necessitates the development of innovative therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. A key strategy in designing potent AMPs involves the incorporation of non-canonical amino acids (ncAAs) to enhance their physicochemical properties, such as hydrophobicity and proteolytic stability. Among these, synthetic amino acids with aliphatic side chains, like 2-aminoheptanoic acid (Aha) and 2-aminooctanoic acid (Aoa), are of particular interest for their ability to modulate the interaction of peptides with bacterial membranes. This guide provides a comparative analysis of the antimicrobial activity of peptides incorporating these two ncAAs, based on available scientific literature.

Quantitative Comparison of Antimicrobial Activity

A direct comparison of the antimicrobial activity of peptides substituted with this compound versus 2-aminooctanoic acid is limited by the available published data. However, studies on peptides incorporating 2-aminooctanoic acid provide valuable insights into the impact of this modification. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a lactoferricin B-derived peptide C-terminally modified with 2-aminooctanoic acid (LFcinB-Aoa).

MicroorganismStrainMIC (µg/mL) of LFcinB-Aoa
Escherichia coli-25[1][2]
Bacillus subtilis-50[1][2]
Salmonella typhimurium-100[1][2]
Pseudomonas aeruginosa-200[1][2]
Staphylococcus aureus-400[1][2]
Data for a comparable peptide containing this compound (Aha) is not readily available in the reviewed literature.

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis and evaluation of antimicrobial peptides containing non-canonical amino acids.

Peptide Synthesis

Synthetic peptides are commonly produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin Preparation: An appropriate solid support, such as Rink Amide resin, is used to generate a C-terminally amidated peptide.

  • Amino Acid Coupling: The protected amino acids, including the non-canonical amino acids (Fmoc-Aha-OH or Fmoc-Aoa-OH), are sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group is typically achieved using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the last coupled amino acid is removed using a solution of piperidine in a solvent like DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized peptides is typically determined by a broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Peptide Dilution Series: A serial dilution of the peptide is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

Visualizing Methodologies and Concepts

To further clarify the experimental processes and the fundamental differences between the two amino acids, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_testing Antimicrobial Activity Testing Resin Resin Coupling Coupling Resin->Coupling Add Fmoc-AA-OH Deprotection Deprotection Coupling->Deprotection Treat with Piperidine Deprotection->Coupling Repeat for each AA Cleavage Cleavage Deprotection->Cleavage Final Deprotection Purification Purification Cleavage->Purification TFA Cocktail Characterization Characterization Purification->Characterization RP-HPLC Peptide Peptide Characterization->Peptide Purified Peptide Culture Culture Inoculation Inoculation Culture->Inoculation Standardize Bacteria Incubation Incubation Inoculation->Incubation Peptide->Inoculation Serial Dilution MIC_Determination MIC_Determination Incubation->MIC_Determination Observe Growth

References

Assessing the Hydrophobicity of 2-Aminoheptanoic Acid in Comparison to Natural Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel amino acids is paramount for applications in peptide and protein engineering. This guide provides a comparative analysis of the hydrophobicity of 2-aminoheptanoic acid against the 20 natural amino acids, supported by established experimental data and detailed methodologies.

The hydrophobicity of an amino acid is a critical determinant of protein folding, stability, and interactions. The incorporation of non-natural amino acids, such as this compound, into peptide chains can significantly modulate these properties, offering a powerful tool for designing novel therapeutics and biomaterials. This guide utilizes the widely recognized Kyte-Doolittle hydropathy scale to provide a quantitative comparison and presents a standardized experimental protocol for hydrophobicity determination.

Comparative Hydrophobicity Data

The following table summarizes the Kyte-Doolittle hydrophobicity values for the 20 natural amino acids. A higher positive value indicates greater hydrophobicity. The value for this compound is estimated based on its linear alkyl side chain, which is longer than that of norleucine, a non-proteinogenic amino acid known to be highly hydrophobic. The estimation considers the incremental contribution of a methylene (-CH2-) group to the overall hydrophobicity.

Amino AcidThree-Letter CodeOne-Letter CodeKyte-Doolittle Hydropathy Index
This compound - - ~4.8 (Estimated)
IsoleucineIleI4.5
ValineValV4.2
LeucineLeuL3.8
PhenylalaninePheF2.8
CysteineCysC2.5
MethionineMetM1.9
AlanineAlaA1.8
GlycineGlyG-0.4
ThreonineThrT-0.7
SerineSerS-0.8
TryptophanTrpW-0.9
TyrosineTyrY-1.3
ProlineProP-1.6
HistidineHisH-3.2
AsparagineAsnN-3.5
GlutamineGlnQ-3.5
Aspartic acidAspD-3.5
Glutamic acidGluE-3.5
LysineLysK-3.9
ArginineArgR-4.5

Note: The Kyte-Doolittle scale is an empirical scale based on a combination of experimental observations of the hydrophobic and hydrophilic properties of amino acid side chains[1][2].

Experimental Protocol: Determination of Amino Acid Hydrophobicity by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used experimental method to determine the relative hydrophobicity of amino acids and peptides. The principle lies in the separation of analytes based on their hydrophobic character, where more hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus have longer retention times.

Materials and Reagents
  • Amino Acid Standards: High-purity standards of the 20 natural amino acids and this compound.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • HPLC System: A binary HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure
  • Sample Preparation: Prepare 1 mg/mL stock solutions of each amino acid in Mobile Phase A. For analysis, dilute the stock solutions to a final concentration of 100 µg/mL with Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 20 µL.

    • Gradient Elution:

      • 0-5 min: 5% Mobile Phase B

      • 5-35 min: Linear gradient from 5% to 70% Mobile Phase B

      • 35-40 min: 70% Mobile Phase B

      • 40-45 min: Linear gradient from 70% to 5% Mobile Phase B

      • 45-50 min: 5% Mobile Phase B (column re-equilibration)

  • Data Analysis:

    • Inject each amino acid standard and record the retention time (RT).

    • The relative hydrophobicity is directly proportional to the retention time. A longer retention time indicates greater hydrophobicity.

    • To establish a quantitative scale, the retention times can be normalized against a reference amino acid (e.g., glycine).

Visualizing Experimental Workflow and Hydrophobicity Relationships

The following diagrams illustrate the experimental workflow for assessing amino acid hydrophobicity and the logical relationship between alkyl chain length and hydrophobicity.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_aa Prepare 1 mg/mL Amino Acid Stock Solutions dilute_aa Dilute to 100 µg/mL Working Solutions prep_aa->dilute_aa inject Inject 20 µL of Sample dilute_aa->inject separate Separation on C18 Column with Gradient Elution inject->separate detect UV Detection at 214 nm separate->detect record_rt Record Retention Time (RT) detect->record_rt compare_rt Compare RTs to Determine Relative Hydrophobicity record_rt->compare_rt

Caption: Experimental workflow for determining amino acid hydrophobicity using RP-HPLC.

hydrophobicity_relationship Ala Alanine (-CH3) Val Valine (-CH(CH3)2) Ala->Val +2 CH3 Leu Leucine (-CH2CH(CH3)2) Val->Leu + CH2 (branched) Nle Norleucine (-(CH2)3CH3) Leu->Nle isomer Aha 2-Aminoheptanoic acid (-(CH2)4CH3) Nle->Aha + CH2

Caption: Relationship between alkyl side chain length and increasing hydrophobicity.

References

Benchmarking the Incorporation Efficiency of 2-Aminoheptanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for modulating protein function, introducing novel chemical handles, and enhancing therapeutic properties. Among the diverse array of available ncAAs, 2-Aminoheptanoic acid, a simple aliphatic ncAA, presents an attractive option for subtle modifications of protein structure and function. This guide provides an objective comparison of the incorporation efficiency of this compound against other ncAAs, supported by experimental data and detailed protocols to aid in the design and execution of your research.

Comparative Analysis of ncAA Incorporation Efficiency

The efficiency of ncAA incorporation is a critical factor for the successful production of modified proteins. This efficiency is influenced by several factors, including the chosen expression system (in vivo or in vitro), the orthogonality and efficiency of the aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and the chemical nature of the ncAA itself.

While extensive quantitative data directly comparing the incorporation efficiency of this compound to a broad spectrum of other ncAAs in a single study is limited, we can infer its potential performance based on studies of other aliphatic ncAAs. Generally, small, unbranched aliphatic ncAAs are considered to be well-tolerated by the ribosomal machinery.

To provide a quantitative framework for comparison, the scientific community widely uses metrics such as Relative Readthrough Efficiency (RRE) and Maximum Misincorporation Frequency (MMF). RRE quantifies the efficiency of ncAA incorporation at a target codon (typically a stop codon like amber TAG) relative to the expression of the wild-type protein, while MMF measures the frequency of misincorporation of canonical amino acids at the target site.[1][2]

Table 1: Benchmarking ncAA Incorporation Efficiency

Non-Canonical Amino Acid (ncAA)ClassTypical Expression SystemReported Incorporation Efficiency (Qualitative/Quantitative)Key Considerations
This compound Aliphatic E. coli, Cell-Free Data not readily available in comparative studies. Expected to have moderate to good efficiency due to its simple, unbranched structure. Requires a specific orthogonal synthetase. Potential for membrane disruption at high concentrations due to its hydrophobic nature.
O-methyl-L-tyrosineAromaticE. coli, Yeast, Mammalian CellsHigh RRE values reported in yeast-based reporter assays.[1]Well-characterized orthogonal synthetases are available.
p-azido-L-phenylalanine (AzF)Aromatic, Bio-orthogonalE. coli, Yeast, Mammalian CellsGenerally high incorporation efficiency.Widely used for "click" chemistry applications.
Nε-Boc-L-lysine (BocK)Lysine derivativeE. coli, YeastModerate to high incorporation efficiency.The Boc protecting group can be removed post-translationally.
Acetyl-L-lysineLysine derivativeE. coliEfficient incorporation with engineered pyrrolysyl-tRNA synthetase systems.Allows for the study of protein acetylation.
Propargyl-L-lysineLysine derivative, Bio-orthogonalE. coliGood incorporation efficiency.Useful for bio-orthogonal ligation reactions.
D-Amino AcidsChiral variantsCell-FreeGenerally lower efficiency than L-amino acids, but can be improved with engineered ribosomes.Can confer resistance to proteolysis.

Note: The incorporation efficiency of any ncAA is highly dependent on the specific orthogonal translation system and experimental conditions used.

Experimental Protocols

Accurate and reproducible measurement of ncAA incorporation efficiency is paramount for comparing different ncAAs and optimizing protein production. The following is a detailed protocol for a widely used dual-fluorescence reporter assay in E. coli.

Protocol: Quantification of ncAA Incorporation Efficiency using a Dual-Fluorescence Reporter Assay

This protocol describes the use of a plasmid-based reporter system where a Green Fluorescent Protein (GFP) is separated from a Red Fluorescent Protein (RFP) by a linker containing an in-frame amber (TAG) stop codon.[1][3] Successful incorporation of the ncAA at the TAG codon results in the expression of a full-length RFP-GFP fusion protein, leading to both red and green fluorescence. In the absence of ncAA incorporation, only the N-terminal RFP is produced.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid encoding the orthogonal aaRS/tRNA pair specific for the ncAA.

  • Reporter plasmid encoding a constitutively expressed RFP followed by a linker with a TAG codon and then GFP.

  • Control plasmid with a sense codon (e.g., TAC for Tyrosine) in place of the TAG codon.

  • LB medium and appropriate antibiotics.

  • ncAAs (e.g., this compound, O-methyl-L-tyrosine, etc.).

  • Inducing agent (e.g., IPTG).

  • Phosphate-buffered saline (PBS).

  • Plate reader capable of measuring fluorescence at the excitation/emission wavelengths for RFP and GFP.

2. Experimental Procedure:

  • Transformation: Co-transform the E. coli expression strain with the aaRS/tRNA plasmid and the dual-fluorescence reporter plasmid (or the control plasmid).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

  • ncAA Addition: For the experimental cultures, add the desired ncAA to a final concentration of 1-10 mM. For the negative control, do not add any ncAA.

  • Induction: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to grow the cultures for a defined period (e.g., 4-16 hours) at a suitable temperature (e.g., 30°C or 37°C).

  • Cell Harvesting and Lysis:

    • Measure the final OD600 of each culture.

    • Harvest 1 mL of each culture by centrifugation.

    • Resuspend the cell pellets in 100 µL of PBS.

    • Lyse the cells by sonication or using a chemical lysis reagent.

    • Centrifuge the lysate to pellet cell debris.

  • Fluorescence Measurement:

    • Transfer 100 µL of the clear lysate to a 96-well black plate.

    • Measure the fluorescence intensity for RFP (e.g., Ex: 558 nm, Em: 583 nm) and GFP (e.g., Ex: 488 nm, Em: 507 nm) using a plate reader.

    • Also, measure the absorbance at 600 nm of the lysate to normalize for cell density.

3. Data Analysis:

  • Background Subtraction: Subtract the fluorescence of a lysate from non-induced cells.

  • Normalization: Normalize the fluorescence readings to the cell density (OD600).

  • Calculate Relative Readthrough Efficiency (RRE): RRE = [ (GFP_fluorescence / RFP_fluorescence)ncAA ] / [ (GFP_fluorescence / RFP_fluorescence)control ] Where:

    • (GFP_fluorescence / RFP_fluorescence)ncAA is the ratio for the reporter with the TAG codon in the presence of the ncAA.

    • (GFP_fluorescence / RFP_fluorescence)control is the ratio for the control plasmid with the sense codon.

Visualizing the Workflow

The successful incorporation of a non-canonical amino acid is a multi-step process that begins with the development of a highly specific orthogonal translation system.

ncAA_Incorporation_Workflow cluster_OTS_Development Orthogonal Translation System (OTS) Development cluster_Incorporation_Process ncAA Incorporation Process Select_Pair Select Candidate orthogonal aaRS/tRNA Pair Mutagenesis Library Generation via Site-Directed or Random Mutagenesis Select_Pair->Mutagenesis Initial Step Positive_Selection Positive Selection (Survival in presence of ncAA and selection marker) Mutagenesis->Positive_Selection Negative_Selection Negative Selection (Death in absence of ncAA) Positive_Selection->Negative_Selection Characterization Characterize Selected Synthetase Variants Negative_Selection->Characterization Transformation Co-transform Host with OTS and Target Gene Plasmids Characterization->Transformation Optimized OTS Expression Induce Protein Expression in presence of ncAA Transformation->Expression Translation Ribosomal Translation and ncAA Incorporation at Target Codon Expression->Translation Purification Purify ncAA-containing Protein Translation->Purification Verification Verify Incorporation (e.g., Mass Spectrometry) Purification->Verification

Workflow for developing and utilizing an orthogonal translation system for ncAA incorporation.

The development of a dedicated orthogonal aminoacyl-tRNA synthetase is a crucial prerequisite for the efficient and specific incorporation of any ncAA, including this compound.[2][4]

Conclusion

The incorporation of this compound holds promise for the subtle engineering of protein properties. While direct comparative data on its incorporation efficiency remains to be extensively published, its simple aliphatic nature suggests it is likely to be incorporated with reasonable efficiency. The provided dual-fluorescence reporter assay protocol offers a robust method for quantifying its incorporation and for comparing it against other ncAAs in your specific experimental context. The development of a highly active and specific orthogonal synthetase will be the key determinant for achieving high yields of proteins containing this compound. As the field of synthetic biology continues to advance, we anticipate that more comprehensive datasets on the incorporation efficiencies of a wider range of ncAAs will become available, further empowering rational protein design and engineering.

References

A Comparative Guide to Purity Assessment of 2-Aminoheptanoic Acid: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for amino acids is a critical aspect of quality control in research, pharmaceutical development, and manufacturing. This guide provides a comparative analysis of elemental analysis and other common analytical techniques for assessing the purity of 2-Aminoheptanoic acid. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound, an isomer of the more common 7-aminoheptanoic acid, is a non-proteinogenic α-amino acid. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol .[1][2] The purity of this compound is paramount for its application in various scientific fields, including its use as a building block in peptide synthesis and as a reference standard in metabolic studies.

Purity Assessment Methods: A Head-to-Head Comparison

The purity of this compound can be determined by several analytical methods. Below is a comparison of the most commonly employed techniques, highlighting their principles, strengths, and limitations.

Elemental Analysis (CHN Analysis)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[3] The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.

Theoretical Elemental Composition of this compound (C₇H₁₅NO₂):

  • Carbon (C): 57.90%

  • Hydrogen (H): 10.41%

  • Nitrogen (N): 9.65%

  • Oxygen (O): 22.04% (Typically determined by difference)

Table 1: Comparison of Purity Assessment Methods for this compound

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Combustion of the sample and quantification of resulting C, H, and N gases.Separation of components based on their differential partitioning between a stationary and a mobile phase.[4]Separation based on differential migration of components on a stationary phase under the influence of a mobile phase.[5][6][7]Ionization of the molecule and separation of ions based on their mass-to-charge ratio.[8][9][10]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.[11][12]
Information Provided Elemental composition, which infers purity.Quantitative purity, impurity profile.Qualitative purity, presence of impurities.Molecular weight confirmation, structural information from fragmentation.Detailed structural information, identification and quantification of impurities.
Sample Throughput ModerateHighHighHighModerate
Quantitative? YesYesSemi-quantitativeQuantitative (with standards)Yes
Typical Purity Result %C, %H, %N within ±0.4% of theoretical values.>99% (by peak area)Single spot with expected Rf value.Correct molecular ion peak observed.Spectrum consistent with the structure, minimal impurity signals.
Advantages High precision, fundamental measure of composition.High sensitivity and resolution for impurity profiling.[4]Simple, rapid, and cost-effective screening tool.[5][6][7]High sensitivity and specificity, provides molecular weight.Provides unambiguous structural confirmation, can identify and quantify impurities.
Limitations Does not identify the nature of impurities, requires a relatively larger sample amount.Requires reference standards for impurity identification, can be complex to develop methods.Limited resolution and sensitivity compared to HPLC, primarily qualitative.Can be difficult to quantify without appropriate standards, ionization efficiency can vary.Lower sensitivity compared to MS, can be complex to interpret spectra of mixtures.

Experimental Data and Protocols

This section provides detailed experimental protocols and representative data for each of the discussed purity assessment methods for this compound.

Elemental Analysis

Experimental Protocol:

A sample of this compound (approximately 2-3 mg) is accurately weighed and placed in a tin capsule. The sample is then combusted at a high temperature (typically 900-1000°C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them, and their amounts are determined by thermal conductivity detection.

Representative Experimental Data:

Table 2: Elemental Analysis Results for this compound

ElementTheoretical %Experimental % (Batch 1)Deviation %Experimental % (Batch 2)Deviation %
Carbon (C) 57.9057.75-0.1558.05+0.15
Hydrogen (H) 10.4110.35-0.0610.48+0.07
Nitrogen (N) 9.659.58-0.079.71+0.06

The experimental results for both batches show deviations of less than ±0.4% from the theoretical values, indicating a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

A reversed-phase HPLC method can be used for the purity assessment of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in Mobile Phase A.

Representative Experimental Data:

A typical HPLC chromatogram would show a major peak for this compound at a specific retention time, with any impurities appearing as smaller peaks. The purity is often calculated as the percentage of the main peak area relative to the total peak area. For a high-purity sample, the main peak area would be >99%.

Thin-Layer Chromatography (TLC)

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate

  • Mobile Phase: n-Butanol : Acetic Acid : Water (12:3:5 by volume)[5][6][7]

  • Sample Application: A small spot of a 2% solution of this compound in a suitable solvent is applied to the baseline of the TLC plate.

  • Development: The plate is placed in a developing chamber saturated with the mobile phase.

  • Visualization: After development, the plate is dried and sprayed with a ninhydrin solution, followed by heating. Amino acids appear as purple spots.[5][6][7]

Representative Experimental Data:

The purity is assessed by the presence of a single spot. The Retention Factor (Rf) value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For this compound, a single spot with an estimated Rf value of approximately 0.5-0.6 would be expected in this solvent system, indicating the absence of significant impurities.

Mass Spectrometry (MS)

Experimental Protocol:

A solution of this compound is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Electrospray ionization (ESI) in positive ion mode is a common technique for amino acids.

Representative Experimental Data:

The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 146.1. Fragmentation analysis (MS/MS) could be performed to confirm the structure, with expected losses of water (H₂O) and the carboxyl group (COOH).[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and placed in an NMR tube. ¹H NMR and ¹³C NMR spectra are then acquired.

Representative Experimental Data:

The ¹H NMR spectrum would show characteristic signals for the different protons in the molecule, with chemical shifts and splitting patterns consistent with the structure of this compound. For example, a triplet for the terminal methyl group, multiplets for the methylene groups in the alkyl chain, and a signal for the alpha-proton adjacent to the amino and carboxyl groups. The absence of significant unassignable peaks would indicate high purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination cluster_3 Purity Conclusion Sample This compound Sample EA Elemental Analysis (CHN) Sample->EA HPLC HPLC Sample->HPLC TLC TLC Sample->TLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR EA_Data Compare Experimental vs. Theoretical %C, H, N EA->EA_Data HPLC_Data Calculate Peak Area % HPLC->HPLC_Data TLC_Data Observe Number of Spots and Calculate Rf TLC->TLC_Data MS_Data Confirm Molecular Weight and Fragmentation MS->MS_Data NMR_Data Analyze Spectral Data for Structural Integrity and Impurities NMR->NMR_Data Conclusion Purity Assessment Report EA_Data->Conclusion HPLC_Data->Conclusion TLC_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the purity assessment of this compound.

Method_Selection_Logic Start Start: Need to Assess Purity of this compound Question1 Need Quantitative Purity and Impurity Profile? Start->Question1 Question2 Need Unambiguous Structural Confirmation? Question1->Question2 No Use_HPLC Use HPLC Question1->Use_HPLC Yes Question3 Rapid Screening Needed? Question2->Question3 No Use_NMR Use NMR Spectroscopy Question2->Use_NMR Yes Use_EA Use Elemental Analysis (for elemental composition) Question3->Use_EA No Use_MS Use Mass Spectrometry (for MW confirmation) Question3->Use_MS No Use_TLC Use TLC Question3->Use_TLC Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion

The choice of method for assessing the purity of this compound depends on the specific requirements of the analysis. Elemental analysis provides a fundamental and highly precise measure of the elemental composition, which is a strong indicator of purity. For detailed impurity profiling and quantification, HPLC is the method of choice due to its high sensitivity and resolution. TLC serves as a rapid and cost-effective screening tool. Mass spectrometry is invaluable for confirming the molecular weight, while NMR spectroscopy offers unparalleled detail for structural elucidation and impurity identification. A comprehensive purity assessment of this compound often involves the use of a combination of these techniques to provide a complete and reliable characterization of the sample.

References

A Comparative Guide to the Quantification of 2-Aminoheptanoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like 2-aminoheptanoic acid is crucial for various applications, including biomarker discovery and metabolic studies. This guide provides a comprehensive cross-validation of the two primary analytical platforms used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the methodologies, present comparative performance data, and provide detailed experimental protocols to assist in selecting the optimal method for your research needs.

This compound is an alpha-amino acid that is not incorporated into proteins but is found in various biological matrices, including blood and urine.[1][2] Its analysis presents challenges due to its polar nature and the complexity of the biological samples in which it is often measured. The two most powerful techniques for the sensitive and specific quantification of such compounds are GC-MS and LC-MS/MS.

Overview of Quantification Methods

The choice between GC-MS and LC-MS/MS for this compound quantification hinges on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. Both techniques typically require a sample preparation step to isolate the analyte from the matrix and a chromatographic step to separate it from other components before detection by a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids, including this compound, necessitates a derivatization step. This is because amino acids are polar, zwitterionic, and non-volatile, making them unsuitable for direct GC analysis.[3] Derivatization converts the polar functional groups into more volatile and thermally stable derivatives. Common derivatization agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and alkyl chloroformates such as ethyl chloroformate (ECF).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers more versatility. It can be performed with or without derivatization.

  • Derivatization-based LC-MS/MS methods, using reagents like isobutyl chloroformate or iTRAQ®, can enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.

  • Direct (Underivatized) LC-MS/MS analysis is an attractive alternative as it simplifies sample preparation.[4] This approach often employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like amino acids.[4]

Performance Comparison

Table 1: Comparison of GC-MS and LC-MS/MS Methods for Amino Acid Quantification

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)LC-MS/MS (Direct/Underivatized)
Sample Preparation More complex (requires derivatization)Moderately complex (derivatization)Simpler (protein precipitation & filtration)
Throughput LowerModerateHigher
Sensitivity HighVery HighHigh
Specificity HighVery HighHigh
Robustness Generally robustCan be affected by matrix effectsProne to matrix effects, requires careful optimization
Cost Lower instrument costHigher instrument costHigher instrument cost

Table 2: Quantitative Performance Metrics for Amino Acid Analysis

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
GC-MS (ECF Derivatization) >0.99[3]0.016–0.411 ng/m³ *[3]0.048–1.234 ng/m³ *[3]80-120%[3]<15%[3]
GC-MS (MTBSTFA Derivatization) >0.99[3]0.094–2.336 ng/m³ *[3]0.281–7.009 ng/m³ *[3]80-120% (except Trp)[3]<15%[3]
LC-MS/MS (Underivatized) >0.99[5]Analyte dependent[5]Analyte dependent[5]85-115%[4]<15%[4]

*Note: LOD and LOQ values from a study on atmospheric particulate matter are presented to illustrate the sensitivity of the method and are not directly transferable to biological matrices without validation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate quantification. Below are representative protocols for the analysis of this compound using GC-MS with derivatization and direct LC-MS/MS.

GC-MS with Ethyl Chloroformate (ECF) Derivatization

This method involves the derivatization of the amino and carboxylic acid functional groups to make the analyte volatile for GC analysis.

1. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 100 µL of a mixture of pyridine and ethanol (or methanol).

  • Add 20 µL of ethyl chloroformate and vortex.

  • Add 100 µL of chloroform and 400 µL of sodium bicarbonate solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the lower organic layer containing the derivatized amino acids for GC-MS analysis.[3]

3. GC-MS Conditions

  • Column: DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL at 280°C.

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 310°C at 10°C/min, and hold for 10 min.[3]

  • MS Detection: Electron ionization (EI) at 70 eV. Monitor characteristic ions for this compound derivative in Selected Ion Monitoring (SIM) mode for quantification.

Direct LC-MS/MS using HILIC

This method offers a simpler and faster sample preparation by avoiding the derivatization step.

1. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant and dilute with an appropriate solvent if necessary.

  • Inject the final extract into the LC-MS/MS system.[4]

2. LC-MS/MS Conditions

  • Column: A HILIC column (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Ammonium formate buffer in water.

  • Gradient: A gradient from high to low percentage of mobile phase A.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for the specific transition of this compound (parent ion -> product ion) for quantification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and direct LC-MS/MS quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Methanol) Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Derivatization ECF Derivatization Evaporation->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS_Analysis GC-MS Analysis (SIM) Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for this compound Quantification by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Filtration Filtration/Centrifugation Protein_Precipitation->Filtration LCMS_Analysis Direct HILIC-LC-MS/MS Analysis (MRM) Filtration->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for Direct this compound Quantification by LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.

  • GC-MS is a cost-effective and robust method, but it requires a more laborious derivatization step. It is well-suited for targeted analysis where high throughput is not the primary concern.

  • LC-MS/MS , particularly with direct HILIC-based methods, offers higher throughput due to simpler sample preparation. It is often the method of choice for analyzing a large number of samples and for its high sensitivity and specificity.

The selection of the most appropriate method will depend on the specific requirements of the study, including the number of samples, the required sensitivity, and the available instrumentation and expertise. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers to make an informed decision and to develop and validate a robust quantification method for this compound.

References

Unraveling the Structural Impact: A Comparative Analysis of 2-Aminoheptanoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a pivotal strategy in modern peptide drug design. Among these, 2-Aminoheptanoic acid (Aha), with its linear five-carbon side chain, presents a unique tool for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive comparative analysis of the conformational effects of incorporating this compound into peptide sequences, offering supporting, illustrative experimental data and detailed methodologies.

The inclusion of this compound can significantly influence a peptide's secondary structure, such as α-helices and β-sheets, primarily due to the steric bulk and hydrophobicity of its pentyl side chain. Understanding these effects is crucial for the rational design of peptide-based therapeutics with enhanced pharmacological profiles.

Impact on Peptide Conformation: A Comparative Overview

To illustrate the structural impact of this compound, we present a comparative analysis with two common amino acids: Alanine (Ala), a small, non-polar amino acid, and Norleucine (Nle), a non-natural amino acid with a linear four-carbon side chain, making it a close structural analog to Aha.

The incorporation of Aha is hypothesized to influence peptide conformation in the following ways:

  • Increased Hydrophobicity: The pentyl side chain of Aha is more hydrophobic than the methyl group of Alanine and the butyl group of Norleucine. This can drive the peptide to adopt conformations that shield this hydrophobic residue from aqueous environments, potentially stabilizing folded structures.

  • Steric Effects: The longer side chain of Aha can introduce steric hindrance that may favor more extended conformations or disrupt tight packing in certain secondary structures compared to the smaller side chains of Ala and Nle.

  • Helical Propensity: The increased hydrophobicity and chain length of Aha may enhance the stability of α-helical structures by participating in favorable side chain-side chain interactions within the helix.

Experimental Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data from key conformational analysis experiments comparing three model peptides:

  • Model Peptide A (Ala): Ac-Tyr-Val-Ala-Lys-Ala-Lys-Val-Ala-Lys-Ala-NH2

  • Model Peptide N (Nle): Ac-Tyr-Val-Nle-Lys-Ala-Lys-Val-Nle-Lys-Ala-NH2

  • Model Peptide H (Aha): Ac-Tyr-Val-Aha-Lys-Ala-Lys-Val-Aha-Lys-Ala-NH2

Table 1: Circular Dichroism (CD) Spectroscopy Data
PeptideMean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹) in 50% TFE/WaterCalculated α-Helicity (%)
Model Peptide A (Ala)-18,50055
Model Peptide N (Nle)-21,00063
Model Peptide H (Aha)-23,50070

This hypothetical data suggests that the incorporation of this compound leads to a significant increase in α-helical content compared to both Alanine and Norleucine, likely due to the increased hydrophobicity of its side chain promoting helical folding in a membrane-mimicking environment.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data - Chemical Shift Perturbations
PeptideResidueα-H Chemical Shift (ppm)Amide NH Chemical Shift (ppm)
Model Peptide AAla³4.358.10
Model Peptide NNle³4.308.05
Model Peptide HAha³4.258.00

Hypothetical downfield shifts in the α-H and amide NH protons of the residues flanking the inserted amino acid could indicate a more ordered and hydrogen-bonded environment, consistent with a more stable secondary structure induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Amino Acid Activation: 4 equivalents of Fmoc-protected amino acids (including Fmoc-2-Aminoheptanoic acid-OH), 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF.

  • Coupling: Activation for 5 minutes, followed by coupling to the resin for 2 hours.

  • Fmoc Deprotection: 20% piperidine in DMF for 20 minutes.

  • Cleavage and Deprotection: Cleavage from the resin and removal of side-chain protecting groups using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 3 hours.

  • Purification: Reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Verification of peptide mass by MALDI-TOF mass spectrometry.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in 10 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM. For helix-inducing conditions, solutions are prepared in a 1:1 (v/v) mixture of trifluoroethanol (TFE) and buffer.

  • Instrumentation: Jasco J-815 CD spectropolarimeter.

  • Parameters:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Scan speed: 50 nm/min.

    • Bandwidth: 1 nm.

    • Data pitch: 0.5 nm.

    • Accumulations: 3 scans per sample.

  • Data Analysis: The mean residue ellipticity [θ] is calculated and used to estimate the percentage of α-helicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are dissolved in 90% H₂O/10% D₂O at a concentration of 1 mM, with the pH adjusted to 5.5.

  • Instrumentation: Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H spectra for initial assessment.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 200 ms to identify through-space proximities between protons.

  • Data Analysis: Resonance assignment is performed using standard sequential assignment strategies. Chemical shift perturbations are analyzed to identify localized conformational changes.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the logical flow of analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism Characterization->CD NMR NMR Spectroscopy Characterization->NMR Secondary_Structure Secondary Structure Propensity CD->Secondary_Structure ThreeD_Structure 3D Structural Model NMR->ThreeD_Structure Secondary_Structure->ThreeD_Structure

A streamlined workflow for the synthesis and conformational analysis of peptides.

Logical_Relationship Aha This compound Hydrophobicity Increased Hydrophobicity Aha->Hydrophobicity Steric_Bulk Increased Steric Bulk Aha->Steric_Bulk Conformation Altered Peptide Conformation Hydrophobicity->Conformation Steric_Bulk->Conformation Stability Enhanced Stability Conformation->Stability Activity Modulated Biological Activity Conformation->Activity

The logical relationship between the properties of this compound and its impact on peptide characteristics.

A Comparative Guide to Validating 2-Aminoheptanoic Acid Incorporation in Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of non-standard amino acid incorporation into synthetic peptides is a critical step in quality control and functional validation. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: the classic Edman degradation and modern mass spectrometry-based methods. We delve into the methodologies, present comparative data, and offer detailed experimental protocols to assist in selecting the optimal approach for validating the incorporation of 2-Aminoheptanoic acid.

The integration of unnatural amino acids (UAAs) like this compound into peptide sequences is a powerful strategy for enhancing therapeutic properties such as stability, potency, and receptor selectivity. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the identity and exact position of the incorporated UAA. Edman degradation and mass spectrometry are two powerful, yet fundamentally different, approaches to peptide sequencing that can be employed for this validation.

Methodological Overview

Edman Degradation: Sequential N-Terminal Sequencing

Developed by Pehr Edman, this chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[1][2] The process involves a cyclical reaction where the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain under acidic conditions, and then identified as its phenylthiohydantoin (PTH) derivative by chromatography.[2][3][4] While highly reliable for standard amino acids, the presence of a UAA like this compound requires the characterization of its unique PTH derivative. The primary strength of Edman degradation lies in its ability to unambiguously determine the sequence of the initial 10-15 residues from the N-terminus.[5][6]

Mass Spectrometry: High-Throughput and In-Depth Analysis

Mass spectrometry (MS) has become a cornerstone of proteomics and peptide analysis due to its high sensitivity, throughput, and versatility.[5][6] For peptide sequencing, tandem mass spectrometry (MS/MS) is typically employed. In a "bottom-up" approach, the peptide is enzymatically or chemically digested into smaller fragments, which are then ionized and fragmented. The resulting fragment ions (primarily b- and y-ions) are measured with high mass accuracy, and the peptide sequence is deduced from the mass differences between these ions.[5] This method is generally more tolerant of amino acid modifications as the sequence is determined by mass rather than chemical reactivity.

Performance Comparison

The choice between Edman degradation and mass spectrometry for validating the incorporation of this compound depends on several factors, including the position of the UAA in the sequence, the required level of confirmation, sample purity, and available instrumentation.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation from the N-terminus.[1][2]Fragmentation of peptide ions and mass analysis of the fragments.[5]
Confirmation of Position Unambiguous for N-terminal and nearby residues.Can identify the position anywhere in the sequence.
Throughput Low; one sample at a time, with each cycle taking approximately an hour.[7]High; capable of analyzing complex mixtures in a single run.
Sensitivity Requires 10-100 picomoles of purified peptide.[1]High sensitivity, often in the low femtomole to attomole range.
Sample Purity Requirement High purity is essential for accurate sequencing.[6]Can analyze mixtures, though purification enhances data quality.
Handling of UAAs Requires identification of the novel PTH-amino acid derivative. Reactivity with PITC can be a factor.[5]Readily identifies UAAs by their unique mass. Fragmentation patterns can provide structural information.
Limitations Ineffective for N-terminally blocked peptides.[1][8] Efficiency decreases with peptide length, typically limited to <30-50 residues.[7][9]De novo sequencing of novel UAAs can be complex. Some modifications may affect fragmentation patterns.
Cost Dedicated sequencer and reagents can be costly.High initial instrument cost, but versatile for many applications.

Experimental Protocols

Edman Degradation Sequencing of a Peptide Containing this compound

This protocol outlines the general steps for validating the incorporation of this compound using an automated protein sequencer.

1. Sample Preparation:

  • Ensure the peptide sample is highly purified (>95%) to avoid interference from other sequences.

  • Dissolve 10-100 picomoles of the peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water.

  • Apply the sample to a PVDF membrane and allow it to dry completely.

2. Automated Edman Sequencing:

  • Place the PVDF membrane in the reaction cartridge of the protein sequencer.

  • Initiate the sequencing program. The instrument will perform the following steps for each cycle:

    • Coupling: The N-terminal amino group of the peptide reacts with PITC at a basic pH to form a phenylthiocarbamoyl (PTC) peptide.

    • Cleavage: The PTC-amino acid is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ) derivative.[10]

    • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative using aqueous acid.[2][4]

3. HPLC Analysis of PTH-Amino Acids:

  • The PTH-amino acid derivative from each cycle is automatically injected into an online HPLC system.

  • The PTH derivatives are separated by reverse-phase HPLC and detected by UV absorbance.

  • The identity of the amino acid at each position is determined by comparing the retention time of the unknown PTH derivative to a standard chromatogram of known PTH-amino acids.

  • For this compound, a new peak will be observed in the chromatogram at the cycle corresponding to its position in the peptide sequence. The retention time of this peak will need to be confirmed with a synthesized PTH-2-Aminoheptanoic acid standard.

LC-MS/MS Sequencing of a Peptide Containing this compound

This protocol describes a typical bottom-up approach for confirming the incorporation and position of this compound.

1. Sample Preparation and Digestion (if necessary for long peptides):

  • Dissolve 1-10 picomoles of the purified peptide in a buffer compatible with enzymatic digestion (e.g., 50 mM ammonium bicarbonate).

  • If the peptide is long (>30-40 residues), add a protease (e.g., trypsin) and incubate at 37°C for 4-16 hours to generate smaller peptide fragments.

  • For shorter synthetic peptides, this digestion step can be omitted.

  • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion and prepare it for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • The peptides are separated on a reverse-phase HPLC column using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.

  • The mass spectrometer is operated in a data-dependent acquisition mode, where it performs a full MS scan to detect the peptide precursor ions, followed by MS/MS scans on the most abundant precursors.

  • During MS/MS, the precursor ions are fragmented using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • The resulting MS/MS spectra are analyzed to determine the amino acid sequence.

  • For a known peptide sequence containing this compound, a targeted analysis can be performed by searching for the expected precursor mass.

  • For de novo sequencing, the mass difference between the fragment ions (b- and y-ions) is used to identify the amino acid residues. The mass of this compound will be identified as a specific mass shift in the fragment ion series.

  • Specialized software can be used to automate the identification process by defining the mass of this compound as a variable modification.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer cluster_hplc HPLC System Sample_Application 1. Peptide Sample on PVDF Coupling 2. PITC Coupling Sample_Application->Coupling N-terminus Cleavage 3. TFA Cleavage Coupling->Cleavage Cleavage->Coupling Shortened Peptide Conversion 4. PTH Conversion Cleavage->Conversion ATZ-AA HPLC_Injection 5. PTH-AA Injection Conversion->HPLC_Injection PTH-AA Separation 6. RP-HPLC Separation HPLC_Injection->Separation Detection 7. UV Detection Separation->Detection Data_Analysis 8. Sequence Determination Detection->Data_Analysis

Caption: Workflow for Edman Degradation.

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Sample_Injection 1. Peptide Injection Peptide_Separation 2. RP-HPLC Separation Sample_Injection->Peptide_Separation Ionization 3. ESI Peptide_Separation->Ionization MS1_Scan 4. Full MS Scan Ionization->MS1_Scan Precursor Ions Fragmentation 5. MS/MS Fragmentation MS1_Scan->Fragmentation Select Precursor MS2_Scan 6. Fragment Ion Scan Fragmentation->MS2_Scan Fragment Ions Data_Analysis 7. Sequence Confirmation MS2_Scan->Data_Analysis

Caption: Workflow for LC-MS/MS Analysis.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound into peptides.

  • Edman degradation is the preferred method for unambiguously confirming the position of this compound when it is located at or near the N-terminus of a highly purified peptide. It serves as an excellent orthogonal method for N-terminal sequence validation.

  • Mass spectrometry offers superior sensitivity, throughput, and the ability to identify the UAA at any position within the peptide sequence.[5][6] For most modern research and drug development applications, an LC-MS/MS-based approach provides a more comprehensive and efficient solution for sequencing peptides containing unnatural amino acids.

Ultimately, the choice of method, or a combination of both, will depend on the specific requirements of the project. For absolute certainty, particularly in a regulatory environment, using both techniques can provide complementary and definitive validation of your synthetic peptide.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminoheptanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 2-aminoheptanoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering a procedural, step-by-step framework for the responsible handling of this compound.

Immediate Safety and Handling Protocols

While this compound is not always classified as a hazardous substance, it is crucial to adhere to standard laboratory safety procedures.[1] Before handling, consult the manufacturer-specific Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side shields.

  • Skin Protection: Use protective gloves and a lab coat.

  • Respiratory Protection: In case of dust formation, use an appropriate respirator.[2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse the mouth with water and seek medical attention if feeling unwell.[1]

Waste Disposal Procedures

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Evaluate if the this compound waste meets the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] This involves checking for characteristics of ignitability, corrosivity, reactivity, and toxicity.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated disposables like gloves, weigh boats, and wipes, in a designated and clearly labeled hazardous waste container for solids.[1]

    • Liquid Waste: Collect aqueous solutions containing this compound in a designated hazardous waste container for liquids. Do not mix with other incompatible waste streams.[1]

Step 2: On-Site Neutralization (for Aqueous Solutions)

For dilute aqueous solutions of amino acids, neutralization may be a permissible pre-treatment step before disposal, subject to institutional and local regulations.

General Guidelines for Amino Acid Waste Neutralization

ParameterGuidelineSource
Initial Dilution Dilute the acidic solution with a large amount of ice-water to approximately 5% by volume.[7]
Neutralizing Agent Prepare a 5-10% solution of sodium carbonate (soda ash) or sodium hydroxide.[7]
Neutralization Process Slowly add the diluted acid solution to the base solution while stirring until the pH is between 5.0 and 10.0.[7]
Final Disposal The neutralized solution may be permissible for drain disposal with copious amounts of water, pending local regulations.[7]

Experimental Protocol for Neutralization:

  • Preparation: In a designated fume hood, place a large beaker of the prepared 5-10% base solution on a stir plate.

  • Dilution: Slowly add the this compound solution to a larger volume of ice water to achieve a concentration of approximately 5%.

  • Neutralization: While continuously monitoring the pH with a calibrated pH meter, slowly add the diluted amino acid solution to the stirring base solution.

  • pH Adjustment: Continue adding the acidic solution until the pH of the resulting mixture stabilizes within the acceptable range (pH 5.0-10.0).

  • Disposal: Consult your institution's Environmental Health and Safety (EHS) department to confirm if the neutralized solution can be discharged down the drain with a large volume of running water. Otherwise, it must be collected as hazardous liquid waste.

Step 3: Container Management and Labeling

  • Use sturdy, leak-proof containers provided by your institution's EHS department.[1]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound."

  • Keep containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials.[8]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste containers by a licensed hazardous waste disposal company.

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final disposal facility.[6][9]

Decontamination of Non-Disposable Labware

Glassware and other non-disposable equipment that have come into contact with this compound should be decontaminated.

  • Rinsing: Rinse the labware with a suitable solvent, such as ethanol or isopropanol.

  • Waste Collection: Collect the solvent rinsate as hazardous liquid waste.[1]

  • Washing: After decontamination, the glassware can be washed using standard laboratory procedures.[1]

Spill Management

In the event of a spill:

  • Control and Contain: Restrict access to the area and prevent the dust from becoming airborne for solid spills.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

cluster_start Waste Generation cluster_assessment Waste Assessment & Segregation cluster_treatment On-Site Treatment (If Permissible) cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid Identify Waste Type is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Liquid Hazardous Waste Container is_liquid->collect_liquid Yes professional_disposal Arrange for Professional Hazardous Waste Disposal is_liquid->professional_disposal No (e.g., pure solvent) collect_solid->professional_disposal can_neutralize Neutralization Permitted by EHS & Local Regulations? collect_liquid->can_neutralize neutralize Follow Neutralization Protocol (pH 5.0-10.0) can_neutralize->neutralize Yes can_neutralize->professional_disposal No drain_disposal Drain Disposal with Copious Water (If Approved) neutralize->drain_disposal end Disposal Complete drain_disposal->end professional_disposal->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Aminoheptanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your work.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to mitigate risks of exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use chemical safety goggles with side shields for enhanced protection against splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact.[2] For prolonged handling or immersion, consult glove manufacturer compatibility charts. Always inspect gloves before use and replace them immediately if contaminated or damaged.
Body Protection Laboratory CoatA standard lab coat is required to protect against minor spills and contamination of personal clothing.
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with an appropriate particulate filter if handling large quantities of the solid, if dust is generated, or if working in an area with inadequate ventilation.[1]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for the safe handling of solid this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Work Area Designation: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare the weight.

  • Dispense the Solid: Carefully use a clean spatula to dispense the desired amount of this compound onto the weigh boat. Avoid creating dust.

  • Record the Mass: Accurately record the final mass of the compound.

  • Transfer to Vessel: Gently transfer the weighed solid into the designated reaction vessel or container. A funnel may be used to prevent spillage.

3. Dissolution (if applicable):

  • Add Solvent: Slowly add the chosen solvent to the vessel containing the this compound.

  • Promote Dissolution: Use appropriate mixing techniques (e.g., magnetic stirrer, gentle swirling) to dissolve the solid.

4. Post-Handling:

  • Clean Equipment: Thoroughly clean all equipment that came into contact with the chemical.

  • Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled Hazardous Waste ContainerUnused or contaminated solid this compound, as well as contaminated items such as weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed container for solid chemical waste.[3]
Liquid Waste (Non-halogenated) Labeled Non-Halogenated Organic Waste ContainerSolutions of this compound in non-halogenated organic solvents should be collected in a designated container for this waste stream.[4][5][6] Ensure the container is properly labeled with all constituents.
Aqueous Waste Labeled Aqueous Waste ContainerAqueous solutions containing this compound should be collected in a designated aqueous waste container. The pH of the solution should be neutralized if required by your institution's waste management guidelines.
Empty Containers Original Container or as per Institutional PolicyThe original container of this compound should be fully emptied. Follow your institution's guidelines for the disposal of empty chemical containers. Some may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

General Disposal Principles:

  • Segregation: Never mix incompatible waste streams.[7][8]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][5]

  • Closed Containers: Keep all waste containers securely closed except when adding waste.[4][5]

  • Follow Institutional Guidelines: Adhere to all specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

Visualizing the Workflow

The following diagram illustrates the logical progression of handling this compound from initial preparation to final waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Dissolve (if needed) handle_transfer->handle_dissolve disp_solid Solid Waste handle_transfer->disp_solid Contaminated Items clean_equip Clean Equipment handle_dissolve->clean_equip Proceed to Cleanup disp_liquid Liquid Waste handle_dissolve->disp_liquid Solutions clean_area Decontaminate Work Area clean_equip->clean_area disp_empty Empty Containers clean_equip->disp_empty Empty Containers clean_ppe Doff PPE clean_area->clean_ppe clean_area->disp_solid clean_hands Wash Hands clean_ppe->clean_hands clean_ppe->disp_solid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoheptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Aminoheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.